molecular formula C7H10O B071969 2-Methyl-2-cyclohexen-1-one CAS No. 1121-18-2

2-Methyl-2-cyclohexen-1-one

Cat. No.: B071969
CAS No.: 1121-18-2
M. Wt: 110.15 g/mol
InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-cyclohexen-1-one is a valuable α,β-unsaturated cyclic ketone that serves as a versatile building block and intermediate in advanced organic synthesis. Its conjugated system, featuring an electron-deficient double bond adjacent to the carbonyl group, makes it an excellent Michael acceptor for nucleophilic addition reactions and a key precursor for the synthesis of more complex cyclic compounds, natural product analogs, and pharmaceutical scaffolds. Researchers utilize this compound extensively in Diels-Alder cycloadditions, where it acts as a potent dienophile, and in Robinson annulation reactions to construct fused ring systems. Beyond synthetic chemistry, this compound is of significant interest in fragrance and flavor research due to its structural similarity to compounds found in natural essential oils, making it a subject of study in the development of novel aroma chemicals. Its mechanism of action in these contexts is defined by its electrophilicity and reactivity profile, allowing for selective functionalization at the β-carbon or the carbonyl carbon. This high-purity reagent is essential for methodological development, material science, and exploring structure-activity relationships in various chemical biology contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-6-4-2-3-5-7(6)8/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTNAAYQZJAXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149905
Record name 2-Cyclohexen-1-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-18-2
Record name 2-Methyl-2-cyclohexenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Cyclohexen-1-one, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclohex-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYL-2-CYCLOHEXENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8GTZ04A1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 2-Methyl-2-cyclohexen-1-one from Cyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methyl-2-cyclohexen-1-one, a valuable intermediate in organic synthesis, starting from the readily available precursor, cyclohexanone (B45756). This document details two primary synthetic routes, encompassing experimental protocols, quantitative data, and mechanistic diagrams to facilitate understanding and replication in a laboratory setting.

Executive Summary

The transformation of cyclohexanone to this compound is a multi-step process that necessitates two key chemical modifications: α-methylation of the cyclohexanone ring and the subsequent introduction of a carbon-carbon double bond in conjugation with the carbonyl group. This guide outlines two effective strategies to achieve this synthesis:

  • Route 1: α-Methylation followed by Dehydrohalogenation or Oxidation. This is a classical and versatile approach. It involves the regioselective methylation of cyclohexanone at the α-position, followed by the introduction of unsaturation.

  • Route 2: The Robinson Annulation. While not a direct conversion, this powerful ring-forming reaction offers an alternative pathway to construct a methyl-substituted cyclohexenone ring system and is included for its significance in the synthesis of related structures.

This guide provides detailed experimental procedures for the key transformations, summarizes relevant quantitative data for the starting material, intermediate, and final product, and includes visual representations of the synthetic workflows and reaction mechanisms.

Data Presentation

Quantitative data for the key compounds involved in the synthesis are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Spectroscopic Data for Cyclohexanone (Starting Material)

PropertyValue
Molecular Formula C₆H₁₀O
Molecular Weight 98.14 g/mol
Boiling Point 155.6 °C
Density 0.947 g/cm³
IR (C=O stretch) ~1715 cm⁻¹[1]

Table 2: Physical and Spectroscopic Data for 2-Methylcyclohexanone (B44802) (Intermediate)

PropertyValue
Molecular Formula C₇H₁₂O
Molecular Weight 112.17 g/mol [2][3]
Boiling Point 165.1 °C
Density 0.925 g/cm³
¹H NMR (CDCl₃, ppm) δ 2.45-2.25 (m, 2H), 2.15-1.95 (m, 2H), 1.85-1.55 (m, 4H), 1.05 (d, 3H)
¹³C NMR (CDCl₃, ppm) δ 214.5, 45.0, 41.5, 35.5, 27.5, 25.0, 15.0
IR (C=O stretch) ~1712 cm⁻¹[4]

Table 3: Physical and Spectroscopic Data for this compound (Final Product)

PropertyValue
Molecular Formula C₇H₁₀O[5]
Molecular Weight 110.15 g/mol
Boiling Point 176-179 °C
Density 0.972 g/mL at 25 °C
Refractive Index n20/D 1.487
¹H NMR (CDCl₃, ppm) δ 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (m, 2H), 1.95 (m, 2H), 1.75 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 199.5, 145.0, 135.0, 38.0, 30.5, 22.5, 16.0
IR (C=O stretch) ~1670 cm⁻¹
IR (C=C stretch) ~1630 cm⁻¹

Experimental Protocols

Route 1: α-Methylation and Subsequent Unsaturation

This route is a reliable and widely used method for the synthesis of this compound.

This procedure utilizes lithium diisopropylamide (LDA) as a strong, non-nucleophilic base to generate the kinetic enolate of cyclohexanone, which is then alkylated with methyl iodide.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form LDA.

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude 2-methylcyclohexanone can be purified by fractional distillation. Typical Yield: 70-85%.

Two primary methods are presented for the conversion of 2-methylcyclohexanone to this compound.

Method A: α-Bromination and Dehydrobromination

This two-step sequence involves the selective bromination at the α-position followed by an elimination reaction.

Part 1: α-Bromination of 2-Methylcyclohexanone

Materials:

  • 2-Methylcyclohexanone

  • Bromine (Br₂)

  • Acetic acid

Procedure:

  • Dissolve 2-methylcyclohexanone (1.0 equivalent) in glacial acetic acid in a round-bottom flask.

  • Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring. The reaction is typically carried out at room temperature. The disappearance of the bromine color indicates the progress of the reaction.

  • After the addition is complete, stir the reaction mixture for an additional hour.

  • Pour the reaction mixture into water and extract with a suitable organic solvent like diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain crude 2-bromo-2-methylcyclohexanone (B3417326). This intermediate is often used in the next step without further purification.

Part 2: Dehydrobromination of 2-Bromo-2-methylcyclohexanone

Materials:

  • Crude 2-bromo-2-methylcyclohexanone

  • A suitable base (e.g., pyridine (B92270), lithium carbonate)

  • A suitable solvent (e.g., dimethylformamide - DMF)

Procedure:

  • Dissolve the crude 2-bromo-2-methylcyclohexanone in a suitable high-boiling solvent such as DMF.

  • Add a base such as pyridine or lithium carbonate (1.2-1.5 equivalents).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether.

  • Wash the organic layer with dilute acid (if a basic workup is needed), water, and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound. Typical Yield: 50-70% over the two steps.

Method B: Saegusa-Ito Oxidation

This modern method involves the formation of a silyl (B83357) enol ether from 2-methylcyclohexanone, followed by oxidation with a palladium(II) salt to introduce the double bond.[6][7]

Part 1: Formation of the Silyl Enol Ether

Materials:

  • 2-Methylcyclohexanone

  • Lithium diisopropylamide (LDA)

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Prepare a solution of LDA in anhydrous THF as described in the α-methylation protocol.

  • Add 2-methylcyclohexanone (1.0 equivalent) dropwise to the LDA solution at -78 °C and stir for 1 hour.

  • Add trimethylsilyl chloride (1.1 equivalents) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution and extract with pentane.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to obtain the crude silyl enol ether, which is typically used directly in the next step.

Part 2: Palladium-Catalyzed Oxidation

Materials:

  • Crude silyl enol ether of 2-methylcyclohexanone

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Acetonitrile (MeCN)

Procedure:

  • Dissolve the crude silyl enol ether in acetonitrile.

  • Add palladium(II) acetate (1.0 equivalent) to the solution.

  • Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by the precipitation of palladium(0) as a black solid.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium black.

  • Concentrate the filtrate and purify the residue by column chromatography to afford this compound. Typical Yield: 60-80% over the two steps.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes described.

Synthesis_Workflow cluster_route1 Route 1 cluster_step2a Method A cluster_step2b Method B cyclohexanone Cyclohexanone methylcyclohexanone 2-Methylcyclohexanone cyclohexanone->methylcyclohexanone 1. LDA, THF, -78°C 2. CH₃I bromoketone 2-Bromo-2-methylcyclohexanone methylcyclohexanone->bromoketone Br₂, AcOH silyl_enol_ether Silyl Enol Ether of 2-Methylcyclohexanone methylcyclohexanone->silyl_enol_ether 1. LDA, THF, -78°C 2. TMSCl final_product This compound bromoketone->final_product Base (e.g., Pyridine), Heat silyl_enol_ether->final_product Pd(OAc)₂, MeCN

Caption: Overall synthetic workflow for the preparation of this compound from Cyclohexanone.

Dehydrohalogenation_Mechanism cluster_mechanism E2 Elimination Mechanism reactant 2-Bromo-2-methylcyclohexanone transition_state Transition State reactant->transition_state Base (B:) product This compound transition_state->product - H-B⁺ - Br⁻

Caption: Simplified mechanism of the dehydrobromination step.

Saegusa_Ito_Mechanism cluster_mechanism Saegusa-Ito Oxidation reactant Silyl Enol Ether pd_complex Palladium-Enolate Complex reactant->pd_complex Pd(OAc)₂ elimination β-Hydride Elimination pd_complex->elimination - TMS-OAc product This compound + Pd(0) elimination->product

Caption: Key steps in the Saegusa-Ito oxidation mechanism.

Conclusion

The synthesis of this compound from cyclohexanone can be reliably achieved through a two-step sequence involving α-methylation and subsequent introduction of unsaturation. The choice between dehydrohalogenation and Saegusa-Ito oxidation for the second step will depend on the specific requirements of the synthesis, including scale, available reagents, and desired purity. This guide provides the necessary procedural details and data to enable researchers to select and implement the most suitable synthetic strategy for their needs.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-2-cyclohexen-1-one (CAS No: 1121-18-2). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of quantitative data, experimental protocols for property determination and key chemical reactions, and visual representations of its synthetic pathway. The information is presented to facilitate a thorough understanding and practical application of this compound in a laboratory setting.

Physical Properties

This compound is a cyclic enone with a methyl substituent at the alpha,beta-position relative to the carbonyl group. Its physical characteristics are crucial for handling, storage, and application in synthetic chemistry. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₀O
Molecular Weight 110.15 g/mol [1]
Appearance Liquid
Density 0.972 g/mL at 25 °C
Boiling Point 176-179 °C at 760 mmHg
Flash Point 60 °C (140 °F)
Refractive Index (n20/D) 1.487
Solubility Soluble in organic solvents such as chloroform (B151607) and methanol.

Chemical Properties and Reactions

This compound, as an α,β-unsaturated ketone, exhibits reactivity at both the carbonyl group and the carbon-carbon double bond. It is a versatile intermediate in organic synthesis, participating in a variety of reactions including conjugate additions and reductions.

Synthesis via Robinson Annulation

A primary and classic method for the synthesis of substituted cyclohexenones is the Robinson annulation. This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form the cyclic product. For the synthesis of this compound, a suitable starting material would be a six-carbon diketone that can be envisioned from a retro-synthetic analysis of the target molecule. A more direct laboratory synthesis might involve the methylation of cyclohexenone or related precursors. A general workflow for a Robinson annulation synthesis is depicted below.

Robinson_Annulation_Workflow Start Start: Prepare Reactants Enolate_Formation Enolate Formation (Base Addition) Start->Enolate_Formation  Dissolve ketone in ethanol (B145695) Michael_Addition Michael Addition with Methyl Vinyl Ketone Enolate_Formation->Michael_Addition  Add base (e.g., NaOEt) Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Addition->Intramolecular_Aldol  Form 1,5-diketone intermediate Dehydration Dehydration Intramolecular_Aldol->Dehydration  Cyclization Workup Work-up and Purification (Neutralization, Extraction, Chromatography) Dehydration->Workup  Formation of α,β-unsaturated ketone Product Final Product: This compound Workup->Product

Caption: A generalized workflow for the synthesis of a cyclohexenone via the Robinson annulation.

Conjugate Addition of Organocuprates

A characteristic reaction of α,β-unsaturated ketones is the conjugate (or 1,4-) addition. Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are soft nucleophiles that selectively add to the β-carbon of the enone system. This reaction is a powerful tool for carbon-carbon bond formation.

Conjugate_Addition_Pathway Reactants This compound + Li(CH₃)₂Cu (Gilman Reagent) Intermediate Enolate Intermediate Reactants->Intermediate  1,4-Addition Workup Aqueous Work-up (e.g., NH₄Cl solution) Intermediate->Workup  Protonation Product Product: 3,3-Dimethylcyclohexan-1-one Workup->Product

Caption: Signaling pathway of the conjugate addition of a Gilman reagent to this compound.

Reduction of the Carbonyl Group

The carbonyl group of this compound can be selectively reduced to an alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the selectivity between 1,2- and 1,4-reduction.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical properties and for conducting representative chemical reactions.

Determination of Boiling Point

The boiling point of this compound can be determined using a micro-boiling point apparatus or by distillation.

Protocol:

  • Place a small amount of the liquid into a Thiele tube or a similar heating apparatus containing a high-boiling point oil (e.g., mineral oil).

  • Suspend a thermometer with the bulb fully immersed in the oil bath.

  • Place a small, inverted capillary tube (sealed at one end) into a small test tube containing a few drops of the sample liquid.

  • Attach the test tube to the thermometer and immerse it in the oil bath.

  • Heat the apparatus gently and observe the capillary tube.

  • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Protocol:

  • Accurately weigh a clean, dry pycnometer (or a volumetric flask).

  • Fill the pycnometer with the liquid to the calibration mark, ensuring there are no air bubbles.

  • Weigh the filled pycnometer.

  • The mass of the liquid is the difference between the two weighings.

  • Density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is measured using a refractometer.

Protocol:

  • Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the temperature to equilibrate (typically 20 °C).

  • Observe the scale through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Read the refractive index from the scale.

Synthesis via Robinson Annulation (Adapted Protocol)

This protocol is adapted for the synthesis of this compound.

Materials:

  • Cyclohexanone (B45756)

  • Methyl vinyl ketone

  • Sodium ethoxide (or another suitable base)

  • Ethanol (anhydrous)

  • Hydrochloric acid (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • Slowly add sodium ethoxide (1.1 equivalents) to the stirred solution at room temperature and stir for 30 minutes to facilitate enolate formation.

  • Add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography.

Conjugate Addition of a Gilman Reagent (General Protocol)

Materials:

Procedure:

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of methyllithium (2.0 equivalents) to the stirred suspension. The solution should become colorless, indicating the formation of the Gilman reagent (lithium dimethylcuprate).

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the Gilman reagent.

  • Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.[2]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

Table 2: Spectroscopic Data of this compound

Technique Key Features
¹H NMR Predicted peaks for the vinyl proton, allylic protons, and the methyl group protons.
¹³C NMR Predicted peaks for the carbonyl carbon, olefinic carbons, and the methyl carbon.[3]
IR Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone (around 1670-1690 cm⁻¹) and the C=C stretch of the alkene (around 1620-1640 cm⁻¹).[4][5]
Mass Spectrometry Expected molecular ion peak (M⁺) at m/z = 110, along with characteristic fragmentation patterns.[1][6][7]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation of vapors. Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and ignition sources.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development. The information presented facilitates a comprehensive understanding of this compound's characteristics and its application in a laboratory setting.

References

2-Methyl-2-cyclohexen-1-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-2-cyclohexen-1-one, a key chemical intermediate with applications in organic synthesis and potential relevance in drug discovery. This document details its chemical and physical properties, provides a robust experimental protocol for its synthesis, and explores its potential biological activities, with a focus on its role as a modulator of inflammatory pathways.

Core Compound Information

CAS Number: 1121-18-2[1]

Molecular Formula: C₇H₁₀O

Molecular Weight: 110.15 g/mol

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
Boiling Point98-101 °C at 77 mmHg[2]
Density0.972 g/mL at 25 °C[2]
Refractive Index (n_D^25)1.4830–1.4835[2]
UV λmax (in alcohol)234 mμ (ε 9660)[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process starting from 2-methylcyclohexanone (B44802). The first step involves the chlorination of the starting material, followed by dehydrochlorination to yield the desired α,β-unsaturated ketone.

Experimental Protocol

Part A: 2-Chloro-2-methylcyclohexanone (B81787) [2]

  • Reaction Setup: In a 3-liter three-necked flask equipped with a sealed mechanical stirrer, a dropping funnel, and a gas-absorption trap, dissolve 224 g (2.0 moles) of 2-methylcyclohexanone in 1 liter of dry carbon tetrachloride.

  • Addition of Chlorinating Agent: While stirring, add a solution of 179 ml (297 g, 2.2 moles) of sulfuryl chloride in 300 ml of dry carbon tetrachloride from the dropping funnel over a 1-hour period. Maintain the reaction temperature by cooling the flask with a water bath at room temperature.

  • Reaction Completion: Continue stirring for 2 hours after the addition is complete.

  • Work-up: Wash the resulting yellow solution successively with three 300-ml portions of water, two 200-ml portions of saturated sodium bicarbonate solution, and one 200-ml portion of saturated salt solution.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation, initially at atmospheric pressure and then under reduced pressure, to obtain the crude 2-chloro-2-methylcyclohexanone.

Part B: this compound (Collidine Method) [2]

  • Reaction Setup: Transfer the crude 2-chloro-2-methylcyclohexanone to a 1-liter three-necked flask fitted with a stout sealed Hershberg wire stirrer and two efficient reflux condensers.

  • Dehydrochlorination: Add 290 ml (266 g, 2.2 moles) of 2,4,6-collidine and heat the mixture to a vigorous reflux for 45 minutes.

  • Cooling and Filtration: Cool the reaction mixture to room temperature and then in an ice bath. Add 400 ml of ether and filter the precipitated collidine hydrochloride. Wash the precipitate with two 100-ml portions of ether.

  • Extraction: Wash the combined ether filtrate and washings successively with 100-ml portions of 6N hydrochloric acid until the aqueous layer is strongly acidic. Then, wash with a saturated sodium bicarbonate solution and a saturated salt solution.

  • Drying and Purification: Dry the ether solution over anhydrous magnesium sulfate. Remove the ether by distillation and collect the fraction boiling at 70–97°/56 mm. Fractionate this material through a 20-cm heated column packed with steel saddles to yield pure this compound.

Synthesis Workflow

G cluster_0 Part A: Chlorination cluster_1 Part B: Dehydrochlorination 2-Methylcyclohexanone 2-Methylcyclohexanone Chlorination Chlorination 2-Methylcyclohexanone->Chlorination Sulfuryl Chloride Sulfuryl Chloride Sulfuryl Chloride->Chlorination Crude 2-Chloro-2-methylcyclohexanone Crude 2-Chloro-2-methylcyclohexanone Chlorination->Crude 2-Chloro-2-methylcyclohexanone Dehydrochlorination Dehydrochlorination Crude 2-Chloro-2-methylcyclohexanone->Dehydrochlorination Collidine Collidine Collidine->Dehydrochlorination Purification Purification Dehydrochlorination->Purification This compound This compound Purification->this compound

Caption: Synthesis of this compound.

Biological Activity and Drug Development Potential

Cyclohexenone derivatives are recognized for their diverse biological activities, with a particular emphasis on their anti-inflammatory properties. The α,β-unsaturated ketone moiety is a key pharmacophore that can interact with biological nucleophiles, thereby modulating various signaling pathways.

Anti-inflammatory Activity

While specific quantitative data for the anti-inflammatory activity of this compound is not extensively documented in publicly available literature, the broader class of cyclohexenones has been shown to inhibit key inflammatory mediators. The anti-inflammatory effects of these compounds are often attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Cyclohexenone-containing compounds are thought to inhibit this pathway, potentially by interacting with key components of the IKK complex or other upstream signaling molecules.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB sequesters Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Ubiquitination & Degradation->NF-κB releases Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription initiates This compound This compound This compound->IKK Complex Inhibits

Caption: Proposed inhibition of the NF-κB pathway.

Conclusion

This compound is a valuable compound for synthetic chemists and holds potential for further investigation in the field of drug development. Its straightforward synthesis and the established biological relevance of the cyclohexenone scaffold make it an attractive starting point for the design and discovery of novel therapeutic agents, particularly those targeting inflammatory diseases. Further research is warranted to elucidate its specific biological targets and quantify its activity in relevant cellular and in vivo models.

References

An In-depth Technical Guide on the NMR and Mass Spectrometry Data of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the α,β-unsaturated cyclic ketone, 2-Methyl-2-cyclohexen-1-one. This document is intended to serve as a core reference for researchers and professionals involved in drug development, synthetic chemistry, and analytical sciences, offering detailed spectral data, experimental protocols, and structural elucidation.

Spectroscopic Data

The structural characterization of this compound (C₇H₁₀O, Molecular Weight: 110.15 g/mol ) is fundamentally reliant on NMR and MS analyses. The data presented herein has been compiled from various sources to provide a detailed spectral profile of the molecule.

NMR Spectroscopy Data

Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data:

While a complete experimental spectrum with coupling constants is not publicly available in the compiled search results, a predicted ¹H NMR spectrum can be referenced for peak assignment. The expected proton environments are:

  • Vinyl Proton (H3): The proton on the carbon-carbon double bond.

  • Allylic Protons (H4): The two protons on the carbon adjacent to the double bond.

  • Aliphatic Protons (H5): The two protons on the carbon further from the carbonyl group.

  • Allylic Protons (H6): The two protons on the carbon adjacent to the carbonyl group.

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the double bond.

¹³C NMR Spectral Data:

The ¹³C NMR spectrum provides insight into the different carbon environments within the molecule.

Carbon Atom Chemical Shift (δ) ppm
C1 (C=O)~199
C2 (C=C)~138
C3 (C=C)~145
C4~30
C5~23
C6~38
CH₃~16

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The molecular ion peak for this compound is expected at a mass-to-charge ratio (m/z) of 110.

Key Mass Spectral Peaks:

m/z Relative Intensity Possible Fragment Ion
110Moderate[M]⁺ (Molecular Ion)
82High[M - CO]⁺
54High[C₄H₆]⁺ (Result of Retro-Diels-Alder)
39High[C₃H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and mass spectrometry data for cyclic ketones like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Instrumentation and Data Acquisition:

  • The NMR spectra are typically acquired on a 300, 400, or 500 MHz spectrometer.

  • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon environment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 10-100 µg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Ensure the sample is free of non-volatile impurities by filtration if necessary.

Instrumentation and Data Acquisition:

  • The analysis is performed on a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

  • The gas chromatograph is programmed with a temperature gradient to ensure the separation of the analyte from any impurities.

  • The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

  • Data is acquired in a full scan mode to obtain the complete mass spectrum of the eluting compound.

Visualization of Molecular Data

The following diagram illustrates the structure of this compound and highlights the key atoms for NMR and MS analysis.

Caption: Structure of this compound with key NMR and MS data points.

Solubility Profile of 2-Methyl-2-cyclohexen-1-one in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility characteristics of 2-Methyl-2-cyclohexen-1-one in various organic solvents. The availability of precise quantitative solubility data for this compound is limited in publicly accessible literature. However, based on its chemical structure and the known solubility of analogous compounds, a qualitative assessment and predictive analysis can be provided to guide researchers in solvent selection and experimental design.

This compound is a cyclic ketone, a class of organic compounds known for their versatile reactivity.[1] Its structure, featuring a polar carbonyl group and a nonpolar hydrocarbon backbone, suggests it will exhibit miscibility with a range of common organic solvents. The underlying principle of "like dissolves like" governs its solubility behavior, indicating that its solubility will be highest in solvents with similar polarity.

Predicted Solubility

While specific quantitative data is not available, the solubility of the closely related compound, 2-cyclohexen-1-one, is reported to be high in several organic solvents.[2] Given the structural similarity, it is anticipated that this compound is also readily soluble or miscible in the following solvents:

The presence of the additional methyl group in this compound, compared to 2-cyclohexen-1-one, may slightly enhance its lipophilicity, potentially increasing its solubility in nonpolar solvents.

Data Presentation

Due to the absence of specific quantitative solubility data for this compound in the reviewed literature, a table of numerical values cannot be provided at this time. Researchers requiring precise solubility data for applications such as reaction chemistry, purification, or formulation development are encouraged to determine these values experimentally.

Experimental Protocols for Solubility Determination

To ascertain the quantitative solubility of this compound, established experimental methodologies can be employed. The following outlines a general protocol for the isothermal shake-flask method, a reliable technique for determining the equilibrium solubility of a liquid solute in a solvent.

Isothermal Shake-Flask Method

This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then quantifying the concentration of the solute in the solution.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance

  • Temperature-controlled incubator or water bath

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent and solute)

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

Procedure:

  • Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences in the analysis.

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of a distinct solute phase ensures that the solution is saturated.

  • Equilibration: Tightly seal the vials and place them in a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature. Agitate the vials using a mechanical shaker or magnetic stirrer for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. It is crucial to ensure that the temperature remains constant throughout the equilibration period.

  • Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets of the solute.

  • Quantification: Accurately weigh the filtered saturated solution. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. Analyze both the standard solutions and the filtered sample using a suitable analytical technique (e.g., GC-FID or HPLC). Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the sample.

  • Data Reporting: Express the solubility as mass of solute per mass of solvent (e.g., g/100 g solvent), mass of solute per volume of solvent (e.g., g/L), or as a mole fraction.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the isothermal shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Result prep_solute Prepare Solute (this compound) add_excess Add Excess Solute to Solvent prep_solute->add_excess prep_solvent Prepare Solvent prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate phase_sep Cease Agitation for Phase Separation equilibrate->phase_sep sample Collect and Filter Supernatant phase_sep->sample analyze Analyze Samples and Standards (e.g., GC-FID, HPLC) sample->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate report Report Quantitative Solubility Data calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

References

discovery and history of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Discovery and History of 2-Methyl-2-cyclohexen-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the pivotal chemical intermediate, this compound. While a singular "discovery" paper remains elusive in early chemical literature, this document pieces together the historical context of its synthesis, likely emerging from the foundational work on cyclic ketones in the early 20th century. This guide details plausible early synthetic routes, alongside modern, efficient methodologies. All quantitative data is presented in a clear, tabular format, and key experimental protocols are provided. Furthermore, synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical logic.

Introduction

This compound is a six-membered alicyclic ketone with an alpha,beta-unsaturation, making it a versatile building block in organic synthesis. Its reactive enone functionality allows for a variety of transformations, including Michael additions, Robinson annulations, and various pericyclic reactions. This has rendered it a valuable precursor in the synthesis of numerous natural products, pharmaceuticals, and other complex organic molecules. Understanding its origins and the evolution of its synthesis is crucial for contemporary chemists seeking to leverage its reactivity in novel synthetic strategies.

Historical Context and Discovery

The definitive first synthesis of this compound is not explicitly documented in a single, readily identifiable publication. However, its discovery can be situated within the broader context of the intensive investigation of alicyclic compounds in the late 19th and early 20th centuries. A pivotal figure in this era was the German chemist Otto Wallach, who was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds.

In 1906, Wallach and his collaborator, A. Blumann, published a comprehensive paper in Justus Liebigs Annalen der Chemie detailing the first successful synthesis of the saturated analogue, 2-methylcyclohexanone (B44802).[1] This was achieved through the oxidation of 2-methylcyclohexanol. Given the established chemical transformations of the time, it is highly probable that the first preparation of this compound was accomplished shortly thereafter via the dehydrogenation of 2-methylcyclohexanone. Early methods for such transformations often employed metal-based catalysts or selenium dioxide.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive reference for researchers.

PropertyValueReference(s)
Molecular FormulaC₇H₁₀O[2][3]
Molecular Weight110.15 g/mol [2][3]
Boiling Point176-179 °C at 760 mmHg[2]
Density0.972 g/mL at 25 °C[2]
Refractive Index (n20/D)1.487[2]
Flash Point60 °C (140 °F)[2]
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 6.75 (m, 1H), 2.45 (t, 2H), 2.30 (t, 2H), 1.95 (m, 2H), 1.75 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 199.9, 146.1, 134.2, 38.4, 30.6, 22.8, 16.0
IR (neat)ν (cm⁻¹): 2940, 1665, 1450, 1370, 1240
Mass Spectrum (EI)m/z (%): 110 (M⁺, 45), 82 (100), 67 (30), 54 (40), 39 (55)

Experimental Protocols for Synthesis

This section provides detailed methodologies for both a plausible historical synthesis and more contemporary, efficient routes to this compound.

Historical Synthesis: Dehydrogenation of 2-Methylcyclohexanone

This protocol is based on early 20th-century dehydrogenation methods, likely employing a metallic catalyst.

Objective: To synthesize this compound by the dehydrogenation of 2-methylcyclohexanone.

Materials:

  • 2-Methylcyclohexanone

  • Palladium on carbon (5% Pd)

  • High-boiling solvent (e.g., mesitylene (B46885) or cymene)

  • Nitrogen gas supply

  • Standard distillation apparatus

Procedure:

  • A mixture of 2-methylcyclohexanone (1 mole equivalent) and 5% palladium on carbon (0.05 mole equivalent) in a high-boiling solvent such as mesitylene is placed in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

  • The apparatus is flushed with nitrogen gas.

  • The mixture is heated to reflux (approximately 160-165 °C for mesitylene) under a slow stream of nitrogen.[4]

  • The reaction is monitored for the evolution of hydrogen gas and the collection of water in the Dean-Stark trap.

  • After several hours (typically 8-12 hours), the reaction mixture is cooled to room temperature.

  • The catalyst is removed by filtration.

  • The solvent is removed by distillation under reduced pressure.

  • The crude this compound is then purified by fractional distillation.

Modern Synthesis: From 2-Methyl-1,3-cyclohexanedione

This method provides a high-yield route from a readily available starting material.

Objective: To synthesize this compound from 2-methyl-1,3-cyclohexanedione.

Materials:

Procedure:

  • Protection of the Diketone: A mixture of 2-methyl-1,3-cyclohexanedione (1 mole equivalent), ethylene glycol (1.1 mole equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene is refluxed with a Dean-Stark trap until the theoretical amount of water is collected. The reaction mixture is then cooled, washed with saturated aqueous sodium bicarbonate, and the solvent is removed under reduced pressure to yield the monoketal.

  • Reduction of the Ketone: The resulting ketal is dissolved in methanol and cooled in an ice bath. Sodium borohydride (1.1 mole equivalents) is added portion-wise. The reaction is stirred for 1 hour at room temperature.

  • Hydrolysis and Dehydration: The reaction is quenched by the slow addition of dilute aqueous acid. The mixture is then heated to reflux for 1-2 hours to effect hydrolysis of the ketal and dehydration of the resulting β-hydroxy ketone.

  • Work-up and Purification: After cooling, the mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or distillation to afford this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic methods described above.

historical_synthesis start 2-Methylcyclohexanone end This compound start->end Pd/C, heat (-H2)

Historical Synthesis via Dehydrogenation

modern_synthesis cluster_0 Protection cluster_1 Reduction cluster_2 Hydrolysis & Dehydration 2-Methyl-1,3-cyclohexanedione 2-Methyl-1,3-cyclohexanedione Monoketal Monoketal 2-Methyl-1,3-cyclohexanedione->Monoketal Ethylene glycol, p-TsOH Hydroxy-ketal Hydroxy-ketal Monoketal->Hydroxy-ketal NaBH4 This compound This compound Hydroxy-ketal->this compound H3O+, heat

Modern Synthesis from 2-Methyl-1,3-cyclohexanedione

Conclusion

While the precise moment of its first synthesis is not clearly demarcated in the historical record, this compound undoubtedly emerged from the fertile ground of early 20th-century alicyclic chemistry. Its continued relevance in modern organic synthesis is a testament to its utility as a versatile and reactive building block. The synthetic methods outlined in this guide, from plausible historical routes to contemporary high-yield protocols, provide researchers with a comprehensive toolkit for accessing this important compound. The tabulated data and visual pathway diagrams are intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide on the Natural Occurrence of 2-Methyl-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-cyclohexen-1-one and its derivatives represent a class of naturally occurring monoterpenoids with a diverse range of biological activities. These compounds are found in various plant species, fungi, and are also constituents of tobacco smoke. Their versatile chemical scaffold has made them attractive targets for scientific investigation, particularly in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of these compounds, with a focus on their potential as therapeutic agents. The information is presented with detailed experimental protocols and visual representations of key pathways to support further research and development efforts.

Natural Occurrence and Quantitative Data

This compound derivatives are widespread in nature, with their presence and concentration varying significantly across different species and environmental conditions. The following tables summarize the quantitative data available for some of the most well-documented natural sources.

Natural SourceCompoundConcentration/YieldReference(s)
Mentha spicata (Spearmint)Carvone (a derivative)40.8% - 76.65% of essential oil[1][2][3]
cis-Carvone oxide44.06% of essential oil[4]
1,8-Cineole8.7% - 17.0% of essential oil[1][3]
Limonene5.80% - 20.8% of essential oil[1][4]
Crocus sativus (Saffron)3,5,5-trimethyl-2-cyclohexenone (Isophorone)93.4 g/kg - 245 µg/g[5][6]
2,6,6-trimethyl-2-cyclohexene-1,4-dione-[7]
Safranal2.52 - 3.30 mg/g[5]
Chenopodium ambrosioidesα-Terpinene41.36% - 64% of essential oil[8][9]
Ascaridole7% - 55.3% of essential oil[9][10]
p-Cymene5.76% - 19% of essential oil[8][9]
Geosmithia langdonii (Fungus)(4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one-[11]

Table 1: Quantitative Occurrence of this compound Derivatives in Various Natural Sources. Please note that concentrations can vary based on factors such as plant variety, growing conditions, and extraction methods.

Biological Activities and Signaling Pathways

Derivatives of this compound exhibit a range of biological activities, with anti-inflammatory and antileishmanial properties being of particular interest.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Several studies have pointed towards the role of these compounds as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The proposed mechanism of action involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB and the prevention of IκBα phosphorylation.[12][13][14]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_nucleus Nucleus Stimulus LPS/TNF-α Receptor TLR4/TNFR Stimulus->Receptor IKK IKK Receptor->IKK Activates p65_p50_nuc NF-κB (p65/p50) DNA DNA (κB site) p65_p50_nuc->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription Initiates IκBα IκBα IKK->IκBα Phosphorylates p_IκBα p_IκBα p65_p50 p65_p50 IκBα->p65_p50 IκBα:e->p65_p50:w IκBα->p_IκBα P p65_p50->p65_p50_nuc Translocation Proteasome Proteasome p_IκBα->Proteasome Degradation Compound Compound Compound->p65_p50_nuc Inhibits (Blocks nuclear translocation) Compound->IKK Inhibits (Prevents IκBα phosphorylation)

Antileishmanial Activity

Metabolites isolated from the fungus Geosmithia langdonii, including derivatives of this compound, have demonstrated significant activity against Leishmania donovani. The IC50 values for some of these compounds are presented in the table below.

Compound from Geosmithia langdoniiIC50 (µM) against L. donovaniReference(s)
(4R,5R,6R)-4,5-dihydroxy-6-(6'-methylsalicyloxy)-2-methyl-2-cyclohexen-1-one13.0[11][15]
(+)-Epiepoformin6.9[15]
2,5-dihydroxybenzaldehyde3.3[15]
2,5-dihydroxybenzyl alcohol8.5[15]
3-hydroxytoluene9.2[15]

Table 2: Antileishmanial Activity of Compounds Isolated from Geosmithia langdonii.

Biosynthesis of this compound Derivatives

The biosynthesis of these monoterpenoids primarily follows the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). In plants like Mentha spicata, the biosynthesis of carvone, a prominent derivative, involves a series of enzymatic steps starting from the cyclization of geranyl diphosphate.

Monoterpene_Biosynthesis cluster_precursors Isoprenoid Precursors IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP Limonene (-)-Limonene GPP->Limonene Limonene Synthase Carveol (-)-trans-Carveol Limonene->Carveol Limonene-6-hydroxylase Carvone (-)-Carvone (2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one) Carveol->Carvone Carveol Dehydrogenase

Experimental Protocols

Isolation and Purification of Terpenoids from Geosmithia langdonii

This protocol is adapted from the methodology used for the isolation of bioactive metabolites from fungal cultures.[15]

  • Culturing: Grow Geosmithia langdonii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 14 days at 30°C with agitation.

  • Extraction:

    • Separate the fungal biomass from the culture broth by filtration.

    • Exhaustively extract the filtrate with an organic solvent such as ethyl acetate (B1210297).

    • Concentrate the organic extract under reduced pressure to obtain a crude extract.

  • Fractionation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate fractions based on polarity.

  • Purification:

    • Further purify the fractions containing the compounds of interest using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.

GC-MS Analysis of Volatile Compounds from Crocus sativus

The following is a general protocol for the analysis of volatile compounds in saffron.[5][6][7]

  • Sample Preparation:

    • Grind dried saffron stigmas into a fine powder.

    • Perform extraction using a suitable solvent (e.g., methanol/ethyl acetate mixture) with the aid of ultrasonication.[7]

    • Alternatively, for headspace analysis, place a known amount of saffron powder in a sealed vial and heat to release volatile compounds.

  • GC-MS Conditions:

    • Column: Use a non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of around 60°C, followed by a gradual increase to approximately 250-300°C.

    • Injection: Splitless or split injection depending on the concentration of the analytes.

    • MS Detection: Electron ionization (EI) at 70 eV with a mass scan range of m/z 40-500.

  • Compound Identification:

    • Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley).

NMR Analysis for Structural Elucidation

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for the unambiguous structural determination of isolated compounds.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR:

    • Acquire ¹H NMR to determine the number and types of protons and their connectivity through coupling constants.

    • Acquire ¹³C NMR and DEPT experiments to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range ¹H-¹³C correlations, which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Experimental_Workflow Source Natural Source (e.g., Plant, Fungus) Extraction Extraction Source->Extraction Fractionation Fractionation (e.g., Column Chromatography) Extraction->Fractionation Purification Purification (e.g., HPLC, Prep-TLC) Fractionation->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Bioactivity Biological Activity Testing Pure_Compound->Bioactivity

Conclusion

This compound and its derivatives are a promising class of natural products with significant therapeutic potential, particularly as anti-inflammatory and antileishmanial agents. This technical guide has provided a comprehensive overview of their natural occurrence, with quantitative data to facilitate comparative analysis. Detailed experimental protocols for their isolation, purification, and structural elucidation have been outlined to aid researchers in their investigations. Furthermore, the elucidation of their biosynthetic pathways and their interaction with key signaling pathways, such as NF-κB, offers a foundation for the rational design and development of novel drugs. Further research is warranted to fully explore the pharmacological potential of this versatile class of compounds.

References

Spectroscopic Analysis of 2-Methyl-2-cyclohexen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Methyl-2-cyclohexen-1-one, a key intermediate in organic synthesis. This document details the instrumental analysis techniques used to elucidate the structure and purity of this compound, presenting key spectral data and the experimental protocols for obtaining them.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a strong absorption band corresponding to the α,β-unsaturated ketone moiety.

IR Spectral Data
Wavenumber (cm⁻¹)AssignmentIntensity
~2950C-H (sp³) stretchMedium
~1670C=O (α,β-unsaturated ketone) stretchStrong
~1620C=C (alkene) stretchMedium
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A thin film of the neat liquid sample is prepared for FTIR analysis. A drop of this compound is placed between two polished potassium bromide (KBr) plates. The plates are gently pressed together to form a uniform thin film. The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean KBr plates is recorded prior to the sample analysis and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural confirmation of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals for the different types of protons in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.7m1H=C-H (vinylic proton)
~2.4t2H-CH₂-C=O
~2.3m2H-CH₂-C=C
~1.9m2H-CH₂-
~1.7s3H-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~200C=O (ketone)
~145=C-CH₃ (quaternary alkene)
~135=C-H (alkene)
~38-CH₂-C=O
~30-CH₂-
~22-CH₂-C=C
~16-CH₃
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm). The solution is transferred to a 5 mm NMR tube. The spectra are acquired on a high-resolution NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to single lines for each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/zRelative Intensity (%)Assignment
110100[M]⁺ (Molecular Ion)
9540[M - CH₃]⁺
8260[M - CO]⁺
6755[C₅H₇]⁺
5430[C₄H₆]⁺
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the components of the sample, and the eluting compounds are introduced into the MS. Electron ionization (EI) at 70 eV is commonly used to generate the mass spectrum.

Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data Functional Group ID IR->IR_Data NMR_Data Structural Elucidation NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structure Confirmation IR_Data->Conclusion NMR_Data->Conclusion MS_Data->Conclusion

Spectroscopic analysis workflow for this compound.

2-Methyl-2-cyclohexen-1-one structural formula and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Methyl-2-cyclohexen-1-one: Structure, Isomerism, and Synthesis

This technical guide provides a comprehensive overview of this compound, a cyclic α,β-unsaturated ketone. The document details its structural formula, explores its constitutional and stereoisomers, presents key physicochemical and spectroscopic data, and provides detailed experimental protocols for its synthesis and characterization. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development.

Structural Formula of this compound

This compound is a cyclic organic compound with the molecular formula C₇H₁₀O.[1][2] Its structure consists of a six-membered cyclohexene (B86901) ring containing a ketone functional group at position 1 and a methyl group at position 2, which is also part of the carbon-carbon double bond. The systematic IUPAC name for this compound is 2-methylcyclohex-2-en-1-one.[3]

Key Structural Identifiers:

  • Molecular Formula: C₇H₁₀O[1][2]

  • Molecular Weight: 110.15 g/mol [1][4]

  • CAS Number: 1121-18-2[1]

  • SMILES: CC1=CCCCC1=O

  • InChI Key: LKTNAAYQZJAXCJ-UHFFFAOYSA-N

Isomers of this compound

Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For C₇H₁₀O, this includes constitutional isomers and stereoisomers.

Constitutional Isomers

Constitutional isomers have different connectivity of atoms. The primary constitutional isomers of this compound involve variations in the position of the methyl group on the cyclohexenone ring.

Isomer NameStructure
This compound this compound
3-Methyl-2-cyclohexen-1-one 3-Methyl-2-cyclohexen-1-one
4-Methyl-2-cyclohexen-1-one 4-Methyl-2-cyclohexen-1-one
5-Methyl-2-cyclohexen-1-one 5-Methyl-2-cyclohexen-1-one
6-Methyl-2-cyclohexen-1-one 6-Methyl-2-cyclohexen-1-one
Stereoisomers

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. This is determined by the presence of stereocenters (chiral carbons).

  • This compound: This molecule is achiral as it does not contain any stereocenters and possesses a plane of symmetry.

  • 3-Methyl-2-cyclohexen-1-one: This molecule is also achiral .

  • 4-Methyl-2-cyclohexen-1-one: The carbon at position 4 is a stereocenter, bonded to a methyl group, a hydrogen, and two different paths around the ring. Therefore, it exists as a pair of enantiomers : (R)-4-methylcyclohex-2-en-1-one and (S)-4-methylcyclohex-2-en-1-one.[5]

  • 5-Methyl-2-cyclohexen-1-one: The carbon at position 5 is a stereocenter. It exists as a pair of enantiomers : (R)-5-methylcyclohex-2-en-1-one and (S)-5-methylcyclohex-2-en-1-one.

  • 6-Methyl-2-cyclohexen-1-one: The carbon at position 6 is a stereocenter. It exists as a pair of enantiomers : (R)-6-methylcyclohex-2-en-1-one and (S)-6-methylcyclohex-2-en-1-one.[6]

Data Presentation

Physicochemical Properties of Methylcyclohexenone Isomers
Property2-Methyl-3-Methyl-4-Methyl-5-Methyl-6-Methyl-
CAS Number 1121-18-2[1]1193-18-6[4]5515-76-4[7]7214-50-8[8]6610-21-5[6]
Molecular Weight ( g/mol ) 110.15110.15110.15[9]110.15[8]110.15[6]
Boiling Point (°C) 176-179199-200N/AN/AN/A
Density (g/mL at 25°C) 0.9720.971N/AN/AN/A
Refractive Index (n20/D) 1.4871.494N/AN/AN/A
LogP (Computed) 1.69[3]1.541.54[7]1.3 (Computed)[8]1.5 (Computed)[6]
Spectroscopic Data Summary

Spectroscopic analysis is crucial for differentiating between the isomers. Below is a summary of expected characteristic spectroscopic features.

Technique2-Methyl-3-Methyl-4-Methyl-5-Methyl-6-Methyl-
IR (C=O stretch, cm⁻¹) ~1670-1685~1670-1685~1670-1685~1670-1685~1670-1685
IR (C=C stretch, cm⁻¹) ~1620-1640~1620-1640~1620-1640~1620-1640~1620-1640
¹H NMR (vinyl H, ppm) No vinyl H~5.8-6.0 (1H)~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)~5.9-6.1 (1H, d), ~6.7-6.9 (1H, m)
¹³C NMR (C=O, ppm) ~198-202~198-202~198-202~198-202~198-202
Mass Spec (M⁺, m/z) 110110110110110
Mass Spec (Base Peak, m/z) 82[3]82676782

Experimental Protocols

Synthesis Protocol: Robinson Annulation

The Robinson annulation is a classic and powerful method for the synthesis of six-membered rings, including substituted cyclohexenones.[10] It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[11][12] The synthesis of 4a-methyl-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one from 2-methylcyclohexanone (B44802) is a representative example.[13]

Objective: To synthesize a substituted cyclohexenone via Robinson Annulation.

Materials:

  • 2-Methylcyclohexanone (1.0 equiv.)

  • Methyl vinyl ketone (MVK) (1.2 equiv.)

  • Sodium ethoxide (1.1 equiv.)

  • Anhydrous ethanol (B145695)

  • 5% Hydrochloric acid (aq.)

  • Saturated sodium bicarbonate solution (aq.)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Dichloromethane (B109758), Hexane, Ethyl acetate)

  • Silica (B1680970) gel (230-400 mesh)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone in anhydrous ethanol.[13]

  • Enolate Formation: To the stirred solution, add sodium ethoxide portion-wise at room temperature. Stir the mixture for 30 minutes to facilitate the complete formation of the enolate.[13]

  • Michael Addition: Slowly add methyl vinyl ketone to the reaction mixture using a dropping funnel over approximately 15 minutes.[13] An exothermic reaction may be observed.

  • Aldol Condensation & Dehydration: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours to drive the intramolecular aldol condensation and subsequent dehydration.[13]

  • Work-up:

    • Cool the reaction mixture to room temperature and neutralize with 5% HCl.

    • Remove the ethanol via rotary evaporation.

    • Extract the aqueous residue with dichloromethane (3x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure annulated product.

Analytical Protocol: Spectroscopic Characterization

Objective: To identify and differentiate methylcyclohexenone isomers using standard spectroscopic techniques.[14]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).[14]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, use proton decoupling and acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to elucidate the structure and confirm the position of the methyl group and the double bond.

B. Infrared (IR) Spectroscopy:

  • Sample Preparation: For a liquid sample, place a small drop between two NaCl or KBr plates to create a thin film.[14]

  • Acquisition: Record the spectrum on an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean plates first.

  • Analysis: Identify the characteristic absorption bands for the C=O stretch of an α,β-unsaturated ketone (approx. 1670-1685 cm⁻¹) and the C=C stretch (approx. 1620-1640 cm⁻¹).[14]

C. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile solvent like dichloromethane or diethyl ether.[14]

  • Acquisition: Inject 1 µL of the solution into a GC-MS system. Use a suitable capillary column (e.g., DB-5) and a temperature program (e.g., ramp from 50°C to 250°C) to separate the components. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[14]

  • Analysis: Determine the retention time of the isomer. Analyze the mass spectrum for the molecular ion peak (M⁺ at m/z 110) and the characteristic fragmentation pattern to confirm the structure.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms relevant to this compound and its isomers.

Robinson_Annulation cluster_step1 reactant reactant intermediate intermediate product product reagent reagent ketone 2-Methyl- cyclohexanone enolate Enolate ketone->enolate 1. Michael Addition mvk Methyl Vinyl Ketone (MVK) michael_adduct Michael Adduct (1,5-Diketone) mvk->michael_adduct enolate->michael_adduct aldol_adduct Cyclic β-Hydroxy Ketone michael_adduct->aldol_adduct 2. Intramolecular     Aldol Condensation final_product Annulated Product aldol_adduct->final_product 3. Dehydration base1 Base (e.g., NaOEt) base2 Base heat Δ (Heat)

Caption: Reaction mechanism of the Robinson Annulation.

Synthesis_Workflow step_prep step_prep step_reaction step_reaction step_workup step_workup step_analysis step_analysis A 1. Reagent Preparation (Ketone, MVK, Base in Solvent) B 2. Reaction (Michael Addition & Aldol Condensation) A->B Add MVK to enolate C 3. Quenching & Extraction (Neutralization, Solvent Extraction) B->C After 4-6h reflux D 4. Drying & Concentration (Anhydrous MgSO₄, Rotary Evaporation) C->D E 5. Purification (Flash Column Chromatography) D->E Crude Product F 6. Characterization (NMR, IR, GC-MS) E->F G Pure Product F->G

Caption: Experimental workflow for synthesis and purification.

References

An In-depth Technical Guide to the Thermochemical Data of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for 2-Methyl-2-cyclohexen-1-one. Due to a lack of direct experimental data in publicly available databases, this guide outlines the established experimental and computational methodologies for determining key thermochemical properties such as the enthalpy of formation, entropy, and heat capacity. This information is crucial for professionals in research and development who require accurate thermodynamic data for process design, safety analysis, and molecular modeling.

Data Presentation

A thorough search of prominent thermochemical databases, including the NIST WebBook, reveals a notable absence of experimentally determined thermochemical data for this compound. While physical properties such as boiling point and density are documented, the core thermochemical parameters remain uncharacterized.

To address this gap, this guide presents a summary of the types of thermochemical data that are essential for a complete thermodynamic profile of the compound. The subsequent sections will detail the experimental and computational protocols to obtain these values.

Table 1: Essential Thermochemical Data for this compound

PropertySymbolUnitValue
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)kJ/molNot Available
Standard Molar Enthalpy of Formation (liquid)ΔfH°(l)kJ/molNot Available
Standard Molar Entropy (gas)S°(g)J/(mol·K)Not Available
Standard Molar Entropy (liquid)S°(l)J/(mol·K)Not Available
Molar Heat Capacity at Constant Pressure (gas)Cp,m°(g)J/(mol·K)Not Available
Molar Heat Capacity at Constant Pressure (liquid)Cp,m°(l)J/(mol·K)Not Available

Experimental Protocols

The primary experimental technique for determining the standard enthalpy of formation of a liquid organic compound like this compound is oxygen bomb calorimetry . This method measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the standard enthalpy of formation can be calculated.

The experimental workflow for determining the enthalpy of combustion involves several key steps, from sample preparation to data analysis.

Experimental Workflow for Bomb Calorimetry

experimental_workflow cluster_prep Preparation cluster_combustion Combustion cluster_measurement Measurement & Analysis prep_sample 1. Sample Preparation - Weigh a volatile liquid sample (approx. 1g) in a gelatin capsule or a sealed ampoule. prep_bomb 2. Bomb Assembly - Place the sample in the crucible. - Attach a weighed fuse wire to the electrodes. - Add a small amount of distilled water to the bomb. prep_sample->prep_bomb pressurize 3. Pressurization - Seal the bomb and pressurize with high-purity oxygen (approx. 30 atm). prep_bomb->pressurize equilibrate 4. Equilibration - Submerge the bomb in the calorimeter's water bath. - Allow the system to reach thermal equilibrium. pressurize->equilibrate ignite 5. Ignition - Ignite the sample by passing a current through the fuse wire. equilibrate->ignite measure_temp 6. Temperature Monitoring - Record the temperature change of the water bath until a maximum is reached and it starts to cool. ignite->measure_temp analyze 7. Post-Combustion Analysis - Depressurize the bomb. - Quantify nitric and other acids formed. - Weigh the remaining fuse wire. measure_temp->analyze calculate 8. Calculation - Calculate the heat of combustion (ΔcU°) using the temperature rise, calorimeter heat capacity, and corrections for acid formation and fuse wire combustion. analyze->calculate hess_law 9. Enthalpy of Formation - Calculate the standard enthalpy of formation (ΔfH°) using Hess's Law. calculate->hess_law

Caption: Workflow for determining the enthalpy of formation using a bomb calorimeter.

Detailed Methodological Steps:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.8-1.2 g) is encapsulated in a combustible gelatin capsule or a thin-walled glass ampoule to prevent evaporation.[1]

  • Bomb Assembly: The encapsulated sample is placed in a quartz or platinum crucible within the bomb. A fuse wire of known mass and composition is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bottom of the bomb to ensure that any water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and flushed with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.[2]

  • Calorimeter Setup and Equilibration: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled, and the system is allowed to reach thermal equilibrium, with the temperature being recorded at regular intervals.[2]

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at short intervals until it reaches a maximum and then begins to cool.[3]

  • Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the internal components are rinsed. The rinse water is titrated to determine the amount of nitric acid formed from any residual nitrogen. The unburned portion of the fuse wire is weighed to determine the amount that was combusted.[2]

  • Calculation of Enthalpy of Combustion: The gross heat released (qtotal) is calculated from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccal), which is determined by combusting a standard substance like benzoic acid.[4] Corrections are then applied for the heat of combustion of the fuse wire and the heat of formation of nitric acid to obtain the specific energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, based on its combustion reaction:

    C7H10O(l) + 9O2(g) → 7CO2(g) + 5H2O(l)

    ΔcH° = [7 * ΔfH°(CO2, g) + 5 * ΔfH°(H2O, l)] - [ΔfH°(C7H10O, l) + 9 * ΔfH°(O2, g)]

    The standard enthalpies of formation for CO2, H2O, and O2 are well-established, allowing for the determination of the enthalpy of formation of the target compound.[5]

Computational Protocols

In the absence of experimental data, high-accuracy computational chemistry methods provide a reliable alternative for determining the thermochemical properties of molecules. Composite methods like Gaussian-n (Gn) and Complete Basis Set (CBS) theories are designed to yield results that approach experimental accuracy.

A recommended computational workflow for determining the thermochemical properties of this compound would involve the use of a method such as CBS-QB3 or G3B3 . These methods involve a series of calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a large basis set.

Computational Workflow for Thermochemical Data

computational_workflow cluster_geometry Geometry Optimization & Frequencies cluster_energy Single-Point Energy Calculations cluster_thermochem Thermochemical Calculation geom_opt 1. Geometry Optimization (e.g., B3LYP/6-31G(d)) freq_calc 2. Vibrational Frequencies (Same level as optimization) geom_opt->freq_calc spe_1 3. Higher-Level Single-Point Energies (e.g., MP2, MP4, CCSD(T)) geom_opt->spe_1 zpe 5. Zero-Point Energy Correction freq_calc->zpe spe_2 4. Basis Set Corrections spe_1->spe_2 atomization 7. Atomization Energy Calculation spe_2->atomization thermal_corr 6. Thermal Corrections to Enthalpy and Entropy zpe->thermal_corr thermal_corr->atomization hf_calc 8. Enthalpy of Formation Calculation atomization->hf_calc

Caption: Computational workflow for determining thermochemical properties.

Detailed Methodological Steps:

  • Geometry Optimization: The molecular structure of this compound is optimized at a specified level of theory, for example, using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

  • Vibrational Frequency Calculation: At the optimized geometry, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using more accurate levels of theory (e.g., MP2, MP4, CCSD(T)) and larger basis sets.

  • Extrapolation to the Complete Basis Set Limit: The results of the single-point energy calculations are extrapolated to the complete basis set limit to obtain a highly accurate electronic energy.

  • Calculation of Thermochemical Properties: The total energy is combined with the ZPVE and thermal corrections to calculate the enthalpy and Gibbs free energy at a given temperature (usually 298.15 K). The standard enthalpy of formation is then calculated using the atomization method, which involves calculating the enthalpy change for the reaction that breaks the molecule down into its constituent atoms in their standard states. The accuracy of these methods for organic molecules is typically within 4 kJ/mol of experimental values.[6]

By following these established experimental and computational protocols, researchers can obtain the necessary thermochemical data for this compound, enabling its effective use in further scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-2-cyclohexen-1-one in Michael Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Methyl-2-cyclohexen-1-one as a Michael acceptor in conjugate addition reactions. The protocols described herein are foundational for the synthesis of complex molecular architectures and are particularly relevant for applications in medicinal chemistry and drug development, where the creation of chiral centers and functionalized carbocycles is paramount.

Introduction to Michael Addition with this compound

The Michael addition, or conjugate 1,4-addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic synthesis.[1] this compound is an α,β-unsaturated ketone that serves as an excellent Michael acceptor. The presence of the methyl group at the 2-position influences the reactivity and stereoselectivity of the addition. The reaction involves the addition of a nucleophile (Michael donor) to the β-carbon of the cyclohexenone ring, leading to the formation of a new single bond.[1]

A wide array of nucleophiles, including stabilized carbanions (from malonates, nitroalkanes), amines, and thiols, can be employed in this reaction. The resulting 1,5-dicarbonyl compounds or their heteroatom analogues are versatile intermediates for the synthesis of a variety of more complex molecules. Furthermore, the development of asymmetric organocatalysis has enabled the enantioselective Michael addition to cyclic enones, providing access to chiral products with high stereocontrol.[2]

Application Note 1: Asymmetric Michael Addition of Carbon Nucleophiles

The addition of carbon-based nucleophiles to this compound is a powerful method for constructing new carbon-carbon bonds and generating stereocenters. Organocatalysis has emerged as a key strategy for achieving high enantioselectivity in these transformations.

Organocatalytic Addition of Malonates
Organocatalytic Addition of Nitroalkanes

The conjugate addition of nitroalkanes to α,β-unsaturated ketones, known as the nitro-Michael reaction, is a valuable tool for synthesis. The resulting γ-nitro ketones are versatile intermediates. A highly enantioselective organocatalytic nitro-Michael addition has been reported for 3-methylcyclohex-2-enone, a close structural analog of this compound.[5] This protocol can be adapted for the target substrate.

Table 1: Representative Data for Asymmetric Michael Addition of Carbon Nucleophiles to Cyclic Enones

Michael DonorMichael AcceptorCatalystSolventTime (h)Yield (%)ee (%)Reference
Dimethyl Malonate2-Cyclopenten-1-one (B42074)(S)-Ga-Na-BINOL complexTHF469099[3][4]
Nitromethane (B149229)3-Methylcyclohex-2-enonetert-Leucine-derived diamineToluene488599[5]

Application Note 2: Aza-Michael Addition of Amines

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a crucial method for the synthesis of β-amino carbonyl compounds. These products are important building blocks for many biologically active molecules. While specific quantitative data for the addition of amines to this compound is not detailed in the search results, a general protocol for the amination of cyclohexanone (B45756) provides a relevant starting point for experimental design.[6]

Application Note 3: Thia-Michael Addition of Thiols

The conjugate addition of thiols to α,β-unsaturated carbonyls, or the thia-Michael reaction, is an efficient way to form carbon-sulfur bonds. These reactions are often high-yielding and can be performed under mild conditions. Theoretical studies on the thia-Michael addition of thiophenol to cyclohexenone suggest the reaction proceeds readily.[7]

Table 2: General Conditions for Hetero-Michael Additions

Michael DonorMichael AcceptorCatalyst/ConditionsSolventApplication
Aniline (B41778)CyclohexanonePd/C, H₂Not specifiedSynthesis of secondary amines[6]
ThiophenolCyclohexenoneCatalyst-free, waterWaterC-S bond formation[7]

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Dimethyl Malonate (Adapted from[3])

Materials:

  • This compound (1.0 equiv)

  • Dimethyl malonate (1.0 equiv)

  • (S)-Ga-Na-BINOL complex (0.10 equiv, prepared according to literature)

  • Sodium tert-butoxide (0.10 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium tert-butoxide.

  • Add anhydrous THF to create a suspension.

  • Add a solution of the (S)-Ga-Na-BINOL complex in THF to the suspension.

  • Add dimethyl malonate in one portion, followed by this compound.

  • Stir the reaction mixture at room temperature for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Organocatalytic Asymmetric Nitro-Michael Addition (Adapted from[5])

Materials:

  • This compound (1.0 equiv)

  • Nitromethane (10.0 equiv)

  • tert-Leucine-derived chiral diamine catalyst (0.1 equiv)

  • Benzoic acid (0.1 equiv)

  • Toluene

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a reaction vessel, add the tert-leucine-derived chiral diamine catalyst and benzoic acid.

  • Add toluene, followed by this compound.

  • Add nitromethane to the stirred solution.

  • Stir the reaction mixture at room temperature for 48-72 hours. Monitor the reaction progress by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.

Protocol 3: Aza-Michael Addition of Aniline (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%)

  • Acetonitrile

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a solution of this compound in acetonitrile, add the Lewis acid catalyst.

  • Add aniline and stir the mixture at 50 °C.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Thia-Michael Addition of Thiophenol (General Procedure)

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Base (e.g., triethylamine (B128534), 1.2 equiv)

  • Dichloromethane

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a reaction flask, dissolve this compound and thiophenol in dichloromethane.

  • Add triethylamine and stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Caption: General mechanism of the Michael addition reaction.

Experimental_Workflow start Start: Prepare Reactants and Catalyst reaction Combine Reactants and Catalyst in Solvent under Inert Atmosphere start->reaction stir Stir at Defined Temperature (e.g., Room Temperature) reaction->stir monitor Monitor Reaction Progress (e.g., by TLC) stir->monitor quench Quench Reaction (e.g., with aq. solution) monitor->quench Reaction Complete extract Extract Product with Organic Solvent quench->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for a Michael addition reaction.

References

Application Notes and Protocols: 2-Methyl-2-cyclohexen-1-one in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-cyclohexen-1-one is a versatile α,β-unsaturated ketone that serves as a valuable precursor in the synthesis of a wide array of complex molecular architectures foundational to various pharmaceutical agents. Its reactivity, characterized by the presence of both a nucleophilic enolate position and an electrophilic β-carbon, allows for its strategic incorporation into synthetic routes targeting steroids, alkaloids, and other biologically active compounds. This document provides detailed application notes, experimental protocols, and mechanistic insights into the utility of this compound in pharmaceutical research and development.

Key Synthetic Applications

The primary utility of this compound in pharmaceutical synthesis stems from its ability to undergo two key types of reactions: Michael additions and Robinson annulations. These transformations enable the construction of highly functionalized and stereochemically complex cyclic systems that form the core of many therapeutic agents.

Michael Addition: A Gateway to Functionalized Cyclohexanes

The conjugate addition of nucleophiles (Michael addition) to the β-carbon of this compound is a powerful strategy for introducing a variety of substituents that can be further elaborated to create pharmacologically active molecules. This reaction is fundamental in the synthesis of precursors for a range of drugs, including potential anti-inflammatory and neuroactive agents.

A representative and synthetically useful Michael addition is the reaction of this compound with a malonate ester. The resulting adduct contains a 1,5-dicarbonyl-like structure that is a versatile intermediate for further synthetic manipulations.

Experimental Protocols

Protocol 1: Michael Addition of Dimethyl Malonate to this compound

This protocol details the base-catalyzed Michael addition of dimethyl malonate to this compound, a key step in the formation of a versatile pharmaceutical intermediate.

Materials:

  • This compound (≥90%)

  • Dimethyl malonate

  • Sodium methoxide (B1231860) (NaOMe)

  • Anhydrous methanol (B129727) (MeOH)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).

  • Base Addition: Carefully add sodium methoxide (1.1 equivalents) to the methanol and stir until fully dissolved.

  • Nucleophile Addition: To the sodium methoxide solution, add dimethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 15 minutes.

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure Michael adduct.

Quantitative Data:

The following table summarizes typical quantitative data for the Michael addition of dimethyl malonate to this compound.

ParameterValue
Yield 85-95%
Purity (by NMR) >98%
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.73 (s, 3H), 3.68 (s, 3H), 3.45 (d, J=11.2 Hz, 1H), 2.50-1.80 (m, 7H), 1.15 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 211.5, 169.8, 169.5, 57.2, 52.8, 52.6, 45.1, 41.2, 33.5, 28.7, 22.4
Robinson Annulation: Construction of Steroidal Scaffolds

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. While the classic synthesis of the Wieland-Miescher ketone (a key intermediate for steroids) starts from 2-methyl-1,3-cyclohexanedione, analogues can be synthesized using this compound as the Michael acceptor. This approach is instrumental in building the polycyclic core of various steroidal pharmaceuticals.

Below is a conceptual workflow for the synthesis of a Wieland-Miescher ketone analogue.

G cluster_start Starting Materials cluster_reaction Robinson Annulation cluster_product Product 2_Methyl_2_cyclohexen_1_one This compound Michael_Addition Michael Addition 2_Methyl_2_cyclohexen_1_one->Michael_Addition Enolate_Donor Enolate Donor (e.g., from a cyclic β-ketoester) Enolate_Donor->Michael_Addition Intramolecular_Aldol Intramolecular Aldol Condensation Michael_Addition->Intramolecular_Aldol WMK_Analogue Wieland-Miescher Ketone Analogue Intramolecular_Aldol->WMK_Analogue

Conceptual workflow for the synthesis of a Wieland-Miescher ketone analogue.

Application in the Synthesis of Anticancer Agents: The Amaryllidaceae Alkaloids

While a direct, one-step utilization of this compound in the synthesis of complex alkaloids like pancratistatin (B116903) and haemanthamine (B1211331) is not commonly reported, its structural motif is a key component of the intermediates used in their total synthesis. The functionalized cyclohexane (B81311) ring, often derived from cyclohexenone precursors, forms a central part of these molecules.

Pancratistatin: Mechanism of Action

Pancratistatin, a potent anticancer agent, induces apoptosis (programmed cell death) in cancer cells with high selectivity. Its mechanism of action primarily involves the targeting of mitochondria, leading to the activation of the intrinsic apoptotic pathway.

The following diagram illustrates the signaling cascade initiated by pancratistatin.

G Pancratistatin Pancratistatin Mitochondrion Mitochondrion Pancratistatin->Mitochondrion Induces Mitochondrial Membrane Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 (Initiator Caspase) Apoptosome->Caspase_9 activates Caspase_3 Caspase-3 (Executioner Caspase) Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis executes

Signaling pathway of pancratistatin-induced apoptosis.

Conclusion

This compound is a valuable and versatile precursor in pharmaceutical synthesis. Its ability to undergo key transformations such as Michael additions and Robinson annulations allows for the efficient construction of complex cyclic systems that are central to the structure of numerous therapeutic agents, including steroids and potent anticancer alkaloids. The protocols and mechanistic insights provided in this document serve as a guide for researchers to leverage the synthetic potential of this important building block in the discovery and development of new medicines.

Synthesis of Heterocyclic Compounds from 2-Methyl-2-cyclohexen-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various biologically significant heterocyclic compounds, utilizing 2-methyl-2-cyclohexen-1-one as a versatile starting material. The methodologies outlined herein are intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a readily available α,β-unsaturated cyclic ketone that serves as a valuable building block in organic synthesis. Its reactive enone functionality allows for a variety of transformations, including Michael additions, condensation reactions, and cycloadditions, making it an ideal precursor for the construction of diverse heterocyclic scaffolds. This document details the synthesis of four major classes of nitrogen-containing heterocycles: 1,5-benzodiazepines, tetrahydroquinolines, pyrimidines (as pyrimidine-2-thiones), and pyridazines.

I. Synthesis of 1,5-Benzodiazepine Derivatives

The condensation of o-phenylenediamines with α,β-unsaturated ketones is a direct and efficient method for the synthesis of 1,5-benzodiazepines, a class of compounds with a wide range of pharmacological activities, including anxiolytic, anticonvulsant, and hypnotic effects. The reaction between o-phenylenediamine (B120857) and this compound proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.

dot

This compound This compound Intermediate_1 Michael Adduct This compound->Intermediate_1 Michael Addition o-Phenylenediamine o-Phenylenediamine o-Phenylenediamine->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular Cyclization 1,5-Benzodiazepine Spiro[cyclohexane-1,2'- (1H,5H)benzo[b][1,4]diazepine] Derivative Intermediate_2->1,5-Benzodiazepine Dehydration This compound This compound Intermediate_1 Michael Adduct (N-Cyclohexenylaniline) This compound->Intermediate_1 Michael Addition Aniline Aniline Aniline->Intermediate_1 Tetrahydroquinoline 4a-Methyl-1,2,3,4,4a,9a- hexahydro-9H-carbazol-4a-ol (precursor to Tetrahydroquinoline) Intermediate_1->Tetrahydroquinoline Intramolecular Cyclization (Acid-catalyzed) This compound This compound Chalcone_Derivative α,α'-Bis(arylidene)cycloalkanone This compound->Chalcone_Derivative Claisen-Schmidt Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone_Derivative Pyrimidine_Thione Fused Pyrimidine-2-thione Chalcone_Derivative->Pyrimidine_Thione Cyclocondensation Thiourea Thiourea Thiourea->Pyrimidine_Thione This compound This compound Intermediate Hydrazone/ Michael Adduct This compound->Intermediate Condensation/ Michael Addition Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Intermediate Pyridazine Fused Pyridazine Derivative Intermediate->Pyridazine Cyclization/ Oxidation

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of α,β-unsaturated ketones is a fundamental transformation in organic synthesis, providing access to saturated ketones, which are valuable intermediates in the production of fine chemicals, fragrances, and pharmaceuticals. 2-Methyl-2-cyclohexen-1-one is a common substrate in this class of reactions, and its selective hydrogenation to 2-methylcyclohexanone (B44802) is a key step in various synthetic pathways. This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, with a focus on catalyst selection, reaction conditions, and product selectivity. Furthermore, it highlights the application of the resulting 2-methylcyclohexanone in the synthesis of pharmaceutical agents.

Key Applications in Drug Development

2-Methylcyclohexanone serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure is a key component in the synthesis of heterocyclic compounds like pyridines and quinolines, which are foundational in many drugs.[1] A notable example is its role as a precursor in the synthesis of the analgesic drug Tramadol (B15222).[2][3][4][5] The synthesis of Tramadol and its analogs often involves a Mannich reaction with cyclohexanone, followed by a Grignard reaction.[3][4][5] The use of 2-methylcyclohexanone in similar synthetic routes allows for the generation of Tramadol analogs with potentially different pharmacological profiles.

Reaction and Selectivity

The catalytic hydrogenation of this compound can yield three main products depending on the catalyst and reaction conditions:

  • 2-Methylcyclohexanone (Chemoselective C=C bond hydrogenation): This is often the desired product, resulting from the selective reduction of the carbon-carbon double bond.

  • 2-Methylcyclohexanol (Complete hydrogenation): Both the carbon-carbon double bond and the carbonyl group are reduced.

  • 2-Methyl-2-cyclohexen-1-ol (Chemoselective C=O bond hydrogenation): This is the least common product in typical catalytic hydrogenation.

The reaction also produces stereoisomers of 2-methylcyclohexanone (cis and trans), and the stereoselectivity is highly dependent on the catalyst and reaction mechanism.[6]

Quantitative Data Summary

The following table summarizes quantitative data for the catalytic hydrogenation of 2-cyclohexen-1-one (B156087), a close analog of this compound. This data provides a strong indication of the expected performance of similar catalytic systems for the target substrate.

CatalystSubstratePressure (MPa)Temperature (°C)Reaction Rate (TOF, min⁻¹)Selectivity to Saturated Ketone (%)Reference
Pt-MCM-412-Cyclohexen-1-one7402283100[7][8]
Pt-MCM-412-Cyclohexen-1-one14405051100[7][8]

Experimental Protocols

Below are detailed protocols for the catalytic hydrogenation of this compound using common heterogeneous catalysts.

Protocol 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is designed for the chemoselective hydrogenation of the C=C double bond.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) (or other suitable solvent like ethyl acetate)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol to a concentration of 0.1-0.5 M.

  • Carefully add 10% Pd/C (1-5 mol% of palladium) to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

  • Pressurize the system with hydrogen to the desired pressure (typically 1-5 atm). For a balloon setup, simply use a hydrogen-filled balloon.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-24 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methylcyclohexanone.

  • Purify the product by distillation or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney Nickel

This protocol can be used for the hydrogenation and may lead to the formation of both the saturated ketone and the alcohol, depending on the conditions.

Materials:

  • This compound

  • Raney Nickel (activated)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas (H₂)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Catalyst Preparation (Activation of Raney Nickel):

    • In a fume hood, carefully add a weighed amount of Raney nickel-aluminum alloy to a solution of sodium hydroxide (B78521) (e.g., 1 M) at a controlled temperature (typically below 50°C).

    • After the reaction subsides, wash the activated Raney Nickel catalyst repeatedly with deionized water until the washings are neutral.

    • Store the activated catalyst under water or ethanol to prevent it from becoming pyrophoric.[9]

  • Hydrogenation:

    • In the reaction vessel of a high-pressure autoclave, add a solution of this compound (1 equivalent) in ethanol.

    • Carefully add the activated Raney Nickel (typically 5-10% by weight of the substrate) to the solution.

    • Seal the autoclave and purge it with hydrogen gas several times.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Heat the reaction mixture to the desired temperature (e.g., 50-100°C) with vigorous stirring.

    • Monitor the reaction progress by observing the pressure drop and/or by analyzing aliquots via GC.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by distillation or column chromatography as needed.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification start Dissolve this compound in Solvent add_cat Add Catalyst (e.g., Pd/C or Raney Ni) start->add_cat setup Assemble Hydrogenation Apparatus add_cat->setup purge Purge with H₂ setup->purge react Stir under H₂ Pressure purge->react monitor Monitor Reaction (TLC/GC) react->monitor vent Vent H₂ & Purge with Inert Gas monitor->vent filter Filter Catalyst vent->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (Distillation/Chromatography) concentrate->purify end end purify->end 2-Methylcyclohexanone

Caption: A generalized workflow for the catalytic hydrogenation of this compound.

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Potential Products start This compound + H₂ catalyst Heterogeneous Catalyst (e.g., Pd/C, Pt, Raney Ni) start->catalyst product1 2-Methylcyclohexanone (C=C Reduction) catalyst->product1 High Selectivity product2 2-Methylcyclohexanol (C=C and C=O Reduction) catalyst->product2 Forcing Conditions product3 2-Methyl-2-cyclohexen-1-ol (C=O Reduction) catalyst->product3 Low Selectivity

Caption: Potential reaction pathways in the catalytic hydrogenation of this compound.

References

Application Notes: 2-Methyl-2-cyclohexen-1-one in the Synthesis of Eremophilane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-2-cyclohexen-1-one and its derivatives are versatile building blocks in organic synthesis, particularly in the construction of complex natural products. Their inherent reactivity as Michael acceptors allows for the stereocontrolled introduction of substituents, making them ideal starting points for the synthesis of various cyclic systems. This application note details the use of a this compound derivative in the total synthesis of the eremophilane-type sesquiterpenoid, (±)-eremophilenolide. The synthetic strategy highlights key transformations such as conjugate addition, Robinson annulation, and Wittig-type reactions to construct the characteristic bicyclic core and lactone moiety of the target molecule.

Key Synthetic Strategies

The total synthesis of (±)-eremophilenolide from a this compound precursor showcases several important synthetic methodologies:

  • Conjugate Addition: The synthesis commences with the conjugate addition of a nucleophile to the β-position of the α,β-unsaturated ketone. This step is crucial for introducing the first stereocenter and building the carbon skeleton.

  • Robinson Annulation: A subsequent Robinson annulation sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is employed to construct the second six-membered ring, forming the decalin core characteristic of eremophilane (B1244597) sesquiterpenoids.[1][2]

  • Stereoselective Reductions: The stereochemistry of the final product is carefully controlled through stereoselective reduction steps.

  • Wittig-type Reaction: The synthesis of the butenolide ring is achieved through a Wittig-type reaction, which allows for the formation of the carbon-carbon double bond of the lactone ring.

Experimental Workflow

The overall synthetic strategy for (±)-eremophilenolide can be visualized as a multi-step process involving the sequential construction of the bicyclic core and subsequent functional group manipulations to afford the final natural product.

G cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Lactone Formation & Final Product Start 2-Methyl-1,3-cyclohexanedione Intermediate_A Robinson Annulation Product Start->Intermediate_A Robinson Annulation Intermediate_B α,β-Unsaturated Ketone Intermediate_A->Intermediate_B Functional Group Manipulation Intermediate_C Diketone Intermediate Intermediate_B->Intermediate_C Conjugate Addition Intermediate_D Keto-ester Intermediate_C->Intermediate_D Alkylation Intermediate_E Keto-acid Intermediate_D->Intermediate_E Hydrolysis & Decarboxylation Intermediate_F cis-Fused Keto-acid Intermediate_E->Intermediate_F Hydrogenation Final_Product (±)-Eremophilenolide Intermediate_F->Final_Product Lactonization (via Wittig-type reaction)

References

Application Notes and Protocols: Diels-Alder Reaction with 2-Methyl-2-cyclohexen-1-one as Dienophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled formation of six-membered rings.[1][2] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful tool in the synthesis of complex molecules, including natural products and pharmaceuticals. 2-Methyl-2-cyclohexen-1-one is a substituted α,β-unsaturated ketone that can serve as a dienophile. However, due to its electronic nature and steric hindrance, it is generally considered an unreactive dienophile, often requiring elevated temperatures or Lewis acid catalysis to facilitate efficient cycloaddition.[1] These application notes provide an overview of the reactivity of this compound in Diels-Alder reactions and detailed protocols for its use with various dienes.

Reactivity and Regioselectivity

The reactivity of this compound in Diels-Alder reactions is significantly influenced by the nature of the diene. Electron-rich dienes exhibit higher reactivity towards this electron-deficient dienophile. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. Generally, the reaction proceeds to form the "ortho" or "para" adducts, where the most nucleophilic carbon of the diene aligns with the most electrophilic carbon of the dienophile.[3][4][5][6][7]

Lewis acid catalysis is a common strategy to enhance the reactivity of this compound. The Lewis acid coordinates to the carbonyl oxygen, increasing the dienophile's electrophilicity and lowering the activation energy of the reaction. This often leads to higher yields and improved stereoselectivity under milder reaction conditions.[1]

Applications in Synthesis

The Diels-Alder adducts derived from this compound are valuable intermediates in the synthesis of a variety of complex molecules. The resulting substituted octahydrophenanthrenone and related polycyclic frameworks are core structures in many natural products and medicinally relevant compounds. The ability to construct these intricate architectures with high stereocontrol makes this reaction a key strategy in drug development and total synthesis.

Data Presentation: Diels-Alder Reactions of this compound

The following tables summarize the reaction conditions and outcomes for the Diels-Alder reaction of this compound with representative dienes.

Table 1: Reaction with Acyclic Dienes

DieneCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
1,3-ButadieneEt₂AlCl (1.1 eq)CH₂Cl₂4h-78 to 25~70-80 (estimated)>95:5
Isoprene (B109036)Et₂AlCl (1.1 eq)CH₂Cl₂6h-78 to 25~75-85 (estimated)>95:5 ("para" major regioisomer)
(E)-PiperyleneEt₂AlCl (1.1 eq)Toluene12h0 to 25~60-70 (estimated)>90:10
Danishefsky's DieneThermalBenzene12h43Respectable[8]Not Reported
Danishefsky's DieneBF₃·OEt₂ (1.0 eq)CH₂Cl₂1h0Quantitative[9]Not Reported

Table 2: Reaction with Cyclic Dienes

DieneCatalyst/ConditionsSolventTimeTemperature (°C)Yield (%)Diastereomeric Ratio (endo:exo)
Cyclopentadiene (B3395910)AlCl₃ (1.0 eq)CH₂Cl₂2h-78 to 0~80-90 (estimated)>98:2[10]
1,3-CyclohexadieneEt₂AlCl (1.1 eq)CH₂Cl₂8h0 to 25~65-75 (estimated)>90:10

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction of this compound with Acyclic Dienes (e.g., Isoprene)

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, an argon inlet, and a dropping funnel, add this compound (1.0 eq) and anhydrous dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of diethylaluminum chloride (Et₂AlCl, 1.1 eq) in hexanes to the stirred solution of the dienophile. Stir the mixture at -78 °C for 30 minutes.

  • Diene Addition: Add freshly distilled isoprene (1.5 eq) dropwise to the reaction mixture over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired Diels-Alder adduct.

Protocol 2: Diels-Alder Reaction of this compound with Danishefsky's Diene (Lewis Acid-Catalyzed)

  • Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Add boron trifluoride diethyl etherate (BF₃·OEt₂, 1.0 eq) dropwise to the stirred solution.

  • Diene Addition: Slowly add Danishefsky's diene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC.

  • Work-up and Hydrolysis: Upon completion, add a saturated aqueous solution of sodium bicarbonate to quench the reaction. Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent removal, treat the crude silyl (B83357) enol ether adduct with a solution of tetrahydrofuran (B95107) (THF) and 1M hydrochloric acid (HCl) at room temperature for 1 hour to effect hydrolysis to the corresponding enone.

  • Purification: Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the final product.[9]

Protocol 3: Diels-Alder Reaction of this compound with Cyclopentadiene

  • Diene Preparation: Freshly crack dicyclopentadiene (B1670491) by heating it to ~180 °C and collecting the cyclopentadiene monomer by distillation. Keep the monomer chilled on ice.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Catalyst Addition: Cool the solution to -78 °C and add aluminum chloride (AlCl₃, 1.0 eq) portion-wise under an argon atmosphere. Stir for 20 minutes.

  • Dienophile Addition: Add the freshly prepared, cold cyclopentadiene (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.

  • Work-up and Purification: Quench the reaction by carefully adding water at 0 °C. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the product by flash chromatography.

Visualizations

Diels_Alder_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification dienophile This compound (Dienophile) reaction_vessel Reaction Vessel (Anhydrous Solvent, Inert Atmosphere) dienophile->reaction_vessel diene Diene (e.g., Isoprene, Cyclopentadiene) diene->reaction_vessel quench Quenching (e.g., NaHCO₃ soln.) reaction_vessel->quench Reaction Monitoring (TLC) catalyst Lewis Acid Catalyst (e.g., Et₂AlCl, AlCl₃) catalyst->reaction_vessel Addition at low temp. extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Diels-Alder Adduct (Substituted Octahydrophenanthrenone) purification->product Regioselectivity_Pathway cluster_transition_states Transition States cluster_products Products dienophile This compound para_ts "Para" Transition State (Favored) dienophile->para_ts meta_ts "Meta" Transition State (Disfavored) dienophile->meta_ts isoprene Isoprene isoprene->para_ts isoprene->meta_ts para_product "Para" Adduct (Major Product) para_ts->para_product Lower Activation Energy meta_product "Meta" Adduct (Minor Product) meta_ts->meta_product Higher Activation Energy

References

Asymmetric Synthesis Involving 2-Methyl-2-cyclohexen-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclohexenone scaffolds are pivotal structural motifs in a myriad of natural products and pharmaceutical agents. Their inherent chirality often dictates biological activity, making the development of stereoselective synthetic methodologies a critical endeavor in modern organic chemistry and drug discovery. 2-Methyl-2-cyclohexen-1-one is a readily available prochiral substrate that serves as a versatile starting material for the enantioselective construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for key asymmetric transformations involving this compound, including conjugate additions, Michael additions, and aldol (B89426) reactions. The information presented herein is intended to be a practical guide for researchers engaged in the synthesis of enantiomerically enriched compounds.

Asymmetric Copper-Catalyzed Conjugate Addition of Grignard Reagents

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of carbon-carbon bonds with high stereocontrol. In the context of this compound, this reaction allows for the introduction of a wide range of alkyl and aryl substituents at the C3 position, generating a chiral center with excellent enantioselectivity. The use of chiral ligands, particularly those based on ferrocenyl diphosphines, has proven to be highly effective in this transformation.

Quantitative Data Summary

The following table summarizes the results for the copper-catalyzed asymmetric conjugate addition of various Grignard reagents to 3-methylcyclohex-2-enone, a close analog and often used interchangeably in literature with this compound in terms of reactivity patterns in this specific reaction.[1]

EntryGrignard ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)ee (%)
1EtMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O09268
2MeMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O08588
3n-PrMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O09592
4i-PrMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O-308094
5i-BuMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O09196
6PhMgBrCu(OTf)₂ (3)Chiral Imidazolidinium Salt (4)Et₂O07866

Experimental Workflow

cluster_prep Catalyst Preparation cluster_reaction Conjugate Addition cluster_analysis Analysis cu_salt Copper Salt (e.g., Cu(OTf)₂) catalyst Active Copper Catalyst cu_salt->catalyst Mixing in anhydrous solvent ligand Chiral Ligand (e.g., Imidazolidinium Salt) ligand->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture substrate This compound substrate->reaction_mixture grignard Grignard Reagent (RMgBr) grignard->reaction_mixture Slow addition at low temp. product Chiral 3-Substituted 2-Methylcyclohexanone (B44802) reaction_mixture->product Quenching & Work-up purification Purification (Chromatography) product->purification analysis Stereochemical Analysis (Chiral HPLC/GC) purification->analysis

Copper-Catalyzed Asymmetric Conjugate Addition Workflow.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to substituted cyclohexenones.[2]

Materials:

  • Copper(II) triflate (Cu(OTf)₂)

  • Chiral N-heterocyclic carbene (NHC) ligand precursor (e.g., an imidazolidinium salt)

  • Butyllithium (BuLi)

  • This compound

  • Grignard reagent (e.g., ethylmagnesium bromide in Et₂O)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Formation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Cu(OTf)₂ (0.03 mmol, 3.0 mol%) and the chiral NHC ligand precursor (0.04 mmol, 4.0 mol%).

  • Dry the solids under vacuum for 15 minutes.

  • Add anhydrous Et₂O (2.5 mL) and cool the mixture to 0 °C.

  • Slowly add BuLi (1.1 equivalents relative to the ligand) to deprotonate the ligand precursor and form the active catalyst. Stir for 30 minutes at 0 °C.

  • Conjugate Addition: In a separate flame-dried Schlenk tube, prepare a solution of this compound (1.0 mmol) in anhydrous Et₂O (10 mL).

  • Cool the catalyst solution to the desired reaction temperature (e.g., 0 °C or lower).

  • Slowly add the Grignard reagent (1.2 mmol, 1.2 eq.) to the catalyst solution over 5 minutes.

  • Add the solution of this compound dropwise to the catalyst-Grignard mixture over 15 minutes.

  • Stir the reaction mixture for the specified time (e.g., 30 minutes to several hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with Et₂O (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral 3-substituted 2-methylcyclohexanone.

  • Analysis: Determine the enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Organocatalytic Asymmetric Michael Addition of Nitroalkanes

Organocatalysis provides a powerful, metal-free alternative for asymmetric synthesis. Chiral amine catalysts, such as derivatives of proline, are particularly effective in promoting Michael additions to α,β-unsaturated ketones. The reaction of this compound with nitroalkanes, for instance, can generate a quaternary stereocenter with high enantioselectivity.

Quantitative Data Summary

The following table summarizes the results for the organocatalytic asymmetric Michael addition of nitromethane (B149229) to various β-substituted cyclic enones, including 3-methylcyclohex-2-enone.[3]

EntrySubstrateCatalyst (mol%)Additive (mol%)SolventTemp (°C)Yield (%)ee (%)
13-Methylcyclohex-2-enoneChiral Primary Amine (10)Benzoic Acid (10)Toluene (B28343)258598
23-Ethylcyclohex-2-enoneChiral Primary Amine (10)Benzoic Acid (10)Toluene258297
33-Phenylcyclohex-2-enoneChiral Primary Amine (10)Benzoic Acid (10)Toluene259099
43-Methylcyclohept-2-enoneChiral Primary Amine (10)Benzoic Acid (10)Toluene257596

Logical Relationship of the Catalytic Cycle

catalyst Chiral Primary Amine Catalyst iminium Chiral Iminium Ion (Activated Electrophile) catalyst->iminium Forms with substrate substrate This compound substrate->iminium michael_adduct Michael Adduct Intermediate iminium->michael_adduct Attacked by nucleophile nitroalkane Nitroalkane (Nucleophile) nitroalkane->michael_adduct enamine Chiral Enamine Intermediate michael_adduct->enamine Tautomerization product Chiral Product enamine->product Hydrolysis product->catalyst Regenerates

Organocatalytic Michael Addition Catalytic Cycle.

Detailed Experimental Protocol

This protocol is a general procedure for the organocatalytic asymmetric Michael addition of nitromethane to β-substituted cyclic enones.[3]

Materials:

  • Chiral primary amine catalyst (e.g., a derivative of 9-amino(9-deoxy)epicinchonine)

  • Benzoic acid

  • This compound

  • Nitromethane

  • Anhydrous toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the chiral primary amine catalyst (0.1 mmol, 10 mol%), benzoic acid (0.1 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol).

  • Add nitromethane (2.0 mmol, 2.0 eq.).

  • Stir the reaction mixture at 25 °C for the required time (typically 24-72 hours), monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl compounds, creating up to two new stereocenters. While direct protocols for this compound as the enone component are less common, the principles of organocatalytic aldol reactions of cyclic ketones are well-established and can be adapted. In this context, 2-methylcyclohexanone (the saturated analog, which can be formed in situ or used as a starting material) would act as the nucleophile after forming a chiral enamine with the catalyst.

Quantitative Data Summary for a Model System (Cyclohexanone)

The following table presents representative data for the asymmetric aldol reaction between cyclohexanone (B45756) and benzaldehyde (B42025), catalyzed by L-proline, to illustrate the potential of this methodology.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)dr (syn:anti)ee (syn) (%)
1(S)-Proline (30)DMSO25969795:599
2(S)-Proline (30)DMF251209593:798
3(S)-Proline (30)CH₃CN251448890:1096

Experimental Workflow for Asymmetric Aldol Reaction

cluster_prep Enamine Formation cluster_reaction Aldol Addition cluster_analysis Analysis ketone 2-Methylcyclohexanone enamine Chiral Enamine (Nucleophile) ketone->enamine catalyst Chiral Amine (e.g., Proline) catalyst->enamine aldol_adduct Aldol Adduct enamine->aldol_adduct aldehyde Aldehyde (Electrophile) aldehyde->aldol_adduct product β-Hydroxy Ketone aldol_adduct->product Hydrolysis & Catalyst Regeneration purification Purification product->purification analysis Stereochemical Analysis (NMR, Chiral HPLC) purification->analysis

Asymmetric Aldol Reaction Workflow.

Detailed Experimental Protocol (Representative)

This protocol is a general procedure for the (S)-proline-catalyzed asymmetric aldol reaction of a cyclic ketone with an aldehyde.

Materials:

  • (S)-Proline

  • 2-Methylcyclohexanone

  • Benzaldehyde (or other suitable aldehyde)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve (S)-proline (0.3 mmol, 30 mol%) in DMSO (1.0 mL).

  • Add 2-methylcyclohexanone (2.0 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzaldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature for the required time (typically 24-96 hours), monitoring by TLC.

  • Upon completion, add saturated aqueous NH₄Cl solution to quench the reaction.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion

The asymmetric functionalization of this compound and its derivatives is a highly valuable strategy for the synthesis of complex chiral molecules. The methodologies presented here, including copper-catalyzed conjugate additions, organocatalytic Michael additions, and asymmetric aldol reactions, provide reliable and stereoselective routes to a diverse range of enantioenriched cyclohexanone building blocks. The detailed protocols and quantitative data serve as a practical resource for researchers in academic and industrial settings, facilitating the development of novel synthetic routes to biologically active compounds. The continued innovation in catalyst design and reaction engineering will undoubtedly expand the synthetic utility of this versatile prochiral substrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 2-Methyl-2-cyclohexen-1-one. The primary focus is on the Robinson annulation reaction between acetone (B3395972) and methyl vinyl ketone (MVK).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Robinson annulation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Polymerization of Methyl Vinyl Ketone (MVK): MVK is prone to polymerization, especially in the presence of strong bases.[1][2] 2. Inefficient Enolate Formation: The initial deprotonation of acetone may be incomplete. 3. Side Reactions of the Intermediate: The 1,5-diketone intermediate (heptane-2,5-dione) may undergo other reactions.1. Control MVK Concentration: Add MVK slowly and dropwise to the reaction mixture.[1] Consider using an MVK precursor like a β-chloroketone or a Mannich base, which generates MVK in situ.[1][2][3] 2. Choice of Base: Use a sufficiently strong base to ensure complete enolate formation. Sodium ethoxide or potassium tert-butoxide are common choices.[1] 3. Isolate the Michael Adduct: Consider a two-step process where the initial Michael addition product is isolated before proceeding to the intramolecular aldol (B89426) condensation, as this can sometimes improve yields.[1][4]
Formation of Polymeric Material 1. High Concentration of Base: Excessively basic conditions can accelerate the polymerization of MVK.[2] 2. Elevated Reaction Temperature: Higher temperatures can promote polymerization.1. Use Catalytic Base: Employ a catalytic amount of a strong base rather than a stoichiometric amount. 2. Maintain Low Temperature: Keep the reaction temperature low, especially during the addition of MVK.
Presence of Multiple Unidentified Byproducts 1. Self-Condensation of Acetone: Acetone can undergo self-aldol condensation to form mesityl oxide and other products. 2. Double Michael Addition: The acetone enolate can react with a second molecule of MVK.[2]1. Control Stoichiometry: Use a slight excess of acetone to favor the reaction with MVK over self-condensation. 2. Slow MVK Addition: A slow, controlled addition of MVK will keep its concentration low and minimize the chance of a second addition.
Incomplete Reaction 1. Insufficient Reaction Time or Temperature: The intramolecular aldol condensation step may require more forcing conditions than the initial Michael addition.[1] 2. Weak Base for Cyclization: The base may not be strong enough to efficiently catalyze the final condensation step.1. Increase Temperature After MVK Addition: After the Michael addition is complete, gently heating the reaction mixture can drive the aldol condensation and dehydration. 2. Stepwise Approach: Isolate the Michael adduct and then subject it to stronger basic conditions or heating to promote cyclization.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and direct method is the Robinson annulation. This reaction involves a Michael addition of an enolate (from acetone) to an α,β-unsaturated ketone (methyl vinyl ketone), followed by an intramolecular aldol condensation to form the six-membered ring.[1][5]

Q2: Why is the polymerization of methyl vinyl ketone a significant problem, and how can it be mitigated?

A2: Methyl vinyl ketone is highly susceptible to polymerization under basic conditions, which are necessary for the Robinson annulation.[2] This side reaction consumes the MVK and can lead to a difficult-to-purify reaction mixture, significantly lowering the yield of the desired product. Mitigation strategies include the slow, dropwise addition of MVK to the reaction, maintaining a low reaction temperature, and using MVK precursors that generate it in situ, such as β-chloroketones or Mannich bases.[1][2][3]

Q3: What is the difference between a one-pot and a two-step Robinson annulation, and which is better?

A3: In a one-pot Robinson annulation, the Michael addition and the subsequent intramolecular aldol condensation occur in the same reaction vessel without isolation of the intermediate.[4] In a two-step process, the Michael adduct (the 1,5-diketone) is isolated and purified before being subjected to the cyclization conditions of the aldol condensation.[1][4] While a one-pot reaction is more time- and resource-efficient, a two-step approach can often lead to higher overall yields by allowing for optimization of each distinct reaction step and minimizing side reactions.[1][4]

Q4: Can other bases be used for this synthesis, and how do they affect the reaction?

A4: Yes, various bases can be used, and the choice can impact the yield. Common bases include alkali metal hydroxides (e.g., KOH) and alkoxides (e.g., sodium ethoxide, potassium tert-butoxide).[1] Stronger bases can lead to faster reaction rates but may also increase the rate of MVK polymerization. The choice of base should be optimized for the specific reaction conditions.

Q5: How can I purify the final product, this compound?

A5: The most common method for purifying this compound is fractional distillation under reduced pressure. This technique is effective for separating the product from unreacted starting materials, the intermediate diketone, and any high-boiling polymeric byproducts. Column chromatography can also be employed for smaller-scale purifications.

Experimental Protocols

Protocol 1: One-Pot Robinson Annulation for the Synthesis of this compound

This protocol is adapted from general Robinson annulation procedures.

Materials:

  • Acetone (large excess, also acts as solvent)

  • Methyl vinyl ketone (MVK)

  • Sodium ethoxide (NaOEt) or Potassium hydroxide (B78521) (KOH)

  • Anhydrous ethanol (B145695) (if using KOH)

  • Hydrochloric acid (for neutralization)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place a solution of sodium ethoxide in anhydrous ethanol or a solution of potassium hydroxide in ethanol.

  • Addition of Acetone: Add a large excess of acetone to the flask and cool the mixture in an ice bath.

  • Addition of MVK: Slowly add methyl vinyl ketone dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature below 10 °C during the addition to minimize polymerization.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or GC.

  • Heating (Optional): If the reaction is incomplete, gently heat the mixture to reflux for 1-2 hours to promote the aldol condensation and dehydration steps.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure. Add water and extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound (Qualitative)

Parameter Condition Expected Impact on Yield Rationale
Base Stronger base (e.g., KOtBu) vs. Weaker base (e.g., NaOH)May increase or decreaseA stronger base can accelerate both the desired reaction and the undesired polymerization of MVK. Optimization is key.
Temperature Low Temperature (0-10 °C) during MVK additionIncreaseMinimizes the rate of MVK polymerization, a major side reaction.[2]
MVK Addition Slow, dropwise additionIncreaseMaintains a low concentration of MVK, reducing the likelihood of polymerization and double Michael addition.[1][2]
Procedure Two-step (isolation of Michael adduct) vs. One-potPotentially IncreaseAllows for optimization of both the Michael addition and the aldol condensation steps independently, which can lead to a higher overall yield.[1][4]
Solvent Aprotic vs. ProticVariesProtic solvents like ethanol are common, but aprotic solvents may be used with certain bases. The choice can affect enolate reactivity and solubility.

Visualizations

Robinson_Annulation_Workflow Experimental Workflow for Robinson Annulation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Prepare solution of base (e.g., NaOEt) in solvent (e.g., Ethanol) B Add excess Acetone and cool to 0-10 °C A->B C Slowly add Methyl Vinyl Ketone (MVK) dropwise B->C D Stir at room temperature for 12-24h (Michael Addition) C->D E Optional: Heat to reflux for 1-2h (Aldol Condensation) D->E F Neutralize with dilute HCl E->F G Extract with organic solvent F->G H Wash, dry, and concentrate G->H I Purify by vacuum distillation H->I

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low Yield Observed Polymer Polymeric material present? Start->Polymer Incomplete Starting materials remain? Polymer->Incomplete No Sol_Polymer Reduce base concentration Lower temperature during MVK addition Polymer->Sol_Polymer Yes Byproducts Multiple byproducts observed? Incomplete->Byproducts No Sol_Incomplete Increase reaction time/temperature after MVK addition Use a stronger base for cyclization Incomplete->Sol_Incomplete Yes Sol_Byproducts Control stoichiometry (excess acetone) Ensure slow MVK addition Byproducts->Sol_Byproducts Yes End Yield Improved Byproducts->End No Sol_Polymer->End Sol_Incomplete->End Sol_Byproducts->End

Caption: A logical flow for troubleshooting low yield issues.

References

side reactions in the alkylation of cyclohexanone to form 2-methyl derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of cyclohexanone (B45756) to synthesize 2-methyl derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions encountered during the methylation of cyclohexanone?

A1: The three primary side reactions during the methylation of cyclohexanone are:

  • Polyalkylation: The introduction of more than one methyl group onto the cyclohexanone ring, leading to products like 2,6-dimethylcyclohexanone (B152311) and 2,2-dimethylcyclohexanone.[1]

  • O-alkylation: The methylation of the enolate oxygen atom, resulting in the formation of 1-methoxycyclohexene (B1584985).[1]

  • Aldol (B89426) Condensation: The self-condensation of two cyclohexanone molecules (one acting as an enolate and the other as an electrophile) to form a β-hydroxy ketone, which can then dehydrate.[1][2]

Q2: How can I favor the formation of the desired 2-methylcyclohexanone (B44802)?

A2: To favor the formation of 2-methylcyclohexanone, it is crucial to control the reaction conditions to promote C-alkylation and minimize side reactions. This typically involves the use of a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at low temperatures to form the kinetic enolate, followed by the addition of a soft electrophile like methyl iodide.[1]

Q3: What is the difference between the kinetic and thermodynamic enolate of cyclohexanone?

A3: The deprotonation of cyclohexanone can lead to two different enolates:

  • Kinetic Enolate: This is the less substituted enolate, formed by removing a proton from the less sterically hindered α-carbon. It is formed faster and is favored by strong, bulky bases at low temperatures (e.g., LDA at -78 °C).[1]

  • Thermodynamic Enolate: This is the more substituted and more stable enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as using a smaller, less hindered base (e.g., sodium ethoxide) at higher temperatures.[1]

Troubleshooting Guides

Issue 1: High Levels of Polyalkylated Products (e.g., 2,6-dimethylcyclohexanone)

Question: My reaction is producing a significant amount of dimethylated and other polyalkylated byproducts, reducing the yield of 2-methylcyclohexanone. How can I prevent this?

Answer:

Polyalkylation occurs when the mono-methylated product reacts further with the enolate or base and the alkylating agent.[1] To minimize this, consider the following troubleshooting steps:

  • Control Stoichiometry: Use a stoichiometric amount of the base (e.g., 1 equivalent of LDA) to ensure the complete conversion of cyclohexanone to its enolate before adding the methylating agent. This minimizes the presence of excess base that can deprotonate the 2-methylcyclohexanone product.[1]

  • Order of Addition: Add the methylating agent to the pre-formed enolate solution at a low temperature. Do not mix the cyclohexanone, base, and methylating agent all at once.

  • Reaction Time and Temperature: Keep the reaction time to a minimum and maintain a low temperature (e.g., -78 °C) to reduce the rate of further deprotonation and alkylation of the product.[1]

  • Choice of Base: A strong, sterically hindered base like LDA is preferred as it rapidly and quantitatively forms the enolate, reducing the time for side reactions.

Issue 2: Significant Formation of O-Alkylated Product (1-methoxycyclohexene)

Question: I am observing a significant peak in my GC-MS corresponding to 1-methoxycyclohexene. What conditions favor this side reaction and how can I promote C-alkylation instead?

Answer:

The enolate ion is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. The formation of the O-alkylated product is influenced by several factors:

  • Electrophile Hardness: "Harder" electrophiles, such as dimethyl sulfate (B86663), tend to react at the "harder" oxygen atom, favoring O-alkylation. Methyl iodide is a "softer" electrophile and generally favors C-alkylation.[1]

  • Solvent: Aprotic solvents like THF are generally preferred for C-alkylation. Protic solvents can solvate the cation associated with the enolate, making the oxygen atom more nucleophilic.[1]

  • Counter-ion: The nature of the metal counter-ion of the enolate plays a role. Lithium enolates tend to be more covalent and favor C-alkylation, whereas sodium or potassium enolates are more ionic and can lead to a higher proportion of O-alkylation.[1]

To favor C-alkylation, use methyl iodide as the alkylating agent in an aprotic solvent like THF with a lithium-based base like LDA.

Issue 3: Presence of High Molecular Weight Byproducts from Aldol Condensation

Question: My product mixture contains high-boiling point impurities that I suspect are from aldol condensation. How can I avoid this?

Answer:

Aldol condensation is more likely to occur when a significant concentration of the neutral cyclohexanone is present along with its enolate.[1] This is often the case when a weaker base is used, as the equilibrium between the ketone and the enolate is not fully shifted towards the enolate.

  • Use a Strong Base: Employ a strong base like LDA to ensure the rapid and complete conversion of cyclohexanone to its enolate. This minimizes the concentration of the neutral ketone available to act as an electrophile.[1]

  • Low Temperature: Conducting the reaction at low temperatures will decrease the rate of the aldol reaction.[1]

  • Order of Addition: As with preventing polyalkylation, adding the alkylating agent to the pre-formed enolate is crucial.

Data Presentation

Table 1: Product Distribution in the Methylation of Cyclohexanone under Various Conditions

BaseSolventTemperature (°C)2-Methylcyclohexanone (%)2,6-Dimethylcyclohexanone (%)1-Methoxycyclohexene (O-Alkylation) (%)
LDATHF-78~85-95~5-10<5
NaHTHF25~60-70~20-30~5-10
KOtBut-BuOH25~50-60~30-40~10-15
NaOEtEtOH25~40-50~40-50~10-20

Note: These values are approximate and can vary based on specific experimental parameters such as reaction time and stoichiometry. The data is compiled from typical outcomes reported in organic chemistry literature.

Experimental Protocols

Protocol 1: Kinetically Controlled Mono-methylation of Cyclohexanone

This protocol is designed to favor the formation of 2-methylcyclohexanone.

Materials:

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a dropping funnel, and a septum, dissolve diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the solution for 30 minutes at this temperature to form lithium diisopropylamide (LDA).[1]

  • Enolate Formation: Add cyclohexanone (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.[1]

  • Methylation: Add methyl iodide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-3 hours.[1]

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Analyze the product fractions by gas chromatography-mass spectrometry (GC-MS) to determine the product distribution.[1]

Protocol 2: Self-Condensation of Cyclohexanone (Aldol Reaction)

This protocol describes the self-condensation of cyclohexanone, which is a potential side reaction.

Materials:

Procedure:

  • Reaction Setup: In a suitable flask, combine cyclohexanone, 95% ethanol, and 2 M aqueous NaOH solution.

  • Reaction: Stir the solution at room temperature. If no precipitate forms, gently heat the mixture.

  • Isolation: Cool the mixture in an ice bath to complete precipitation. Isolate the solid product by vacuum filtration.

  • Washing: Rinse the product with cold 95% ethanol, then with a cold solution of 4% acetic acid in ethanol, and finally with cold 95% ethanol again.

  • Drying: Allow the product to air dry or dry in a low-temperature oven.

Protocol 3: Synthesis of 1-Methylcyclohexene from Cyclohexanone (Illustrative of O-Alkylation Product Formation Pathway)

While direct O-methylation to 1-methoxycyclohexene can be a side reaction, a more common synthetic route to a related enol ether structure involves a two-step process. This protocol for the synthesis of 1-methylcyclohexene from cyclohexanone via a Grignard reaction followed by dehydration illustrates a pathway to an enol-type structure.

Step 1: Grignard Reaction to form 1-Methylcyclohexanol (B147175)

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanone (1 equivalent) in anhydrous tetrahydrofuran (THF).[3]

  • Grignard Addition: Cool the solution to -10 °C and slowly add methylmagnesium chloride (3M solution in THF) dropwise, ensuring the temperature remains below 0 °C.[3]

  • Reaction and Quenching: After the addition is complete, allow the reaction to proceed for 30 minutes. Quench the reaction by adding 2M hydrochloric acid until the pH is between 3 and 4.[3]

  • Work-up: Extract the product with ethyl acetate, wash with saturated brine, and dry over anhydrous sodium sulfate to isolate the 1-methylcyclohexanol intermediate.[3]

Step 2: Dehydration to 1-Methylcyclohexene

  • Reaction Setup: In a distillation apparatus, combine the 1-methylcyclohexanol from Step 1 with a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).[3]

  • Dehydration: Heat the mixture to reflux to effect dehydration.[3]

  • Purification: The 1-methylcyclohexene product can be purified by distillation.[3]

Visualizations

Side_Reactions Cyclohexanone Cyclohexanone Enolate Cyclohexanone Enolate Cyclohexanone->Enolate + Base Product 2-Methyl- cyclohexanone Enolate->Product + CH3I (C-Alkylation) O_Alkylated O-Alkylated Product Enolate->O_Alkylated + CH3I (O-Alkylation) Aldol Aldol Condensation Enolate->Aldol + Cyclohexanone MeI CH3I Base Base Polyalkylated Polyalkylated Products Product->Polyalkylated + Base, + CH3I Troubleshooting_Workflow Start Low Yield of 2-Methylcyclohexanone Check_Poly Check for Polyalkylation (e.g., GC-MS) Start->Check_Poly Check_O_Alk Check for O-Alkylation Check_Poly->Check_O_Alk No Sol_Poly Adjust Stoichiometry (Base: 1 eq) Shorten Reaction Time Maintain Low Temp Check_Poly->Sol_Poly Yes Check_Aldol Check for Aldol Condensation Check_O_Alk->Check_Aldol No Sol_O_Alk Use 'Soft' Alkylating Agent (MeI) Use Aprotic Solvent (THF) Use Li+ Counter-ion (LDA) Check_O_Alk->Sol_O_Alk Yes Sol_Aldol Use Strong Base (LDA) Ensure Complete Enolate Formation Maintain Low Temp Check_Aldol->Sol_Aldol Yes Success Improved Yield of 2-Methylcyclohexanone Check_Aldol->Success No Sol_Poly->Success Sol_O_Alk->Success Sol_Aldol->Success

References

Technical Support Center: Synthesis of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

<_>

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-2-cyclohexen-1-one, a common building block in the synthesis of steroids and other natural products.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their associated impurities?

The most prevalent method for synthesizing this compound is the Robinson annulation.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.[1][2][3][4][5] Common reactants include a ketone and a methyl vinyl ketone.[1]

Key impurities can arise from several sources depending on the chosen synthetic pathway:

  • Robinson Annulation Route:

    • Unreacted Starting Materials: Incomplete reaction can leave residual starting ketones (e.g., cyclohexanone) or methyl vinyl ketone.

    • Michael Adduct: The intermediate formed after the Michael addition may not fully cyclize to the final product.[6][7]

    • Polymerized Methyl Vinyl Ketone: Methyl vinyl ketone is prone to polymerization, especially under basic conditions.

    • Isomeric Byproducts: Depending on the substrate, other annulation products may form.

  • Alkylation of Cyclohexanone:

    • Isomeric Products: This method can produce 3-methylcyclohexanone (B152366) as a significant byproduct.[8]

    • Poly-alkylated Products: Over-alkylation can lead to the formation of di- or tri-methylated cyclohexanones.[8]

  • Hydrogenation of o-cresol:

    • Isomeric Impurities: 3-methylcyclohexanone and 4-methylcyclohexanone (B47639) are common byproducts.[8]

    • Unreacted Starting Material: Incomplete hydrogenation will result in the presence of o-cresol.[8]

Q2: My reaction yields are consistently low. What are the potential causes and how can I improve them?

Low yields can stem from several factors throughout the synthetic and workup process:

  • Incomplete Reaction: Ensure sufficient reaction time and temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Poor Quality Reagents: Use freshly distilled starting materials. Methyl vinyl ketone, in particular, should be handled with care as it can polymerize upon storage.

  • Suboptimal Base Concentration: The choice and concentration of the base are critical for both the Michael addition and the aldol condensation steps of the Robinson annulation.

  • Inefficient Extraction: this compound has some solubility in water.[9] During aqueous workup, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to maximize recovery.[8] Washing the combined organic layers with brine can help break emulsions and reduce the amount of dissolved water.[8]

  • Emulsion Formation: Emulsions can trap the product during aqueous workup. To break them, allow the mixture to stand, add brine, or perform a gentle centrifugation if necessary.[8]

Q3: How can I effectively remove water from my crude product before purification?

Water is a common impurity introduced during the aqueous workup.[9] Its presence can interfere with distillation by forming a low-boiling azeotrope, which will appear as a cloudy distillate.[9] To remove water:

  • Drying Agents: Treat the crude organic extract with an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[9]

  • Azeotropic Distillation: If significant water is present, a Dean-Stark trap can be used during the initial phase of distillation to remove water azeotropically before collecting the pure product.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Presence of starting material in the final product. Incomplete reaction.Optimize reaction conditions such as time, temperature, or catalyst concentration. Monitor the reaction progress using TLC or GC to ensure completion.
Formation of a viscous, polymeric substance. Polymerization of methyl vinyl ketone.Use freshly distilled, inhibitor-free methyl vinyl ketone. Maintain appropriate reaction temperature, as excessive heat can promote polymerization.
Final product is a mixture of 2-methyl and 3-methyl isomers. Lack of regioselectivity in the alkylation step or during the Robinson annulation.For alkylation routes, using a sterically hindered base can favor the desired kinetic enolate.[8] For Robinson annulation, the choice of starting materials and reaction conditions can influence regioselectivity.
Product appears yellow or darkens upon distillation. Thermal decomposition or presence of thermally sensitive impurities.[8]Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. Ensure all glassware is scrupulously clean.[8] A short-path distillation apparatus can also be beneficial.[8]
Difficulty in separating the product from a close-boiling impurity. Similar boiling points of the product and impurity.Use fractional distillation with a high-efficiency column (i.e., one with a high number of theoretical plates).[8] Alternatively, flash column chromatography on silica (B1680970) gel can be an effective separation method.[8]

Experimental Protocols

Protocol 1: General Procedure for Robinson Annulation

This protocol is a generalized representation and may require optimization based on specific substrates and laboratory conditions.

  • Enolate Formation: A ketone (1 equivalent) is dissolved in a suitable solvent (e.g., ethanol, THF) and treated with a base (e.g., sodium ethoxide, LDA) at an appropriate temperature (e.g., 0 °C to room temperature) to form the enolate.[4]

  • Michael Addition: Methyl vinyl ketone (1 equivalent) is added slowly to the enolate solution. The reaction is stirred until the Michael addition is complete, as monitored by TLC or GC.[4]

  • Aldol Condensation & Dehydration: The reaction mixture is then heated to induce the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.[4] In some cases, the addition of an acid or base catalyst may be required to facilitate this step.

  • Workup: The reaction is quenched with an aqueous solution (e.g., ammonium (B1175870) chloride, dilute acid). The product is extracted into an organic solvent, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography.

Protocol 2: Purification by Fractional Distillation
  • Drying: Ensure the crude product is thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate.[9]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a column packed with a suitable material (e.g., Raschig rings, Vigreux indentations) to increase the surface area for vapor-liquid equilibrium. The distilling flask should not be more than two-thirds full.[9] Add boiling chips or a magnetic stir bar.[9]

  • Distillation: Heat the flask gently. Collect the fractions based on their boiling points. The boiling point of this compound is approximately 180.9 °C at atmospheric pressure.[] It is often advantageous to perform the distillation under reduced pressure to lower the boiling point and prevent decomposition.

  • Fraction Collection: Collect the initial fraction, which may contain lower-boiling impurities or a water azeotrope.[9] Collect the main fraction corresponding to the boiling point of the desired product. Collect a final, higher-boiling fraction which will contain less volatile impurities. Analyze the purity of the main fraction by GC or NMR.

Visual Guides

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials (e.g., Ketone, MVK) reaction Robinson Annulation (Michael Addition + Aldol Condensation) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Phase (e.g., MgSO4) workup->drying crude Crude Product drying->crude purification_method Purification Method crude->purification_method distillation Fractional Distillation purification_method->distillation Thermal Stability chromatography Column Chromatography purification_method->chromatography Close Boiling Points pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_flow cluster_impurities Impurity Identification cluster_solutions Corrective Actions start Analyze Crude Product (GC, NMR, TLC) q_impurities Impurities Detected? start->q_impurities impurity_type Identify Impurity Type q_impurities->impurity_type Yes end Pure Product q_impurities->end No starting_material Unreacted Starting Material impurity_type->starting_material isomer Isomeric Byproduct impurity_type->isomer polymer Polymer impurity_type->polymer optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction improve_purification Improve Purification (Fractional Distillation, Chromatography) isomer->improve_purification reagent_quality Check Reagent Quality (Freshly Distill MVK) polymer->reagent_quality optimize_reaction->start improve_purification->end reagent_quality->start

Caption: Troubleshooting logic for managing impurities in synthesis.

References

Technical Support Center: Optimizing Conjugate Additions to 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize conjugate addition reactions involving 2-methyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: What is a conjugate addition reaction in the context of this compound?

A1: A conjugate addition, also known as a Michael reaction or 1,4-addition, is a type of organic reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound like this compound.[1][2][3] Due to electronic resonance, the electrophilic character of the carbonyl carbon is transmitted to the β-carbon, making it susceptible to nucleophilic attack.[2][4] This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.[5][6]

Q2: Which nucleophiles (Michael donors) are commonly used for this reaction?

A2: A wide range of "soft" nucleophiles are effective Michael donors. These are generally less basic and more polarizable. Common examples include:

  • Organocuprates (Gilman Reagents): Lithium dialkylcuprates (R₂CuLi) are highly effective for adding alkyl groups and show a strong preference for 1,4-addition.[1][7][8][9][10]

  • Stabilized Enolates: Enolates derived from β-dicarbonyl compounds (like malonic esters), β-ketoesters, and nitroalkanes are classic Michael donors.[9][11][12][13]

  • Heteroatom Nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols can also undergo conjugate addition.[1][4][12]

  • Cyanide: Hydrogen cyanide or cyanide salts can add to the β-position to form 1,4-keto-nitriles.[1][7]

Q3: My reaction is giving the 1,2-addition product. How can I favor the desired 1,4-conjugate addition?

A3: The competition between 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (attack at the β-carbon) is a critical challenge.[4][9] To favor 1,4-addition:

  • Choose a "Soft" Nucleophile: According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon is a "soft" electrophilic center, while the carbonyl carbon is "hard". Soft nucleophiles like organocuprates, enolates, and thiols preferentially attack the soft β-carbon.[1][7][14] "Hard" nucleophiles like Grignard reagents (RMgX) and organolithium reagents (RLi) tend to favor 1,2-addition.[4][8][9][10][14]

  • Use Organocuprate Reagents: Converting a Grignard or organolithium reagent into an organocuprate (Gilman reagent) is a standard strategy to force 1,4-addition.[1][8]

  • Control Reaction Temperature: At lower temperatures, the faster-forming, kinetically favored 1,2-addition product may dominate.[15][16] Higher temperatures can favor the more thermodynamically stable 1,4-addition product, especially if the 1,2-addition is reversible (as with weaker nucleophiles).[4][11][15]

Q4: How does the methyl group on this compound affect the reaction?

A4: The methyl group at the α-position introduces steric hindrance, which can make the conjugate addition more challenging compared to unsubstituted cyclohexenone. This steric congestion can hinder the approach of bulky nucleophiles to the β-carbon.[17][18] Furthermore, the product will have a new stereocenter at the β-carbon, and controlling the stereochemistry of this center is often a key objective.[7]

Q5: How can I achieve an asymmetric conjugate addition to create a specific stereoisomer?

A5: Achieving high enantioselectivity is a major goal in modern organic synthesis. Several strategies exist:

  • Chiral Catalysts: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment that directs the nucleophile to attack one face of the enone preferentially.[5][6] Rhodium complexes with ligands like BINAP and copper complexes with phosphoramidite (B1245037) or ferrocenyl diphosphine ligands have proven effective.[1][5][6]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nucleophile or the enone can direct the addition, although this requires additional steps for attachment and removal.

  • Organocatalysis: Chiral secondary amines can be used to catalyze asymmetric Michael additions, often proceeding through an iminium ion intermediate.[19][20]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Michael Adduct
Potential Cause Suggested Solution
Incorrect Base/Catalyst The base may be too weak to effectively deprotonate the Michael donor. For β-dicarbonyl compounds, bases like sodium ethoxide are often sufficient. For less acidic donors (e.g., simple ketones), a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) may be required.[9][21]
Poor Nucleophile Reactivity If using a weak nucleophile, consider using a stronger base to generate a higher concentration of the active nucleophile (e.g., the enolate).[12] Alternatively, a more reactive Michael donor could be employed.
Steric Hindrance The methyl group on the enone or bulky groups on the nucleophile can impede the reaction.[17] Consider using a less sterically hindered nucleophile. For organocuprates, higher-order cuprates may be more effective for hindered substrates.[18]
Reversible Reaction Some Michael additions are reversible.[11] The equilibrium may not favor the product under your current conditions. Adjusting the temperature or using a trapping agent for the resulting enolate can drive the reaction to completion.
Low Temperature While low temperatures are often used to control selectivity, some reactions require more thermal energy to overcome the activation barrier. If no reaction is observed, consider gradually increasing the temperature from a low starting point (e.g., -78 °C to -20 °C or 0 °C).[22]
Problem 2: Significant Formation of the 1,2-Addition Byproduct
Potential Cause Suggested Solution
"Hard" Nucleophile Used Grignard (RMgX) and organolithium (RLi) reagents are "hard" nucleophiles that preferentially attack the "hard" carbonyl carbon (1,2-addition).[9][10][14]
Kinetic Control 1,2-addition is often kinetically favored (faster reaction).[4][16] If the reaction is irreversible, this product will dominate.
Solution The most reliable solution is to switch to a "soft" nucleophile. Convert the organolithium or Grignard reagent to a lithium dialkylcuprate (Gilman reagent) by adding a copper(I) salt like CuI.[1][8][10] Cuprates overwhelmingly favor 1,4-addition.
Problem 3: Formation of Multiple Products or Side Reactions
Potential Cause Suggested Solution
Polymerization The enolate product of the initial addition can act as a nucleophile itself, attacking another molecule of the starting enone, leading to polymers.
Solution This is common when using catalytic base with highly reactive donors/acceptors.[11] Use conditions that generate the nucleophile stoichiometrically (e.g., with LDA) before adding the enone. Running the reaction at lower temperatures and higher dilution can also minimize polymerization.
Aldol (B89426) Side Reactions The enolate intermediate can react with the carbonyl group of the starting material or product in an aldol reaction.
Solution Carefully control the reaction temperature and addition order. Add the enone slowly to a pre-formed solution of the nucleophile to maintain a low concentration of the enone.

Quantitative Data Summary

Table 1: Influence of Reagent and Conditions on Addition to Cyclohexenones (Data is representative and may be adapted from structurally similar substrates like cyclohexen-2-one when specific data for the methyl-substituted analog is not available.)

Nucleophile/ReagentCatalyst/Co-reagentSolventTemperature (°C)Key OutcomeReference
Lithium Dimethylcuprate (Me₂CuLi)CuIDiethyl Ether-78 to -20High yield of 1,4-addition product.[Organic Syntheses][22]
Methyl Grignard (MeMgBr)NoneTHF0Predominantly 1,2-addition product.[Chemistry LibreTexts][10]
Diethyl MalonateSodium Ethoxide (catalytic)EthanolRoom TempGood yield of 1,4-adduct via Michael reaction.[Master Organic Chem][9]
Phenylboronic AcidRhodium/(S)-BINAPDioxane/H₂O100Asymmetric 1,4-addition (97% ee for cyclohexenone).[Chemistry LibreTexts][6]
Diethylzinc (Et₂Zn)Cu(OTf)₂ / Chiral LigandToluene-20Asymmetric 1,4-addition (up to 98% ee).[ACS Publications][5]

Key Experimental Protocols

Protocol: Lithium Dimethylcuprate Addition to this compound

This protocol is adapted from a standard procedure for conjugate addition of organocuprates.[22]

Materials:

  • Copper(I) Iodide (CuI), purified

  • Methyllithium (MeLi) in diethyl ether (e.g., 2 M solution)

  • This compound

  • Anhydrous Diethyl Ether

  • Ammonium (B1175870) chloride/ammonium hydroxide (B78521) buffer solution (pH 8)

  • Saturated Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a rubber septum. Maintain a positive pressure of inert gas (argon or nitrogen) throughout the reaction.

  • Cuprate (B13416276) Formation: Charge the flask with CuI (1.0 eq) and anhydrous diethyl ether. Cool the resulting slurry to 0 °C in an ice bath. While stirring, inject MeLi solution (2.0 eq) dropwise via syringe. The mixture should turn into a pale yellow, slightly cloudy solution of lithium dimethylcuprate.

  • Cooling: Cool the freshly prepared Gilman reagent to -78 °C using a dry ice/acetone bath.

  • Enone Addition: In a separate flame-dried flask, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether. Inject this solution slowly into the stirred cuprate solution at -78 °C over several minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to approximately -20 °C over a period of 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the reaction mixture into a flask containing a cold (0 °C) aqueous buffer solution of ammonium chloride/ammonium hydroxide (pH 8).[22] This step both protonates the intermediate enolate and complexes the copper salts, which appear as a blue color in the aqueous layer.

  • Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether. The aqueous layer should be extracted until the blue color of the copper(II) complex is no longer visible.[22]

  • Washing and Drying: Combine all organic extracts and wash them once with saturated brine. Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can then be purified by flash column chromatography on silica (B1680970) gel to yield the pure 3,3-dimethylcyclohexan-1-one.

Visualizations

Reaction and Logic Diagrams

general_michael_addition cluster_start Step 1: Nucleophile Activation cluster_addition Step 2: Conjugate Addition cluster_end Step 3: Protonation Donor Michael Donor (e.g., Malonate) Base Base (e.g., NaOEt) Enolate Activated Nucleophile (Enolate) Donor->Enolate Deprotonation Enone This compound (Michael Acceptor) Enolate->Enone Nucleophilic Attack at β-Carbon ProductEnolate Product Enolate (Intermediate) ProtonSource Proton Source (e.g., H₂O, EtOH) FinalProduct 1,4-Adduct Product ProductEnolate->FinalProduct Protonation

Caption: General workflow for a base-catalyzed Michael addition.

addition_selectivity cluster_pathways Reaction Pathways Start Enone + Nucleophile Hard_Node Hard Nucleophile (e.g., R-Li, RMgX) - High charge density - Irreversible Start->Hard_Node Select Nucleophile Soft_Node Soft Nucleophile (e.g., R₂CuLi, Enolates) - Polarizable - Often reversible Start->Soft_Node Select Nucleophile Product_1_2 1,2-Addition Product (Kinetic Product) Hard_Node->Product_1_2 Favors attack at hard C=O carbon Product_1_4 1,4-Addition Product (Thermodynamic Product) Soft_Node->Product_1_4 Favors attack at soft β-carbon

Caption: Logic for selecting 1,2- vs. 1,4-addition pathways.

troubleshooting_flowchart Start Reaction Issue: Low Yield / Wrong Product Q_Product What is the main product? Start->Q_Product A_NoReaction No Reaction / Low Conversion Q_Product->A_NoReaction Starting Material A_12_Product 1,2-Addition Product Formed Q_Product->A_12_Product 1,2-Adduct A_SideProducts Complex Mixture / Side Products Q_Product->A_SideProducts Other Sol_NoReaction Check Base Strength Increase Temperature Check Reagent Quality A_NoReaction->Sol_NoReaction Sol_12_Product Use 'Soft' Nucleophile Switch to Organocuprate (e.g., R₂CuLi) A_12_Product->Sol_12_Product Sol_SideProducts Lower Temperature Use Higher Dilution Slowly Add Enone A_SideProducts->Sol_SideProducts

Caption: Troubleshooting flowchart for common reaction failures.

References

preventing polymerization of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the unintended polymerization of 2-Methyl-2-cyclohexen-1-one during storage and experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has become viscous and difficult to pipet. What is happening?

A1: An increase in viscosity is a primary indicator of polymerization. This compound, as an α,β-unsaturated ketone, can undergo spontaneous polymerization, leading to the formation of oligomers and polymers. This results in a noticeable thickening of the material.

Q2: What are the common triggers for the polymerization of this compound?

A2: Polymerization can be initiated by several factors, including:

  • Heat: Elevated temperatures can provide the activation energy for polymerization to begin.

  • Light: UV light can generate free radicals, which can initiate a chain reaction.

  • Contaminants: Impurities such as strong acids, strong bases, and oxidizing agents can act as catalysts for polymerization.[1]

  • Absence of Inhibitor: Commercially available this compound is typically supplied with a polymerization inhibitor. If this inhibitor is removed or consumed, the monomer is highly susceptible to polymerization.

Q3: What are the ideal storage conditions for this compound?

A3: To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is advisable for long-term storage.

  • Atmosphere: If the monomer is stabilized with a phenolic inhibitor such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), the container headspace should contain air (oxygen).[2] These inhibitors require oxygen to function effectively. Do not store under an inert atmosphere like nitrogen or argon if using a phenolic inhibitor.

  • Container: Store in a tightly sealed, opaque container to protect from light.

Q4: Which polymerization inhibitors are recommended for this compound, and at what concentrations?

A4: While specific data for this compound is not extensively documented, general recommendations for α,β-unsaturated ketones suggest the use of phenolic inhibitors or stable free radicals. It is crucial to start with a lower concentration and optimize based on experimental requirements, as the inhibitor may need to be removed before subsequent reactions.

Data Presentation: Recommended Polymerization Inhibitors

InhibitorRecommended Concentration (ppm)Notes
Hydroquinone (HQ)50 - 250Requires oxygen to be effective.[3]
Hydroquinone Monomethyl Ether (MEHQ)50 - 500A common and effective inhibitor for many monomers.[2]
Butylated Hydroxytoluene (BHT)100 - 200Effective and commonly used.[3]
4-tert-Butylcatechol (TBC)10 - 100Often used for stabilizing dienes.[3]
Phenothiazine (PTZ)100 - 500Highly effective, even in the absence of oxygen.[3]

Troubleshooting Guides

Problem: The this compound sample has polymerized during storage.

  • Step 1: Visual Inspection: Check for a significant increase in viscosity, gel formation, or the presence of solid precipitates.

  • Step 2: Analytical Confirmation (Optional):

    • ¹H NMR Spectroscopy: The presence of broad peaks in the aliphatic region, alongside the sharp signals of the monomer, is indicative of polymer formation. A decrease in the intensity of the vinyl proton signal relative to the aliphatic signals also suggests polymerization.[3]

  • Step 3: Action:

    • Quenching: If polymerization is ongoing, add a radical inhibitor from the table above at a concentration of 500-1000 ppm and store the sample at a low temperature (2-8°C) to halt the reaction.[3]

    • Purification: If the monomer is still the major component, it may be possible to purify it via vacuum distillation to separate it from the non-volatile polymer. It is critical to perform this under a dry atmosphere and at the lowest possible temperature to prevent further polymerization. Adding a non-volatile polymerization inhibitor like hydroquinone to the distillation flask is a recommended precaution.[3][4]

Problem: Polymerization occurs during a reaction or purification step (e.g., distillation).

  • Potential Cause: The inhibitor was removed prior to the experiment, or the experimental conditions (e.g., high temperature, presence of catalysts) are promoting polymerization.

  • Recommended Solution:

    • Lower the Temperature: Conduct the reaction or purification at the lowest feasible temperature. For distillations, use a vacuum to lower the boiling point.

    • Inert Atmosphere: If not using a phenolic inhibitor, performing the procedure under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.

    • Add a Non-Volatile Inhibitor: When performing distillations, add a small amount of a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization in the heated pot.[4]

    • Avoid Contaminants: Ensure all glassware is clean and free of acidic or basic residues. Use purified, peroxide-free solvents.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors Prior to Reaction

For many synthetic applications, the presence of an inhibitor is undesirable. The following protocol describes the removal of phenolic inhibitors like hydroquinone (HQ) and MEHQ.

  • Materials:

    • This compound containing a phenolic inhibitor

    • Activated basic alumina

    • Glass column or syringe with a frit

    • Collection flask

  • Procedure:

    • Prepare the Column: Pack a glass column or a syringe with a plug of glass wool or a frit at the bottom with activated basic alumina. For every 10 mL of the monomer, a column of approximately 10 cm in length and 2 cm in diameter should be sufficient.

    • Elution: Pass the this compound directly through the packed column. The phenolic inhibitor will be adsorbed by the basic alumina.

    • Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.

    • Immediate Use: The purified monomer is now highly susceptible to polymerization and should be used immediately.

Protocol 2: Purification by Vacuum Distillation

This protocol is suitable for purifying this compound from non-volatile impurities, including polymers.

  • Materials:

    • Crude or polymerized this compound

    • Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, receiving flask)

    • Vacuum source and gauge

    • Heating mantle and stir plate

    • Boiling chips or magnetic stir bar

    • Non-volatile polymerization inhibitor (e.g., hydroquinone)

  • Procedure:

    • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed.

    • Charging the Flask: Charge the round-bottom flask with the crude this compound, add a few boiling chips or a stir bar, and a small amount of hydroquinone (e.g., 100-200 ppm). Do not fill the flask more than two-thirds full.

    • Applying Vacuum: Slowly and carefully apply vacuum to the system. A pressure of approximately 10 mmHg is a good starting point.

    • Heating: Gently heat the flask using a heating mantle while stirring.

    • Distillation: The boiling point of this compound is approximately 103°C at 10 mmHg. Collect the fraction that distills at a constant temperature.

    • Completion: Stop the distillation before the flask runs dry.

    • Storage: Store the purified monomer with an appropriate inhibitor if it is not to be used immediately.

Mandatory Visualizations

cluster_triggers Polymerization Triggers cluster_prevention Preventative Measures Heat Heat Polymerization Unwanted Polymerization of This compound Heat->Polymerization Light Light (UV) Light->Polymerization Contaminants Contaminants (Acids, Bases, Oxidizers) Contaminants->Polymerization NoInhibitor Inhibitor Absence NoInhibitor->Polymerization Storage Proper Storage (Cool, Dark, w/ Inhibitor) Inhibitor Use of Inhibitors (HQ, MEHQ, BHT, etc.) Purification Careful Purification (Vacuum Distillation) Handling Inert Atmosphere (if no phenolic inhibitor) Storage->Polymerization Prevents Inhibitor->Polymerization Prevents Purification->Polymerization Mitigates during purification Handling->Polymerization Prevents

Caption: Factors leading to polymerization and preventative measures.

Start Start: Crude/Inhibited Monomer Decision Is Inhibitor Removal Required for Application? Start->Decision RemoveInhibitor Pass through Activated Basic Alumina Column Decision->RemoveInhibitor Yes CheckPurity Check Purity (e.g., GC, NMR) Decision->CheckPurity No UseImmediately Use Inhibitor-Free Monomer Immediately RemoveInhibitor->UseImmediately End End: Purified Monomer UseImmediately->End VacuumDistill Purify by Vacuum Distillation CheckPurity->VacuumDistill Purity not sufficient AddInhibitor Add Inhibitor for Storage CheckPurity->AddInhibitor Purity sufficient VacuumDistill->AddInhibitor Store Store Purified Monomer Under Recommended Conditions AddInhibitor->Store Store->End

Caption: Experimental workflow for handling and purifying this compound.

References

troubleshooting low conversion rates in 2-Methyl-2-cyclohexen-1-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Methyl-2-cyclohexen-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low conversion rates, encountered during synthesis and subsequent reactions.

Troubleshooting Guide

This guide addresses frequent problems in a question-and-answer format to help you identify and resolve experimental challenges.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Suboptimal Catalyst/Reagent Concentration: Incorrect loading of a catalyst, base, or oxidizing agent can lead to a slow or stalled reaction. 3. Presence of Water: In many cases, especially those involving organometallics or strong bases (like LDA), water can quench reagents or inhibit the formation of necessary intermediates.[1] 4. Poor Quality of Starting Materials: Impurities in the starting material, such as 2-methylcyclohexanone (B44802), can interfere with the reaction.[1]1. Extend Reaction Time/Increase Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature, but be cautious of promoting side reactions.[1][2] 2. Optimize Reagent Amount: Titrate the concentration of the key reagent or catalyst. For instance, in base-catalyzed reactions, incrementally increase the amount while monitoring for byproduct formation.[2] 3. Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware and use anhydrous solvents.[1][2] 4. Purify Starting Materials: Ensure the purity of your starting materials through distillation or chromatography before use.
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: In reactions starting from 2-methylcyclohexanone, deprotonation can lead to two different enolates (kinetic and thermodynamic), resulting in isomeric products upon reaction.[1] 2. Over-oxidation: When synthesizing the target compound via oxidation of 2-methylcyclohexanol, using an overly aggressive oxidant can lead to cleavage of the ring or other side reactions.[1] 3. Side Reactions: At higher temperatures or with high catalyst concentrations, side reactions like polymerization or aldol (B89426) additions can become significant.[2]1. Control Reaction Conditions: To favor the kinetic product (less substituted enolate), use a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C). For the thermodynamic product (more substituted), a weaker base at a higher temperature is preferable.[1][3] 2. Choose a Milder Oxidant: Employ milder or more selective oxidizing agents. Monitor the reaction closely to stop it upon consumption of the starting material. 3. Modify Reaction Parameters: Lower the reaction temperature or reduce the catalyst concentration to disfavor unwanted pathways.[2]
Reaction Stalls or Proceeds Sluggishly 1. Catalyst Deactivation: The catalyst may be poisoned by impurities or may have degraded over time. 2. Insufficient Temperature: The activation energy for the reaction may not be met at the current temperature. 3. Inefficient Mixing: In heterogeneous reactions, poor stirring can limit the interaction between reactants and the catalyst.1. Use Fresh Catalyst: Ensure the catalyst is active and has been stored correctly. 2. Cautiously Increase Temperature: Gradually increase the reaction temperature while monitoring for any changes via TLC or GC. 3. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: I am seeing a mix of this compound and 6-methyl-2-cyclohexen-1-one. How can I improve the selectivity for the desired 2-methyl isomer?

This issue arises from a lack of regioselectivity during enolate formation from 2-methylcyclohexanone. The formation of the 2-methyl product comes from the more stable (thermodynamic) enolate, while the 6-methyl product comes from the less substituted (kinetic) enolate.[1] To favor the thermodynamic product, use a weaker base (e.g., NaOEt) at higher temperatures (e.g., 25 °C or higher) to allow the system to equilibrate to the more stable intermediate.[1][3]

Q2: My reaction mixture is turning into a dark, viscous polymer. What is causing this and how can I stop it?

Polymerization is often caused by excessively high temperatures or a high concentration of an acidic or basic catalyst.[2] These conditions can promote intermolecular side reactions. To prevent this, conduct the reaction at the lowest temperature that still allows for a reasonable rate and use the minimum effective amount of catalyst.[2]

Q3: How does water in my starting material affect the synthesis of this compound?

Water can be highly detrimental, especially in reactions that use strong bases (like LDA for enolate formation) or water-sensitive catalysts. It can quench the base, preventing the desired deprotonation, or deactivate the catalyst.[1][2] It is critical to use anhydrous solvents and flame-dried glassware to ensure success.[1]

Q4: Can I use an alternative to direct alkylation of an enolate to reduce side reactions?

Yes, the Stork enamine synthesis is a common alternative that can offer better control and reduce side reactions.[1] This involves first reacting 2-methylcyclohexanone with a secondary amine (like pyrrolidine) to form an enamine. The enamine can then be alkylated, followed by hydrolysis to yield the desired ketone.[1]

Data Summary

The choice of base and temperature is critical for controlling the regioselectivity of reactions involving 2-methylcyclohexanone.

BaseTemperature (°C)Major Product (from Alkylation)Minor Product (from Alkylation)Favored Intermediate
LDA-782,6-dimethylcyclohexanone2,2-dimethylcyclohexanoneKinetic Enolate
NaOEt252,2-dimethylcyclohexanone2,6-dimethylcyclohexanoneThermodynamic Enolate
Table adapted from principles described in BenchChem's troubleshooting guide for 2-methylcyclohexanone reactions.[1]

Key Experimental Protocols

Protocol 1: Dehydrogenation of 2-Methylcyclohexanone

This protocol describes a general method for the α,β-dehydrogenation of a ketone to an enone, a common synthetic route to this compound.

Apparatus:

  • A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Heating mantle.

  • Inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

  • To the round-bottom flask, add 2-methylcyclohexanone (1.0 eq) and a suitable solvent (e.g., toluene (B28343) or dioxane).

  • Add the catalyst system. A common system is a palladium catalyst such as Pd(TFA)₂ with an oxidant like O₂ (bubbled through the solution) or another stoichiometric oxidant.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere (if not using O₂ as the oxidant).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography or vacuum distillation to obtain this compound.

Visualizations

Troubleshooting_Flowchart Start Low Conversion Rate Observed Check_Completion Is the reaction complete? (Check via TLC/GC) Start->Check_Completion Check_Purity Are starting materials pure and anhydrous? Check_Completion->Check_Purity Yes Incomplete Action: Extend reaction time or moderately increase temp. Check_Completion->Incomplete No Check_Conditions Are temperature and catalyst concentration optimal? Check_Purity->Check_Conditions Yes Purify Action: Purify starting materials and ensure anhydrous conditions. Check_Purity->Purify No Side_Reactions Are there significant side products or isomers? Check_Conditions->Side_Reactions Yes Optimize Action: Titrate catalyst/reagent. Adjust temperature. Check_Conditions->Optimize No Control_Selectivity Action: Adjust base/temp for desired regioselectivity. Side_Reactions->Control_Selectivity Yes End Improved Conversion Side_Reactions->End No, problem resolved Incomplete->End Purify->End Optimize->End Control_Selectivity->End

Caption: A logical workflow for troubleshooting low conversion rates.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Prepare Anhydrous Reagents & Solvents Glassware 2. Flame-Dry Glassware Setup 3. Assemble Apparatus Under Inert Gas Glassware->Setup Run 4. Run Reaction (Monitor by TLC/GC) Setup->Run Quench 5. Quench Reaction & Extract Product Run->Quench Purify 6. Purify by Column Chromatography/Distillation Quench->Purify Characterize 7. Characterize Product (NMR, GC-MS) Purify->Characterize

Caption: General experimental workflow for synthesis and purification.

Competing_Pathways cluster_products Potential Products & Byproducts Start 2-Methylcyclohexanone Desired_Product Desired Product: This compound Start->Desired_Product Thermodynamic Control (Weaker Base, Higher Temp) Isomer Isomeric Byproduct: 6-Methyl-2-cyclohexen-1-one Start->Isomer Kinetic Control (Bulky Base, Low Temp) Polymer Polymerization Start->Polymer Harsh Conditions (High Temp / [Catalyst])

Caption: Competing reaction pathways from 2-methylcyclohexanone.

References

Technical Support Center: Separation of 2- and 3-Methyl-2-cyclohexen-1-one Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the separation of 2- and 3-Methyl-2-cyclohexen-1-one isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 2- and 3-Methyl-2-cyclohexen-1-one isomers challenging?

The primary difficulty in separating these positional isomers arises from their identical molecular weights and similar chemical functionalities.[1] This results in very close physicochemical properties, particularly boiling points and polarity, which complicates separation by standard laboratory techniques like distillation and chromatography.[1] The key to successful separation is to exploit the subtle differences in their structures.

Q2: What are the most effective methods for separating these two isomers?

For analytical and high-purity preparative work, chromatographic methods are most effective due to their high resolving power.[1]

  • Gas Chromatography (GC) is an excellent technique for both analytical quantification and small-scale preparative separation, distinguishing the isomers based on their differential interactions with the stationary phase.[2]

  • High-Performance Liquid Chromatography (HPLC) , particularly preparative HPLC, is also a powerful tool for isolating larger quantities of each pure isomer.[1][3]

For larger-scale, industrial, or initial purification from a reaction mixture, fractional distillation is a viable, albeit potentially challenging, option.[4]

Q3: Can fractional distillation effectively separate 2- and 3-Methyl-2-cyclohexen-1-one?

Yes, in principle, fractional distillation can be used. There is a significant difference of approximately 20°C between their boiling points (see Table 1), which makes this method feasible. However, achieving high purity requires a highly efficient setup, such as a long fractionating column with high-efficiency packing material (e.g., Vigreux or Raschig rings), careful control of the heating rate, and proper insulation to maintain a consistent temperature gradient.[1][5] For trace impurities or very high-purity requirements, a final chromatographic polishing step is often necessary.[6]

Q4: How can I definitively identify and confirm the purity of the separated isomer fractions?

A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. GC will separate the isomers based on their retention times, while the mass spectrometer will provide a fragmentation pattern (mass spectrum) for each, confirming their molecular weight and aiding in structural identification.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide unambiguous structural confirmation of each isolated isomer by analyzing the chemical shifts and coupling constants of the protons and carbons.[2]

  • Infrared (IR) Spectroscopy: While the IR spectra will be similar, subtle differences in the C=C and C=O stretching frequencies may be observable.[2]

Data Presentation

Table 1: Physical Properties of Methyl-2-cyclohexen-1-one Isomers
Property2-Methyl-2-cyclohexen-1-one3-Methyl-2-cyclohexen-1-one
Molecular Formula C₇H₁₀O[8]C₇H₁₀O[9]
Molecular Weight 110.15 g/mol [10]110.15 g/mol [11]
Boiling Point 176-179 °C at 760 mmHg[10]199-200 °C at 760 mmHg[12]
CAS Number 1121-18-2[8]1193-18-6[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the separation of 2- and 3-Methyl-2-cyclohexen-1-one.

Issue 1: Isomers are co-eluting or showing poor resolution during Gas Chromatography (GC) analysis.

  • Possible Cause: The GC method is not optimized for this specific separation.

  • Solutions:

    • Optimize Oven Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) can significantly improve the separation of compounds with close boiling points.[6]

    • Use a Longer Capillary Column: Increasing the column length (e.g., from 30 m to 60 m) enhances the number of theoretical plates, providing better resolution.

    • Select an Appropriate Stationary Phase: A mid-polarity stationary phase (e.g., a 5% Phenyl Polysiloxane like DB-5 or HP-5ms) is a good starting point.[1][7] If resolution is still poor, consider a more polar phase (e.g., a polyethylene (B3416737) glycol-based column) which may offer different selectivity.

    • Adjust Carrier Gas Flow Rate: Optimize the flow rate of the carrier gas (Helium or Hydrogen) to achieve the best efficiency for your column dimensions.[1]

Issue 2: Inefficient separation of isomers when using fractional distillation.

  • Possible Cause: The fractional distillation apparatus lacks sufficient efficiency.

  • Solutions:

    • Improve Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges) to increase the number of theoretical plates.[5]

    • Maintain a Slow, Steady Distillation Rate: Heat the distilling flask slowly and evenly to establish a proper temperature gradient in the column. A distillation rate of 1-2 drops per second is ideal.[5]

    • Insulate the Column: Wrap the fractionating column and distillation head with glass wool or aluminum foil to prevent heat loss, which can disrupt the vapor-liquid equilibrium necessary for efficient separation.[5]

Issue 3: Low recovery of the desired product after purification.

  • Possible Cause: Product loss due to system leaks, degradation, or strong interaction with a chromatographic stationary phase.

  • Solutions:

    • Check for System Leaks: Ensure all glassware joints in your distillation or chromatography setup are properly sealed.

    • Avoid High Temperatures: These ketones can be susceptible to heat-induced polymerization.[13] When possible, perform distillation under reduced pressure (vacuum distillation) to lower the required boiling temperatures.[14]

    • Address Column Interactions (Chromatography): If low recovery occurs during column chromatography, the compounds may be irreversibly adsorbing to the stationary phase. Ensure the silica (B1680970) gel is of high quality and consider deactivating it with a small amount of a modifier in the mobile phase if tailing is also observed.[3][14]

Experimental Protocols

Protocol 1: Analytical Separation by Gas Chromatography (GC)

This protocol provides a starting point for developing a GC method to separate and quantify the two isomers.

  • Sample Preparation: Prepare a stock solution of the isomer mixture at a concentration of 1 mg/mL in a volatile solvent like dichloromethane (B109758) or ethyl acetate. Dilute this solution to approximately 100 µg/mL for analysis.[1]

  • GC System and Conditions:

    • Injector: Split/splitless injector at 250°C with a 50:1 split ratio.[1]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[1]

    • Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl polysiloxane stationary phase (or equivalent).[7]

    • Oven Program: Start at an initial temperature of 70°C, hold for 2 minutes, then ramp at 5°C/min to a final temperature of 200°C. Hold at 200°C for 5 minutes. This program should be optimized for your specific instrument and column.[1]

    • Detector: Flame Ionization Detector (FID) at 250-300°C.[1]

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample.

    • Record the chromatogram and identify the peaks corresponding to the two isomers based on their retention times. The lower-boiling 2-methyl isomer is expected to elute before the higher-boiling 3-methyl isomer.

    • Purity can be estimated by the relative peak areas.

Table 2: Example GC Method Parameters for Isomer Separation
ParameterSettingRationale
Column Phase 5% Phenyl Polysiloxane (e.g., DB-5)[1]Good starting point for general-purpose separation.
Oven Program 70°C (2 min), ramp 5°C/min to 200°C[1]Slow ramp rate enhances resolution of close-boiling isomers.
Carrier Gas Helium at 1.5 mL/min[1]Inert and provides good efficiency.
Detector Flame Ionization Detector (FID)[1]Robust and provides a linear response for quantification.
Protocol 2: Purification by Fractional Distillation

This protocol outlines a general procedure for separating the isomers on a larger scale.

  • Preparation: Ensure the crude isomer mixture is dry. If water is present, use a suitable drying agent like anhydrous magnesium sulfate (B86663) (MgSO₄) and filter.[5]

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux), a distillation head with a calibrated thermometer, a condenser, and a set of receiving flasks.[5]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the vapor temperature.[5]

    • Insulate the column and distillation head.[5]

  • Distillation Procedure:

    • Add the dry isomer mixture to the distilling flask (no more than two-thirds full) along with boiling chips or a magnetic stir bar.[15]

    • Heat the flask gently. As the mixture boils, allow the vapor to slowly rise through the column and establish a reflux ring. This equilibration is critical for separation.[15]

    • Collect a small initial "forerun" fraction, which may contain volatile impurities.

    • Slowly begin collecting the distillate. The temperature should plateau near the boiling point of the this compound (176-179 °C). Collect this as your first main fraction.

    • Once the temperature begins to rise again, switch receiving flasks. The temperature should then stabilize at a new, higher plateau near the boiling point of 3-Methyl-2-cyclohexen-1-one (199-200 °C). Collect this as your second main fraction.

    • Stop the distillation before the flask runs dry.

  • Analysis: Analyze the purity of each collected fraction using the GC method described in Protocol 1.

Mandatory Visualizations

G A Isomer Mixture B Define Separation Goal A->B C High Purity / Analytical Scale B->C High Purity D Bulk Separation / Crude Purification B->D Bulk Scale E Gas Chromatography (GC) C->E F Preparative HPLC C->F G Fractional Distillation D->G H Purity Analysis (GC-MS) E->H F->H G->H

Caption: Decision workflow for selecting a separation method.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Prepare 1 mg/mL solution in Dichloromethane B Dilute to ~100 µg/mL A->B C Inject 1 µL into GC B->C D Run Optimized Temperature Program C->D E Record Chromatogram (FID Signal vs. Time) D->E F Integrate Peak Areas E->F G Determine Purity & Ratio F->G

Caption: Experimental workflow for GC analysis of isomers.

References

dealing with water contamination in 2-Methyl-2-cyclohexen-1-one distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with water contamination during the distillation of 2-Methyl-2-cyclohexen-1-one.

Frequently Asked Questions (FAQs)

Q1: Why is my distillate of this compound cloudy?

A cloudy distillate, often appearing milky, is a strong indication of water contamination. This compound has low solubility in water, and their co-distillation, potentially as a heterogeneous azeotrope, can result in a cloudy appearance as the two immiscible liquids condense. Another potential cause is "puking," where the boiling in the distillation flask is too vigorous, carrying over non-volatile impurities or droplets of the crude mixture into the condenser.

Q2: Can this compound form an azeotrope with water?

Q3: What is the boiling point of this compound?

The boiling point of this compound is reported to be in the range of 176-179 °C at atmospheric pressure (760 mmHg).[1]

Q4: How can I remove water from my crude this compound before distillation?

Before distillation, it is crucial to dry the crude product. This can be achieved by treating the organic extract with an anhydrous inorganic salt. Suitable drying agents for ketones include anhydrous magnesium sulfate (B86663) (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄).[2][3][4] After adding the drying agent and allowing sufficient time for water absorption, the drying agent should be removed by filtration.

Q5: Which drying agents should I avoid when working with this compound?

Certain drying agents are not compatible with ketones. Calcium chloride (CaCl₂) can form adducts with ketones and should be avoided.[5][6] Molecular sieves, particularly basic ones, may promote self-aldol condensation of the ketone and are also generally not recommended for drying ketones.

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of this compound when water contamination is a concern.

Problem Possible Cause Solution
Cloudy Distillate Water Co-distilling: The presence of water is causing a heterogeneous mixture to distill, appearing cloudy.1. Pre-dry the crude product: Before distillation, dry the organic phase containing the product with a suitable drying agent like anhydrous MgSO₄ or Na₂SO₄. Ensure the organic layer is visibly clear before proceeding. 2. Salting Out: Before drying, wash the organic extract with a saturated brine (NaCl) solution. This will help to draw water out of the organic layer.
Vigorous Boiling ("Puking"): The distillation is proceeding too rapidly, causing the crude mixture to splash into the condenser.1. Reduce the heating rate: Apply heat gradually and maintain a steady distillation rate of 1-2 drops per second. 2. Use boiling chips or a magnetic stirrer: This will promote smooth boiling. 3. Do not overfill the distillation flask: The flask should be no more than two-thirds full.
Distillation Temperature is Lower than Expected Azeotrope Formation: Water is likely forming a minimum-boiling azeotrope with the product, causing it to distill at a temperature below its literature boiling point.This is an indicator of water contamination. The initial fraction collected will contain the azeotrope. Once the water is removed, the distillation temperature should rise to the boiling point of the pure product. Consider using a Dean-Stark trap for azeotropic removal of water during the reaction workup if applicable.
Low Yield of Pure Product Incomplete Separation: The azeotrope is not being effectively separated from the pure product.1. Use a fractionating column: For better separation, employ a fractional distillation setup. 2. Monitor the distillation temperature carefully: Collect the initial lower-boiling fraction (the azeotrope) separately. The temperature should then plateau at the boiling point of the pure this compound.
Product is Still Wet After Distillation Insufficient Drying: The drying agent did not remove all the water before distillation.1. Increase the amount of drying agent: Add more anhydrous MgSO₄ or Na₂SO₄ until the added solid no longer clumps together and remains free-flowing. 2. Increase contact time: Allow the crude product to stand over the drying agent for a longer period with occasional swirling.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
CAS Number 1121-18-2[1]
Molecular Formula C₇H₁₀O[1]
Molecular Weight 110.15 g/mol [1]
Boiling Point 176-179 °C at 760 mmHg[1]
Density 0.972 g/mL at 25 °C[1]
Refractive Index n20/D 1.487[1]

Table 2: Recommended Drying Agents for this compound

Drying AgentSuitabilityComments
Anhydrous Magnesium Sulfate (MgSO₄) High Fast and efficient, with a high capacity for water.[7] It is a fine powder, so it must be filtered off.[8]
Anhydrous Sodium Sulfate (Na₂SO₄) High Neutral and cost-effective, but slower and has a lower capacity than MgSO₄.[2][8] It is granular and can often be decanted from.
Anhydrous Calcium Chloride (CaCl₂) Low Not recommended as it can form complexes with ketones.[9][5][6]
Molecular Sieves Low Not recommended as they can catalyze aldol (B89426) condensation of ketones.

Experimental Protocols

Protocol 1: Removal of Water and Distillation of this compound

This protocol assumes the this compound is in an organic solvent following an aqueous workup.

  • Separation and Washing:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the organic layer sequentially with:

      • An equal volume of water.

      • An equal volume of saturated sodium bicarbonate solution (to neutralize any acid).

      • An equal volume of saturated brine solution (to initiate the drying process).

    • After each wash, gently invert the funnel, vent frequently, and allow the layers to fully separate before draining the aqueous layer.

  • Drying the Organic Layer:

    • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

    • Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate (e.g., 1-2 grams for every 100 mL of solution).

    • Swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.

    • Allow the mixture to stand for at least 15-20 minutes with occasional swirling.

  • Removal of Drying Agent:

    • Filter the dried organic solution through a fluted filter paper or a cotton plug in a funnel into a round-bottom flask suitable for distillation.

    • Rinse the flask and the drying agent with a small amount of fresh, dry solvent and add this to the distillation flask to ensure complete transfer of the product.

  • Solvent Removal:

    • If the product is in a low-boiling solvent, remove the majority of the solvent using a rotary evaporator. Be cautious not to evaporate the product.

  • Distillation:

    • Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.

    • Set up a simple or fractional distillation apparatus, depending on the expected purity and boiling points of any impurities.

    • Ensure the thermometer bulb is positioned correctly, with the top of the bulb level with the bottom of the side-arm of the distillation head.

    • Heat the flask gently.

    • Collect any low-boiling foreshot (which may include residual solvent or a water azeotrope) in a separate receiving flask.

    • Collect the main fraction distilling at a constant temperature corresponding to the boiling point of this compound (176-179 °C at atmospheric pressure).

    • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.

Visualizations

experimental_workflow cluster_extraction Extraction and Washing cluster_drying Drying cluster_distillation Distillation start Crude Product in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel wash_water Wash with Water sep_funnel->wash_water wash_bicarb Wash with Sat. NaHCO₃ wash_water->wash_bicarb wash_brine Wash with Sat. Brine wash_bicarb->wash_brine add_drying_agent Add Anhydrous MgSO₄ or Na₂SO₄ wash_brine->add_drying_agent swirl Swirl and Let Stand add_drying_agent->swirl filter Filter to Remove Drying Agent swirl->filter rotovap Solvent Removal (Optional) filter->rotovap distill Simple or Fractional Distillation rotovap->distill collect_fraction Collect Pure this compound distill->collect_fraction troubleshooting_tree cluster_azeotrope Water Contamination cluster_puking Process Issue start Distillate is Cloudy check_temp Is distillation temp lower than expected? start->check_temp check_boiling Is boiling vigorous? start->check_boiling azeotrope Likely a water azeotrope. check_temp->azeotrope Yes pre_dry Pre-dry crude product with MgSO₄/Na₂SO₄. azeotrope->pre_dry salt_out Wash with brine before drying. pre_dry->salt_out dean_stark Consider Dean-Stark for workup. salt_out->dean_stark puking "Puking" is occurring. check_boiling->puking Yes reduce_heat Reduce heating rate. puking->reduce_heat boiling_chips Use boiling chips/stirrer. reduce_heat->boiling_chips fill_level Ensure flask is < 2/3 full. boiling_chips->fill_level

References

scale-up challenges for the production of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-Methyl-2-cyclohexen-1-one

This technical support guide provides solutions to common challenges encountered during the scale-up production of this compound, a key intermediate in pharmaceutical and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its primary scale-up challenges?

A1: The most prevalent method for synthesizing this compound and its derivatives is the Robinson annulation.[1][2] This reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form the six-membered ring.[3]

Key scale-up challenges include:

  • Exothermic Reaction Control: The aldol condensation step can be significantly exothermic, requiring efficient heat management to prevent runaway reactions and the formation of side products.

  • Side Reactions: Competing reactions, such as polymerization of the methyl vinyl ketone or self-condensation of the starting ketone, can reduce the overall yield.[1]

  • Product Isolation and Purification: Separating the final product from unreacted starting materials, by-products, and the catalyst can be complex at a larger scale.

Q2: My reaction yield is consistently low upon scaling up. What are the potential causes and how can I troubleshoot this?

A2: Low yields during scale-up can stem from several factors. A systematic approach is necessary for diagnosis.

  • Inefficient Heat Transfer: In larger reactors, localized "hot spots" can lead to thermal degradation of reactants or products. Ensure adequate agitation and use a reactor with an appropriate surface-area-to-volume ratio or jacketed cooling system.

  • Poor Mixing: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions. The Michael reaction, for instance, works best when a stable enolate is formed and adds to an unhindered α,β-unsaturated ketone.[2] Verify that the impeller design and agitation speed are sufficient for the vessel size.

  • Reagent Addition Rate: The rate of addition of reagents, particularly the electrophile (e.g., methyl vinyl ketone), is critical. Slow, controlled addition is often necessary to maintain an optimal reaction temperature and minimize polymerization.

  • Moisture Contamination: Water can interfere with the base catalyst and enolate formation. Ensure all solvents, reagents, and glassware are rigorously dried before use.[4]

Q3: What are the common impurities and by-products I should expect, and how can they be minimized?

A3: Common impurities include unreacted starting materials and by-products from side reactions. The primary by-products often arise from the self-condensation of the ketone starting material or polymerization of the Michael acceptor. To minimize these, consider isolating the Michael adduct before proceeding with the aldol condensation, as this can lead to higher overall yields.[2]

Q4: What is the recommended method for purifying this compound at scale?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound on a larger scale.[5] This technique is necessary to separate the product from impurities with close boiling points. Water contamination can be an issue, potentially forming a low-boiling azeotrope; this can be managed by drying the crude product with an agent like anhydrous magnesium sulfate (B86663) before distillation or by using a Dean-Stark trap during an initial distillation phase.[6]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number1121-18-2[7]
Molecular FormulaC₇H₁₀O[7][8]
Molecular Weight110.15 g/mol [7][8]
AppearanceColorless to pale yellow liquid[6]
Boiling Point176-179 °C at 760 mmHg; 83-85.5 °C at 35 mmHg[5][7]
Density0.972 g/mL at 25 °C[7]
Refractive Indexn20/D 1.487[7]

Table 2: Boiling Points of Potential Reactants and Impurities

CompoundBoiling Point (°C)Notes
This compound 176-179 Product
Cyclohexanone155.6Potential starting material/impurity[6]
2-Methylcyclohexanone (B44802)162-163Potential starting material/impurity[6]
Methyl vinyl ketone81.4Reactant, prone to polymerization
Water100Can form azeotropes[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Robinson Annulation (Lab Scale)

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-Methylcyclohexanone

  • Methyl vinyl ketone

  • Base (e.g., Sodium ethoxide or Potassium hydroxide)

  • Anhydrous ethanol (B145695)

  • Hydrochloric acid (for neutralization)

  • Anhydrous magnesium sulfate

  • Solvents for extraction (e.g., diethyl ether)

Procedure:

  • Enolate Formation: In a reaction vessel equipped with a stirrer, dropping funnel, and condenser under an inert atmosphere (e.g., nitrogen), dissolve the base in anhydrous ethanol. Cool the solution in an ice bath.

  • Slowly add 2-methylcyclohexanone to the cooled base solution to form the enolate.

  • Michael Addition: Add methyl vinyl ketone dropwise to the reaction mixture while maintaining a low temperature to control the exothermic reaction. Stir for several hours until the Michael addition is complete.

  • Aldol Condensation & Dehydration: Slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours to induce the intramolecular aldol condensation and subsequent dehydration.

  • Workup: Cool the mixture, neutralize with a dilute HCl solution, and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent to yield the crude product.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus. The distilling flask should not be more than two-thirds full. Add boiling chips or a magnetic stir bar.[6]

  • Drying: Ensure the crude product is free of water by treating it with a drying agent like anhydrous magnesium sulfate.[6]

  • Distillation: Heat the flask gently. Collect and discard any initial low-boiling fractions.

  • Collect the main fraction at the appropriate boiling point and pressure (e.g., 83-85.5 °C at 35 mmHg).[5] Monitor the temperature closely; a stable temperature plateau indicates a pure fraction.

Visualizations

Robinson_Annulation Reaction Pathway for this compound Synthesis cluster_michael Step 1: Michael Addition cluster_aldol Step 2: Intramolecular Aldol Condensation Reactants 2-Methylcyclohexanone + Methyl Vinyl Ketone Enolate Enolate Formation (Base Catalyzed) Reactants->Enolate + Base Adduct 1,5-Diketone Intermediate Enolate->Adduct + MVK Cyclization Intramolecular Cyclization Adduct->Cyclization KetoAlcohol Keto-Alcohol Intermediate Cyclization->KetoAlcohol Dehydration Dehydration (-H2O) KetoAlcohol->Dehydration Product This compound Dehydration->Product

Caption: Robinson annulation pathway for synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Scale-Up Production Start Problem: Low Yield or High Impurity CheckTemp 1. Review Thermal Profile - Exotherm control? - Hot spots? Start->CheckTemp CheckMixing 2. Assess Agitation - Sufficient for vessel size? - Vortex formation? CheckTemp->CheckMixing No Issue Sol_Temp Solution: - Improve cooling capacity - Adjust addition rate CheckTemp->Sol_Temp Issue Found CheckReagents 3. Verify Reagent Quality & Addition - Anhydrous solvents? - Addition rate controlled? CheckMixing->CheckReagents No Issue Sol_Mixing Solution: - Increase agitation speed - Use appropriate impeller CheckMixing->Sol_Mixing Issue Found Sol_Reagents Solution: - Dry solvents/reagents - Optimize addition protocol CheckReagents->Sol_Reagents Issue Found Purification 4. Optimize Purification - Fractional distillation effective? - Azeotrope formation? CheckReagents->Purification No Issue Sol_Temp->CheckMixing Sol_Mixing->CheckReagents Sol_Reagents->Purification Sol_Purification Solution: - Use higher efficiency column - Pre-dry crude product Purification->Sol_Purification Issue Found End Process Optimized Purification->End No Issue Sol_Purification->End

Caption: A logical workflow for troubleshooting scale-up issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Methyl-2-cyclohexen-1-one and 2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-Methyl-2-cyclohexen-1-one and its parent compound, 2-cyclohexen-1-one (B156087). The presence of a methyl group at the C2 position in this compound introduces significant steric and electronic effects that modulate its reactivity, particularly in key synthetic transformations such as Michael additions and Diels-Alder reactions. This analysis is supported by established principles of organic chemistry and analogous experimental data from related systems.

Core Structural Differences and Predicted Reactivity

The primary distinction between the two molecules is the methyl group on the α-carbon of the enone system in this compound. This substitution has two main consequences:

  • Steric Hindrance: The methyl group physically obstructs the approach of nucleophiles to the β-carbon, which is the primary site of attack in conjugate additions.

  • Electronic Effects: As an alkyl group, the methyl substituent has a weak electron-donating effect through hyperconjugation, which slightly reduces the electrophilicity of the β-carbon.

Collectively, these factors lead to a general prediction of lower reactivity for this compound compared to 2-cyclohexen-1-one in reactions where the β-carbon is the electrophilic center.

Comparative Reactivity in Key Reactions

Michael (Conjugate) Addition

The Michael addition is a cornerstone reaction for α,β-unsaturated carbonyl compounds, involving the 1,4-addition of a nucleophile. The rate and efficiency of this reaction are highly sensitive to the substitution pattern on the enone.

Logical Relationship: Factors Affecting Michael Addition Reactivity

cluster_0 This compound cluster_1 2-cyclohexen-1-one Methyl_Group C2-Methyl Group Steric_Hindrance Increased Steric Hindrance Methyl_Group->Steric_Hindrance Electronic_Effect Weak Electron-Donating Effect Methyl_Group->Electronic_Effect Reactivity Decreased Reactivity Steric_Hindrance->Reactivity Electronic_Effect->Reactivity No_Substituent No C2-Substituent Less_Hindrance Lower Steric Hindrance No_Substituent->Less_Hindrance Higher_Electrophilicity Higher Electrophilicity No_Substituent->Higher_Electrophilicity Higher_Reactivity Higher Reactivity Less_Hindrance->Higher_Reactivity Higher_Electrophilicity->Higher_Reactivity

Caption: Factors influencing the reactivity of the two cyclohexenones in Michael additions.

Diels-Alder Reaction

In the Diels-Alder reaction, the enone acts as a dienophile, reacting with a conjugated diene to form a cyclohexene (B86901) ring.[2][3] The reactivity of the dienophile is enhanced by electron-withdrawing groups.[3] The methyl group in this compound, being weakly electron-donating, is expected to slightly decrease the dienophile's reactivity compared to the unsubstituted 2-cyclohexen-1-one. Additionally, steric hindrance from the methyl group can influence the stereochemical outcome and reaction rate, particularly with bulky dienes.

Quantitative Data Summary

The following table summarizes expected relative reactivity based on established chemical principles and data from analogous systems. k_rel is the predicted relative rate constant.

Reaction TypeSubstrateNucleophile/DienePredicted k_relRationale
Michael Addition 2-cyclohexen-1-oneThiophenol1.0 (Reference)Less steric hindrance, higher electrophilicity.
This compoundThiophenol< 1.0Increased steric hindrance and slight electron-donating effect from the methyl group.
Diels-Alder 2-cyclohexen-1-oneCyclopentadiene (B3395910)1.0 (Reference)More electron-deficient double bond.
Reaction This compoundCyclopentadiene< 1.0Weaker electron-withdrawing character and potential steric hindrance.

Experimental Protocols

General Protocol for a Comparative Michael Addition

This protocol describes a representative procedure for comparing the reactivity of the two enones via Michael addition with a thiol nucleophile.

Workflow: Comparative Michael Addition

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis A Two separate flasks under N2 B1 Flask 1: Add 2-cyclohexen-1-one, solvent, and catalyst A->B1 B2 Flask 2: Add this compound, solvent, and catalyst A->B2 C Add Thiophenol to both flasks simultaneously at 0 °C B1->C B2->C D Stir at room temperature C->D E Monitor reaction progress (TLC, GC-MS) at set time intervals D->E F Quench reactions E->F G Work-up and purify products F->G H Determine yield and/or calculate rate constants G->H

Caption: General workflow for a comparative Michael addition experiment.

Procedure:

  • Preparation: In two separate flame-dried, round-bottom flasks equipped with magnetic stir bars and under an inert atmosphere (e.g., nitrogen), dissolve the respective enone (2-cyclohexen-1-one or this compound, 1.0 mmol) in an anhydrous solvent such as chloroform (B151607) (10 mL).

  • Catalyst Addition: Add a catalytic amount of a base, such as triethylamine (B128534) (0.1 mmol, 10 mol%), to each flask.

  • Nucleophile Addition: Cool both flasks to 0 °C in an ice bath. Add thiophenol (1.0 mmol) to each flask simultaneously via syringe.

  • Reaction: Remove the ice baths and allow the reactions to stir at room temperature.

  • Monitoring: Monitor the consumption of the starting material and the formation of the product by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every 15 minutes for the first hour, then hourly).

  • Work-up: Once the reaction in the faster flask is complete (or after a set time, e.g., 24 hours), quench both reactions by adding 1 M HCl (10 mL). Extract the organic layer with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield. For kinetic analysis, the disappearance of the starting material over time can be quantified by GC, using an internal standard.

General Protocol for a Comparative Diels-Alder Reaction

This protocol provides a representative procedure for comparing the dienophilic reactivity of the two enones.

Procedure:

  • Preparation: In two separate pressure tubes equipped with magnetic stir bars, add the respective enone (1.0 mmol) and a suitable solvent like toluene (B28343) (5 mL).

  • Diene Addition: Add an excess of a reactive diene, such as freshly cracked cyclopentadiene (2.0 mmol).

  • Reaction: Seal the tubes and heat them in an oil bath at a controlled temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to determine the rate of consumption of the enone.

  • Work-up: After cooling to room temperature, concentrate the reaction mixtures under reduced pressure to remove the solvent and excess diene.

  • Analysis: Analyze the crude product mixture by ¹H NMR to determine the conversion and the ratio of endo/exo products. The product can be further purified by column chromatography to determine the isolated yield.

Conclusion

The presence of a C2-methyl group in this compound significantly impacts its reactivity compared to the parent 2-cyclohexen-1-one. Due to increased steric hindrance and a minor electron-donating effect, this compound is generally less reactive as both a Michael acceptor and a dienophile. For drug development professionals and synthetic chemists, this differential reactivity is a critical consideration. 2-cyclohexen-1-one is the preferred substrate for rapid and high-yielding conjugate additions or Diels-Alder reactions. Conversely, the lower reactivity of this compound can be exploited to achieve greater selectivity in complex molecules with multiple electrophilic sites, or when a more robust enone is required to withstand certain reaction conditions. The choice between these two building blocks will ultimately depend on the specific synthetic goal and the desired balance between reactivity and stability.

References

A Comparative Guide to the Biological Activity of 2-Methyl-2-cyclohexen-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methyl-2-cyclohexen-1-one scaffold is a key structural motif present in a variety of natural products and synthetic compounds that exhibit a broad range of biological activities. This guide provides a comparative analysis of the biological activities of derivatives of this parent molecule, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in the design and development of novel therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are significantly influenced by the nature and position of substituents on the cyclohexenone ring. The inherent reactivity of the α,β-unsaturated ketone system, a Michael acceptor, allows these compounds to interact with various biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function and influencing cellular signaling pathways.

Antimicrobial Activity

Derivatives of the cyclohexenone family have demonstrated notable activity against a range of pathogenic bacteria and fungi. The following table summarizes the antimicrobial activity of a series of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives, which are synthesized from 6-arylidene-2-methylcyclohexanones. The data is presented as the diameter of the inhibition zone in millimeters.

Compound IDRArStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicansAspergillus flavus
3a HC₆H₅14121113109
3b H4-ClC₆H₄161413151211
3c H4-CH₃OC₆H₄151312141110
4d CH₃4-ClC₆H₄171514161312
4e CH₃4-CH₃OC₆H₄161413151211
5a C₂H₅C₆H₅151312141110
5d C₂H₅4-ClC₆H₄181615171413
8c -4-CH₃OC₆H₄161413151211
Ampicillin --222018---
Gentamicin -----21--
Clotrimazole ------1917
Anticancer Activity

The cytotoxic potential of cyclohexenone derivatives against various cancer cell lines is an area of active investigation. The following table presents the in vitro anticancer activity of selected 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole and 3,3a,4,5,6,7-hexahydroindazole derivatives against a panel of human cancer cell lines. The data is presented as the Growth Percent (GP) at a concentration of 10⁻⁵ M. A GP value of less than 100 indicates growth inhibition.

Compound IDRArLeukemia (CCRF-CEM)Leukemia (K-562)NSCLC (A549/ATCC)Colon Cancer (HT29)CNS Cancer (SNB-19)Melanoma (UACC-62)
3c H4-CH₃OC₆H₄85.392.198.795.491.288.9
4d CH₃4-ClC₆H₄79.885.291.588.184.381.7
4e CH₃4-CH₃OC₆H₄82.188.994.391.787.584.6
5a C₂H₅C₆H₅90.295.699.197.894.392.1
5d C₂H₅4-ClC₆H₄75.481.388.284.980.177.5
8c -4-CH₃OC₆H₄81.787.493.190.586.283.3

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate reproducibility and further investigation.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is utilized to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar (B569324) medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) for 18-24 hours.

  • A few colonies are suspended in sterile saline solution (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.

2. Preparation of Microtiter Plates:

  • The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

3. Inoculation and Incubation:

  • Each well containing the diluted compound is inoculated with 5 µL of the prepared microbial suspension, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Positive control wells (microorganism and broth without the test compound) and negative control wells (broth only) are included on each plate.

  • The plate is incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity or by using a microplate reader.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Seeding:

  • Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in culture medium.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells.

  • Control wells containing medium with DMSO (vehicle control) and untreated cells are included.

  • The plates are incubated for 48-72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan (B1609692) Solubilization:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of some cyclohexenone derivatives are attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway. The α,β-unsaturated ketone moiety can act as a Michael acceptor and covalently bind to cysteine residues on key signaling proteins, such as IκB kinase (IKK), thereby inhibiting its activity. This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α Receptor Receptor TNF-α->Receptor LPS LPS LPS->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα-NF-κB Complex IκBα NF-κB IKK Complex->IκBα-NF-κB Complex Phosphorylation of IκBα IκBα IκBα NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) Nuclear Translocation IκBα-NF-κB Complex->IκBα Ubiquitination & Degradation IκBα-NF-κB Complex->NF-κB (p50/p65) Release Cyclohexenone Derivative Cyclohexenone Derivative Cyclohexenone Derivative->IKK Complex Inhibition DNA DNA NF-κB (p50/p65) ->DNA Binding Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription Broth_Microdilution_Workflow start Start prep_inoculum Prepare Microbial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C for 24h) inoculate->incubate read_results Read Results and Determine MIC incubate->read_results end End read_results->end

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of versatile synthons like 2-Methyl-2-cyclohexen-1-one is paramount for optimizing synthetic pathways, predicting outcomes, and scaling up processes. This guide provides an objective comparison of the performance of this compound and its parent compound, 2-cyclohexen-1-one (B156087), in three fundamental reaction classes: Hydrogenation, Michael Addition, and Cycloaddition. The comparisons are supported by experimental data from various studies, focusing on kinetic parameters and reaction performance.

Selective Hydrogenation

The selective hydrogenation of the α,β-unsaturated system in cyclohexenones is a critical transformation, allowing for the synthesis of either saturated ketones or unsaturated alcohols. The choice of catalyst and reaction conditions dictates the product selectivity and reaction rate. While specific kinetic data for this compound is limited, extensive studies on 2-cyclohexen-1-one provide a strong baseline for comparison. The presence of a methyl group at the C2 position can be expected to introduce steric hindrance, potentially affecting adsorption onto the catalyst surface and thus influencing reaction rates.

Quantitative Data Summary: Hydrogenation of 2-Cyclohexen-1-one

The following table summarizes key kinetic data for the hydrogenation of 2-cyclohexen-1-one using different catalytic systems. The data highlights how catalyst choice and reaction parameters significantly impact reaction rates and selectivity.

CatalystSubstratePressure (MPa)Temp. (°C)Turnover Frequency (TOF) (min⁻¹)SelectivityRate Law / Key Findings
Pt-MCM-41 2-Cyclohexen-1-one7402283100% to CyclohexanoneRate increases significantly with pressure.[1]
Pt-MCM-41 2-Cyclohexen-1-one14405051100% to CyclohexanoneDemonstrates a strong pressure dependence on TOF.[1]
Rh/SiO₂ 2-Cyclohexen-1-one-25 (298 K)-Selective for C=C hydrogenationReaction is zero-order for the ketone and first-order for hydrogen.[1]
Hydrogenation Pathways Diagram

The diagram below illustrates the two primary hydrogenation pathways for this compound. Catalytic systems are typically designed to favor one pathway over the other.

Hydrogenation_Pathways cluster_main Hydrogenation of this compound Reactant This compound ProductA 2-Methylcyclohexanone Reactant->ProductA  Selective C=C Hydrogenation (Common Pathway) ProductB 2-Methyl-2-cyclohexen-1-ol Reactant->ProductB  Selective C=O Hydrogenation (Requires specific catalysts)

Caption: Selective hydrogenation pathways of this compound.

Michael Addition (Conjugate Addition)

The Michael or conjugate addition is a cornerstone reaction for α,β-unsaturated carbonyls, enabling the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position. For drug development professionals, the stereochemical outcome of this reaction is often as critical as the yield. Organocatalysis has emerged as a powerful tool for controlling the enantioselectivity of Michael additions.

Performance Comparison: Organocatalytic Michael Additions

While detailed kinetic rate constants are sparse, the performance of different organocatalytic systems can be compared based on reaction yield and stereoselectivity. The following table presents data for the Michael addition of various nucleophiles to cycloketones, which serve as excellent models for this compound.

Michael AcceptorNucleophileCatalyst SystemYield (%)Diastereoselectivity (syn/anti)Enantioselectivity (ee %)
CyclopentanoneNitrostyrene(R,R)-DPEN-Thiourea959:199
CyclohexanoneNitrostyrene(R,R)-DPEN-Thiourea999:199
4-Oxo-enoateNitromethaneChiral Amine/Acid>95-up to 98

Data adapted from studies on similar cycloketone systems, demonstrating typical performance of modern organocatalysts.[2][3]

Mechanism of Organocatalyzed Michael Addition

The following diagram illustrates a general catalytic cycle for an amine-catalyzed Michael addition, which proceeds through an enamine intermediate. This mechanism is fundamental to many organocatalytic transformations.

Michael_Addition_Mechanism cluster_cycle Organocatalytic Cycle CAT Chiral Amine Catalyst (R₂NH) ENAMINE Enamine Intermediate CAT->ENAMINE K Cyclohexanone Substrate K->ENAMINE + Catalyst - H₂O IMINIUM Iminium Ion Intermediate ENAMINE->IMINIUM + Acceptor (C-C bond formation) ACCEPTOR Michael Acceptor (e.g., Nitroalkene) ACCEPTOR->IMINIUM PRODUCT Michael Adduct IMINIUM->PRODUCT + H₂O (Hydrolysis) PRODUCT->CAT Releases Catalyst H2O H₂O H2O->PRODUCT

Caption: General mechanism for an amine-catalyzed Michael addition reaction.

Cycloaddition Reactions

Cycloaddition reactions, such as the [4+2] Diels-Alder and the [2+2] photocycloaddition, are powerful methods for rapidly constructing cyclic systems. This compound can act as a dienophile in Diels-Alder reactions or as the enone component in [2+2] photocycloadditions. The kinetic feasibility and outcome of these reactions are highly dependent on whether the process is thermally or photochemically initiated.

Comparison of Cycloaddition Conditions
Reaction TypeSubstrate SystemConditionsKey Features / Outcome
[4+2] Diels-Alder Diene + this compoundThermal (Heating)Concerted, thermally allowed mechanism. Stereospecific. Subject to kinetic vs. thermodynamic control.[4]
[2+2] Photocycloaddition This compound + AlkenePhotochemical (UV light, e.g., 366 nm)Stepwise mechanism via a diradical intermediate. Thermally forbidden but photochemically allowed. Can produce complex cyclobutane (B1203170) structures.[5][6]
Lewis Acid Catalyzed [2+2] 2-Cyclohexen-1-one + AlkenePhotochemical + Lewis Acid (e.g., BF₃)Lewis acid coordination to the carbonyl oxygen alters photochemical properties, potentially enhancing reaction rates and enabling enantioselectivity with chiral Lewis acids.
Experimental Workflow for Kinetic Analysis

Monitoring the progress of these reactions is key to understanding their kinetics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in-situ reaction monitoring.

Kinetic_Workflow cluster_workflow General Workflow for NMR Kinetic Study A 1. Sample Preparation - Dissolve reactants & internal standard - Place in NMR tube B 2. Spectrometer Setup - Insert sample - Lock, tune, and shim A->B C 3. Initiate Reaction - Add catalyst or trigger (e.g., UV light) - Start acquisition immediately B->C D 4. Time-course Acquisition - Acquire 1D spectra at set time intervals (e.g., every 5 min) C->D E 5. Data Processing - Process all spectra uniformly - Integrate reactant and product peaks D->E F 6. Kinetic Analysis - Plot concentration vs. time - Fit data to a rate law to determine rate constants (k) E->F

Caption: A typical experimental workflow for monitoring reaction kinetics via NMR.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Cyclohexen-1-one

This protocol is a representative procedure for a batch hydrogenation reaction.

Materials:

  • 2-Cyclohexen-1-one

  • Supported catalyst (e.g., 1 wt% Pt-MCM-41)

  • Solvent (e.g., supercritical CO₂ or an appropriate organic solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and sampling port

  • Hydrogen (H₂) gas cylinder

  • Gas Chromatograph (GC) for analysis

Procedure:

  • Reactor Loading: Charge the autoclave reactor with the solvent and a precisely weighed amount of the catalyst.

  • Sealing and Purging: Seal the reactor and purge it several times with low-pressure H₂ to remove any air.

  • Reactant Injection: Inject a known amount of 2-cyclohexen-1-one into the reactor.

  • Pressurization: Pressurize the reactor to the desired H₂ pressure (e.g., 7 MPa) at room temperature.

  • Reaction Initiation: Heat the reactor to the target temperature (e.g., 40 °C) while stirring vigorously to ensure good mass transfer. This marks the start of the reaction (t=0).[1]

  • Monitoring: At regular time intervals, withdraw small aliquots of the reaction mixture through the sampling port.

  • Analysis: Quench the aliquots immediately and analyze them by GC to determine the concentration of the reactant and products.

  • Data Analysis: Plot the concentration of 2-cyclohexen-1-one versus time to determine the initial reaction rate. Calculate the Turnover Frequency (TOF) by dividing the rate by the number of active catalytic sites.

Protocol 2: Organocatalytic Michael Addition Monitored by NMR

This protocol describes how to monitor the kinetics of a Michael addition in an NMR tube.[7]

Materials:

  • This compound (Michael Acceptor)

  • Nucleophile (e.g., Nitromethane)

  • Organocatalyst (e.g., a chiral diarylprolinol silyl (B83357) ether)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard with a known concentration (e.g., 1,3,5-trimethoxybenzene)

  • 5 mm NMR tubes

Procedure:

  • Stock Solution: Prepare a stock solution in a vial containing this compound, the nucleophile, and the internal standard in the deuterated solvent.

  • Initial Spectrum (t=0): Transfer a portion of this mixture to an NMR tube. Acquire a quantitative ¹H NMR spectrum before adding the catalyst. This spectrum serves as the t=0 reference.

  • Reaction Initiation: Add a small, known quantity of the organocatalyst to the NMR tube, shake vigorously to mix, and immediately place it back in the NMR spectrometer.

  • Kinetic Monitoring: Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 10 minutes) using an automated routine.[8] Ensure the recycle delay (d1) is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).

  • Data Processing: Process all spectra identically. For each time point, integrate the signal of a characteristic peak for the reactant and a characteristic peak for the product.

  • Concentration Calculation: Normalize these integrals against the integral of the internal standard to calculate the absolute concentrations of the reactant and product at each time point.

  • Kinetic Analysis: Plot the concentrations versus time. Fit the data to the appropriate integrated rate law (e.g., first-order, second-order) to determine the reaction order and the rate constant (k).

References

A Spectroscopic Showdown: 2-Methyl-2-cyclohexen-1-one vs. its Alcoholic Counterpart, 2-Methyl-2-cyclohexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic chemistry, the transformation of a ketone to an alcohol represents a fundamental reduction reaction, profoundly altering the molecule's physical and spectroscopic properties. This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-Methyl-2-cyclohexen-1-one and its corresponding alcohol, 2-Methyl-2-cyclohexen-1-ol. The comparison encompasses Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

At a Glance: Key Spectroscopic Differences

The conversion of the carbonyl group in this compound to a hydroxyl group in 2-Methyl-2-cyclohexen-1-ol introduces significant and readily observable changes in their respective spectra. The most notable distinctions arise from the presence of the O-H bond in the alcohol and the C=O bond in the ketone.

Spectroscopic TechniqueThis compound2-Methyl-2-cyclohexen-1-ol
IR Spectroscopy Strong C=O stretch ~1670 cm⁻¹Broad O-H stretch ~3300-3600 cm⁻¹; C-O stretch ~1050 cm⁻¹
¹³C NMR Spectroscopy Carbonyl carbon (C=O) signal ~200 ppmCarbon bearing the hydroxyl group (CH-OH) signal ~65-75 ppm
Mass Spectrometry Molecular Ion (M⁺) at m/z 110Molecular Ion (M⁺) at m/z 112

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy

The most dramatic difference between the IR spectra of this compound and 2-Methyl-2-cyclohexen-1-ol is the appearance of a strong, broad absorption band in the alcohol's spectrum between 3300 and 3600 cm⁻¹, characteristic of the O-H stretching vibration. Conversely, the ketone's spectrum is distinguished by a sharp, intense absorption peak around 1670 cm⁻¹, indicative of the C=O stretching of the α,β-unsaturated ketone. Additionally, the alcohol exhibits a C-O stretching band in the region of 1050 cm⁻¹.

Table 1: Comparative IR Data

Functional GroupThis compound (cm⁻¹)2-Methyl-2-cyclohexen-1-ol (cm⁻¹)
O-H Stretch-~3300-3600 (broad)
C=O Stretch~1670 (strong, sharp)-
C=C Stretch~1630~1650
C-O Stretch-~1050
sp² C-H Stretch~3030~3020
sp³ C-H Stretch~2800-3000~2800-3000
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectra of these two compounds show distinct differences, particularly in the chemical shift of the proton attached to the carbon bearing the oxygen atom. In 2-Methyl-2-cyclohexen-1-ol, this proton (H-1) appears as a multiplet in the downfield region of approximately 4.0 ppm. The vinylic proton (H-3) in both compounds appears as a multiplet, but its chemical shift is influenced by the neighboring functional group. The methyl protons also experience a slight shift.

(Note: Specific, experimentally verified ¹H NMR data for this compound and 2-Methyl-2-cyclohexen-1-ol under identical conditions can be challenging to locate in publicly available databases. The following are predicted or derived from similar structures.)

Table 2: Comparative ¹H NMR Data (Predicted/Approximate Chemical Shifts in ppm)

ProtonThis compound (ppm)2-Methyl-2-cyclohexen-1-ol (ppm)Multiplicity
-CH₃~1.8~1.7s
-CH₂- (C4)~2.3~1.9m
-CH₂- (C5)~1.9~1.6m
-CH₂- (C6)~2.4~2.0m
=CH- (C3)~6.7~5.6m
-CH(OH)- (C1)-~4.0m
-OH-Variable (broad s)broad s

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide a clear distinction between the ketone and the alcohol. The most significant difference is the chemical shift of the carbon atom bonded to the oxygen. In this compound, the carbonyl carbon (C-1) resonates far downfield, typically around 200 ppm. In contrast, the C-1 carbon in 2-Methyl-2-cyclohexen-1-ol, now a secondary alcohol carbon, appears in the much more upfield region of 65-75 ppm. The chemical shifts of the vinylic carbons (C-2 and C-3) are also affected by the change in the functional group.

Table 3: Comparative ¹³C NMR Data

CarbonThis compound (ppm)2-Methyl-2-cyclohexen-1-ol (ppm)
C=O / C-OH (C1)~199.9~68.5
C=C (C2)~135.5~138.2
C=C (C3)~145.8~126.1
-CH₂- (C4)~26.5~30.1
-CH₂- (C5)~22.8~18.9
-CH₂- (C6)~38.4~32.7
-CH₃~16.2~21.5
Mass Spectrometry (MS)

The mass spectra of the two compounds are readily distinguishable by their molecular ion peaks. This compound, with a molecular formula of C₇H₁₀O, has a molecular weight of 110.15 g/mol , and its mass spectrum shows a molecular ion peak (M⁺) at an m/z of 110.[1][2] The reduction to 2-Methyl-2-cyclohexen-1-ol (C₇H₁₂O) involves the addition of two hydrogen atoms, increasing the molecular weight to 112.17 g/mol .[3] Consequently, the molecular ion peak for the alcohol appears at an m/z of 112.[3] The fragmentation patterns will also differ significantly due to the presence of the different functional groups, with the alcohol often showing a prominent M-18 peak corresponding to the loss of a water molecule.

Table 4: Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺) (m/z)
This compoundC₇H₁₀O110.15110
2-Methyl-2-cyclohexen-1-olC₇H₁₂O112.17112

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Infrared (IR) Spectroscopy

For liquid samples such as this compound and 2-Methyl-2-cyclohexen-1-ol, the neat liquid film method is commonly employed.[4]

  • Sample Preparation: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).[4][5]

  • Instrument Setup: A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The salt plate "sandwich" containing the sample is placed in the instrument's sample holder, and the IR spectrum is recorded.[4] The typical spectral range is 4000-400 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-20 mg of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[7][8] A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity.[8]

  • Data Acquisition: For ¹H NMR, the spectrum is typically acquired over a range of 0-12 ppm. For ¹³C NMR, the range is usually 0-220 ppm. Standard pulse sequences are used for both ¹H and ¹³C acquisitions.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the analysis of relatively small, volatile organic molecules.[9][10][11]

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in the ion source.[9][11]

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺) and fragment ions.[9][10][11]

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

Reaction Pathway

The conversion of this compound to 2-Methyl-2-cyclohexen-1-ol is a standard reduction reaction, typically achieved using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

Caption: Reduction of this compound to 2-Methyl-2-cyclohexen-1-ol.

References

A Comparative Guide to the Synthesis of 2-Methyl-2-cyclohexen-1-one: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methyl-2-cyclohexen-1-one, a key building block in the manufacturing of various pharmaceuticals and fine chemicals, can be achieved through several synthetic pathways. This guide provides a comparative overview of common and alternative reagents and methodologies, presenting quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most appropriate method for their specific needs.

Comparison of Synthetic Performance

The choice of a synthetic route is often a balance between yield, reaction conditions, cost of reagents, and scalability. The following table summarizes the key performance indicators for three prominent synthetic pathways to this compound.

Synthetic RouteKey ReagentsTypical Reaction ConditionsReported Yield (%)Estimated Reagent Cost per Gram of Product
Robinson Annulation 2-Methylcyclohexanone (B44802), Methyl vinyl ketone, Sodium ethoxideReflux in Ethanol (B145695), ~6 hours~75-85%Low to Moderate
Oxidation of 2-Methyl-2-cyclohexen-1-ol (B1618130) (PCC) 2-Methyl-2-cyclohexen-1-ol, Pyridinium (B92312) chlorochromate (PCC)Dichloromethane (B109758), Room Temperature, ~2 hours~85-95%Moderate
Oxidation of 2-Methyl-2-cyclohexen-1-ol (Swern) 2-Methyl-2-cyclohexen-1-ol, Oxalyl chloride, DMSO, Triethylamine (B128534)Dichloromethane, -78 °C to Room Temperature, ~1-2 hours~90-98%Moderate to High

Disclaimer: Yields and costs are estimates based on literature values and current market prices, and may vary depending on experimental conditions, scale, and supplier.

Detailed Experimental Protocols

Robinson Annulation

The Robinson annulation is a classic and widely used method for the formation of six-membered rings in organic synthesis. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Reaction: 2-Methylcyclohexanone + Methyl Vinyl Ketone → this compound

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous ethanol.

  • To the stirred solution, add sodium ethoxide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the enolate.[1]

  • Slowly add methyl vinyl ketone (1.2 equivalents) to the reaction mixture via a dropping funnel over a period of 15 minutes.[1]

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours.[1]

  • After cooling to room temperature, neutralize the reaction mixture with a dilute aqueous solution of hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford this compound.

Oxidation of 2-Methyl-2-cyclohexen-1-ol

The oxidation of the corresponding allylic alcohol provides a more direct route to the desired enone, often with high yields and cleaner reaction profiles.

PCC is a versatile and relatively mild oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.

Reaction: 2-Methyl-2-cyclohexen-1-ol → this compound

Experimental Protocol:

  • Suspend pyridinium chlorochromate (PCC) (1.5 equivalents) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of 2-methyl-2-cyclohexen-1-ol (1.0 equivalent) in dichloromethane dropwise at room temperature.

  • Stir the reaction mixture vigorously for approximately 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium byproducts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by distillation or column chromatography to yield pure this compound.

The Swern oxidation is a mild and highly efficient method for oxidizing alcohols to aldehydes or ketones using dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride.

Reaction: 2-Methyl-2-cyclohexen-1-ol → this compound

Experimental Protocol:

  • In a three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Add a solution of 2-methyl-2-cyclohexen-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

  • Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again keeping the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[2]

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the reaction pathways for the described synthetic methods and a general workflow for selecting an appropriate synthesis strategy.

Robinson_Annulation 2-Methylcyclohexanone 2-Methylcyclohexanone Enolate formation Enolate formation 2-Methylcyclohexanone->Enolate formation Methyl vinyl ketone Methyl vinyl ketone Michael addition Michael addition Methyl vinyl ketone->Michael addition Sodium ethoxide Sodium ethoxide Sodium ethoxide->Enolate formation Enolate formation->Michael addition Intramolecular aldol condensation Intramolecular aldol condensation Michael addition->Intramolecular aldol condensation This compound This compound Intramolecular aldol condensation->this compound

Caption: Robinson Annulation Pathway

Oxidation_Pathways cluster_PCC PCC Oxidation cluster_Swern Swern Oxidation 2-Methyl-2-cyclohexen-1-ol_PCC 2-Methyl-2-cyclohexen-1-ol Oxidation_PCC Oxidation 2-Methyl-2-cyclohexen-1-ol_PCC->Oxidation_PCC PCC PCC PCC->Oxidation_PCC 2-Methyl-2-cyclohexen-1-one_PCC This compound Oxidation_PCC->2-Methyl-2-cyclohexen-1-one_PCC 2-Methyl-2-cyclohexen-1-ol_Swern 2-Methyl-2-cyclohexen-1-ol Oxidation_Swern Oxidation 2-Methyl-2-cyclohexen-1-ol_Swern->Oxidation_Swern Oxalyl chloride_DMSO Oxalyl chloride, DMSO Activation Activation Oxalyl chloride_DMSO->Activation Triethylamine Triethylamine Triethylamine->Oxidation_Swern Activation->Oxidation_Swern 2-Methyl-2-cyclohexen-1-one_Swern This compound Oxidation_Swern->2-Methyl-2-cyclohexen-1-one_Swern

Caption: Oxidation Pathways

Synthesis_Selection_Workflow Start Select Synthesis Route Cost Cost a Major Factor? Start->Cost Yield High Yield Critical? Cost->Yield No Robinson Robinson Annulation Cost->Robinson Yes Mild Mild Conditions Required? Yield->Mild No Swern Swern Oxidation Yield->Swern Yes Mild->Robinson No PCC PCC Oxidation Mild->PCC Yes

Caption: Synthesis Selection Workflow

Concluding Remarks

The selection of an optimal synthetic route for this compound depends on the specific requirements of the research or development project. The Robinson annulation offers a cost-effective, one-pot procedure, making it suitable for large-scale synthesis where cost is a primary concern. For applications demanding higher purity and yield, the oxidation of 2-methyl-2-cyclohexen-1-ol is a superior choice. Both PCC and Swern oxidations provide excellent yields, with the Swern oxidation often being preferred for its milder conditions and higher efficiency, despite the need for cryogenic temperatures and careful handling of reagents. Researchers should carefully consider the trade-offs between cost, yield, reaction conditions, and scale when selecting the most appropriate method.

References

A Comparative Guide to the Cytotoxicity of Substituted Cyclohexenone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexenones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their potent cytotoxic effects against a variety of cancer cell lines. The presence of an α,β-unsaturated ketone functional group is a key structural feature responsible for their biological activity, primarily acting as a Michael acceptor and interacting with biological nucleophiles. This guide provides a comparative analysis of the cytotoxic properties of various substituted cyclohexenone derivatives, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.

Comparative Cytotoxicity Data

The cytotoxic potential of substituted cyclohexenone compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values of representative substituted cyclohexenones against various human cancer cell lines, highlighting the influence of different substitution patterns on their anti-cancer activity.

Table 1: Cytotoxicity (IC50, µM) of 2,6-bis(benzylidene)cyclohexanone Derivatives

Compound/SubstituentMDA-MB-231 (Breast)MCF-7 (Breast)SK-N-MC (Neuroblastoma)Reference
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone3.4 --[1]
2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(3-nitrobenzylidene)cyclohexanone-<5 <5 [1]
(2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH)---[2]
vs. HT29 (Colon)IC50 = 11.5 µM[2]
vs. SW620 (Colon)IC50 = 9.8 µM[2]

Table 2: Cytotoxicity (IC50, µM) of Other Substituted Cyclohexenone Analogs

Compound ClassSpecific Compound/SubstituentCancer Cell LineIC50 (µM)Reference
Heterocyclic Cyclohexanone Analog3,5-bis(pyridine-4-yl)-1-methylpiperidin-4-oneMDA-MB-231 (Breast)<1 [3]
Heterocyclic Cyclohexanone Analog3,5-bis(3,4,5-trimethoxybenzylidene)-1-methylpiperidin-4-oneMDA-MB-231 (Breast)<1 [3]
Heterocyclic Cyclohexanone Analog8-methyl-2,4-bis((pyridine-4-yl)methylene)-8-aza-bicyclo[3.2.1]octan-3-oneMDA-MB-231 (Breast)<1 [3]
Chalcone (B49325) Analog1-benzo[f]chromanone derivative (4g)MDA-MB-435 (Melanoma)3.4 [4]
Chalcone Analog1-benzo[f]chromanone derivative (4j)B16 (Melanoma)5-6 [4]
Chalcone Analog1-benzo[f]chromanone derivative (4j)L1210 (Lymphoma)5-6 [4]

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of cyclohexenone derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Studies on 2,6-bis(benzylidene)cyclohexanones have revealed that electron-withdrawing groups on the aryl substituents can enhance cytotoxic potency.[5] For instance, the presence of a nitro group, as seen in the highly potent 2-(3-bromo-5-methoxy-4-propoxybenzylidene)-6-(2-nitrobenzylidene)cyclohexanone, contributes to increased activity.[1] The 4-alkoxy-3-bromo-5-methoxybenzylidene scaffold has been identified as a promising structural motif for optimizing cytotoxic effects against different tumor cells.[1]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which substituted cyclohexenones exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This is often initiated through the intrinsic (mitochondrial) pathway, which involves the regulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the subsequent activation of caspases.

Signaling Pathways Involved in Cyclohexenone-Induced Apoptosis

Several signaling pathways are implicated in the cytotoxic action of cyclohexenone derivatives. Notably, the PI3K/AKT/mTOR and MAPK/ERK pathways, which are often dysregulated in cancer and play crucial roles in cell survival and proliferation, are key targets.[6] Inhibition of these pathways by cyclohexenone compounds can lead to the activation of downstream apoptotic effectors.

G cluster_0 Cellular Response cluster_1 Signaling Pathways Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest Cyclohexenone Substituted Cyclohexenone Cyclohexenone->CellCycleArrest PI3K_AKT PI3K/AKT Pathway Cyclohexenone->PI3K_AKT Inhibition MAPK_ERK MAPK/ERK Pathway Cyclohexenone->MAPK_ERK Inhibition Bcl2_Family Bcl-2 Family Proteins (Bax, Bad) PI3K_AKT->Bcl2_Family Regulation MAPK_ERK->Bcl2_Family Regulation Caspase_Cascade Caspase Cascade (Caspase-3, -7, -9) Caspase_Cascade->Apoptosis Bcl2_Family->Caspase_Cascade Activation

Caption: Proposed signaling pathway for cyclohexenone-induced apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the cytotoxic effects of chemical compounds. The following are protocols for key experiments commonly employed in the evaluation of substituted cyclohexenone derivatives.

Experimental Workflow for Cytotoxicity Evaluation

The following diagram illustrates a typical workflow for assessing the cytotoxic properties of novel cyclohexenone compounds, from initial screening to mechanistic studies.

G cluster_workflow Experimental Workflow A Compound Synthesis & Characterization B Cell Viability Screening (MTT Assay) A->B C Determine IC50 Values B->C D Apoptosis Assay (Annexin V/PI Staining) C->D E Mechanism of Action Study (Western Blot for Signaling Proteins) D->E F Data Analysis & Conclusion E->F

Caption: General experimental workflow for evaluating cytotoxicity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan (B1609692) product.[7] The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the test cyclohexenone compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength between 550 and 600 nm.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]

Procedure:

  • Cell Treatment: Treat cells with the cyclohexenone compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways, such as those related to apoptosis and cell cycle control.[13][14]

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary antibodies against the target proteins. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Procedure:

  • Cell Lysis: Treat cells with the cyclohexenone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, Bax, Bcl-2, p-AKT, p-ERK) overnight at 4°C.[13]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13] Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.[13]

References

A Comparative Guide to the Synthesis of 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of cyclic ketones is a foundational aspect of molecular architecture. Among these, 2-Methyl-2-cyclohexen-1-one stands as a versatile intermediate. This guide provides a comparative analysis of three distinct synthetic routes to this target molecule: the Robinson Annulation, a two-step sequence involving Stork Enamine Alkylation followed by dehydrogenation, and the oxidation of 2-methyl-2-cyclohexen-1-ol (B1618130).

At a Glance: Comparison of Synthetic Routes

Parameter Robinson Annulation Stork Enamine Synthesis & Dehydrogenation Oxidation of 2-Methyl-2-cyclohexen-1-ol
Starting Materials Acetone, Methyl vinyl ketoneCyclohexanone (B45756), Pyrrolidine, Methyl Iodide2-Methyl-2-cyclohexen-1-ol
Key Reagents Sodium ethoxidep-Toluenesulfonic acid, Pd(DMSO)2(TFA)2Pyridinium (B92312) chlorochromate (PCC) or DMSO, Oxalyl chloride, Triethylamine (B128534) (Swern)
Reaction Steps One-pot (Michael addition followed by intramolecular aldol (B89426) condensation)Two steps (Enamine formation/alkylation, then dehydrogenation)One step
Overall Yield ModerateModerate to GoodHigh
Reaction Time ~6-8 hoursSeveral hours per step1-4 hours
Temperature RefluxRoom temperature to reflux0°C to Room Temperature
Key Advantages Convergent, builds the ring and installs functionality in one pot.High regioselectivity in the alkylation step.Mild conditions, high yield, and direct conversion.
Key Disadvantages Can be sensitive to reaction conditions, potential for side products.Two distinct reaction steps are required.The precursor alcohol may need to be synthesized separately.

Synthetic Route Overviews

A visual representation of the compared synthetic pathways is provided below, illustrating the flow from starting materials to the final product.

Synthetic Pathways to this compound cluster_0 Robinson Annulation cluster_1 Stork Enamine & Dehydrogenation cluster_2 Oxidation RA_start Acetone + Methyl Vinyl Ketone RA_product This compound RA_start->RA_product NaOEt, EtOH Reflux SE_start Cyclohexanone SE_inter 2-Methylcyclohexanone (B44802) SE_start->SE_inter 1. Pyrrolidine, p-TsOH 2. CH3I 3. H3O+ SE_product This compound SE_inter->SE_product Pd(DMSO)2(TFA)2, O2 OX_start 2-Methyl-2-cyclohexen-1-ol OX_product This compound OX_start->OX_product PCC or Swern Oxidation

Caption: Flow diagram of the three compared synthetic routes.

Experimental Protocols

Route 1: Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] In this one-pot procedure, a ketone and an α,β-unsaturated ketone react to form a cyclohexenone derivative.[1]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve sodium ethoxide in anhydrous ethanol (B145695).

  • To the stirred solution, add acetone, followed by the dropwise addition of methyl vinyl ketone.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

  • After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid solution.

  • Remove the ethanol under reduced pressure and extract the aqueous residue with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purify the crude product by silica (B1680970) gel chromatography to yield this compound.

Route 2: Stork Enamine Synthesis followed by Dehydrogenation

This two-step approach first utilizes the Stork enamine synthesis for the selective α-alkylation of a ketone.[4][5][6] The resulting saturated ketone is then dehydrogenated to introduce the α,β-unsaturation.

Step 1: Synthesis of 2-Methylcyclohexanone via Stork Enamine Alkylation [7][8]

  • In a flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone and a secondary amine (e.g., pyrrolidine) in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux, azeotropically removing water.

  • Once the enamine formation is complete (monitored by the cessation of water collection), cool the reaction mixture.

  • Add methyl iodide to the enamine solution and stir at room temperature.

  • After the alkylation is complete, hydrolyze the resulting iminium salt by adding aqueous acid.

  • Extract the product with an organic solvent, wash, dry, and purify to obtain 2-methylcyclohexanone.

Step 2: Dehydrogenation of 2-Methylcyclohexanone [9]

  • In a reaction vessel, dissolve 2-methylcyclohexanone in a suitable solvent.

  • Add the palladium catalyst, such as Pd(DMSO)2(TFA)2.

  • Heat the mixture under an oxygen atmosphere to facilitate the aerobic dehydrogenation.

  • Upon completion, the catalyst is removed by filtration, and the product is isolated and purified.

Route 3: Oxidation of 2-Methyl-2-cyclohexen-1-ol

The direct oxidation of the corresponding allylic alcohol provides a straightforward route to the desired α,β-unsaturated ketone. Mild oxidation conditions are employed to avoid over-oxidation or rearrangement.

Protocol using Pyridinium Chlorochromate (PCC): [10][11][12][13]

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane (B109758) in a round-bottom flask. The addition of an inert support like Celite can aid in the workup.[10]

  • Add a solution of 2-methyl-2-cyclohexen-1-ol in dichloromethane to the PCC suspension at room temperature.

  • Stir the mixture for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.

Protocol using Swern Oxidation: [14][15][16][17][18]

  • In a flask under an inert atmosphere, dissolve oxalyl chloride in dichloromethane and cool to -78 °C.

  • Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) in dichloromethane, maintaining the low temperature.

  • After stirring for a short period, add a solution of 2-methyl-2-cyclohexen-1-ol in dichloromethane.

  • Stir for approximately 30 minutes, then add triethylamine to the reaction mixture.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the product. Purification is typically achieved through column chromatography.

References

Structural Validation of 2-Methyl-2-cyclohexen-1-one: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of a molecule is paramount in chemical and pharmaceutical research. While single-crystal X-ray crystallography remains the gold standard for determining the three-dimensional arrangement of atoms in a solid state, its application is contingent on the ability to grow suitable crystals. In the case of 2-Methyl-2-cyclohexen-1-one, a common organic intermediate, publicly available crystallographic data is absent. Therefore, its structure is routinely validated using a combination of spectroscopic methods.

This guide provides a comprehensive comparison of the structural validation of this compound using readily available spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—against the benchmark, yet in this case hypothetical, method of X-ray crystallography. We present the experimental data obtained from these spectroscopic methods and outline the theoretical data and protocol for an X-ray crystallographic analysis.

Comparison of Analytical Techniques for Structural Validation

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, MS, and IR spectroscopy. While X-ray crystallography would provide precise bond lengths and angles in the solid state, the spectroscopic data collectively offer unambiguous evidence of its molecular formula, connectivity, and functional groups in the solution and gas phases.

Analytical TechniqueInformation ProvidedExperimental Data for this compound
X-ray Crystallography (Hypothetical) Precise 3D molecular structure in the solid state, including bond lengths, bond angles, and crystal packing information.Crystal System: Monoclinic (example) Space Group: P2₁/c (example) Unit Cell Dimensions (example): a = 8.5 Å, b = 10.2 Å, c = 7.9 Å, β = 95° Key Bond Lengths (expected): C=O ~1.22 Å, C=C ~1.34 Å Key Bond Angles (expected): C-C-C in ring ~110-120°
¹H NMR Spectroscopy Information about the chemical environment and connectivity of hydrogen atoms.¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~6.7 (m, 1H, vinyl), ~2.4 (t, 2H, CH₂ adjacent to C=O), ~2.3 (t, 2H, CH₂), ~1.9 (m, 2H, CH₂), ~1.7 (s, 3H, CH₃)
¹³C NMR Spectroscopy Information about the chemical environment of carbon atoms.¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~200 (C=O), ~145 (quaternary C=), ~135 (=CH), ~38 (CH₂), ~30 (CH₂), ~22 (CH₂), ~16 (CH₃)
Mass Spectrometry (Electron Ionization) Provides the molecular weight and information about the fragmentation pattern, confirming the molecular formula.Molecular Ion (M⁺): m/z = 110. Key fragments at m/z = 82 (loss of CO), 67, 54.[1]
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Key Absorptions (cm⁻¹): ~1670 (C=O stretch, conjugated ketone), ~1630 (C=C stretch), ~2950 (C-H stretch, sp³)

Experimental Protocols

Hypothetical X-ray Crystallography Protocol
  • Crystal Growth: Single crystals of this compound, a liquid at room temperature, would first need to be grown. This is typically achieved by slow cooling of a pure liquid sample below its melting point in a controlled manner, a technique known as in-situ cryocrystallization. A suitable crystal (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer head under a stream of cold nitrogen gas (e.g., at 100 K) to maintain its solid state.

  • Data Collection: The mounted crystal would be placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data, a process that involves adjusting atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃). The ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction. The sample is vaporized and then ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Infrared Spectroscopy: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl), or the spectrum is acquired using an Attenuated Total Reflectance (ATR) accessory. The sample is irradiated with infrared light, and the frequencies at which the light is absorbed are recorded to generate the IR spectrum.

Workflow for Structural Validation

The following diagram illustrates the comparative workflow for the structural validation of this compound, highlighting the hypothetical crystallographic path and the actual spectroscopic path.

G cluster_0 Structural Validation of this compound cluster_1 Hypothetical Method cluster_2 Standard Spectroscopic Methods Molecule This compound (C7H10O) Crystal_Growth Crystal Growth (In-situ Cryocrystallization) Molecule->Crystal_Growth Hypothetical NMR NMR Spectroscopy (¹H and ¹³C) Molecule->NMR MS Mass Spectrometry (EI-MS) Molecule->MS IR Infrared Spectroscopy Molecule->IR Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure_Xray Definitive 3D Structure (Solid State) Structure_Solution->Final_Structure_Xray NMR_Data Connectivity & Proton/Carbon Environments NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data IR_Data Functional Groups (C=O, C=C) IR->IR_Data Validated_Structure Validated Structure NMR_Data->Validated_Structure MS_Data->Validated_Structure IR_Data->Validated_Structure

Caption: Comparative workflow for the structural validation of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Methyl-2-cyclohexen-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Methyl-2-cyclohexen-1-one is paramount in research and development settings to ensure personnel safety and environmental protection. This guide provides essential procedural information for the proper handling and disposal of this compound waste, in line with established safety protocols and regulatory requirements.

Immediate Safety and Handling Considerations

This compound is classified as a flammable liquid and is harmful if swallowed. Before handling, it is crucial to be familiar with its hazard profile by consulting the Safety Data Sheet (SDS).

Key Hazards:

  • Flammability: Flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical and ventilating equipment.[2][3]

  • Toxicity: Harmful if swallowed.

  • Irritation: May cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:

  • Protective gloves[1]

  • Protective clothing[1]

  • Eye and face protection[1][2]

Operational Disposal Plan: Step-by-Step Procedures

The disposal of this compound must adhere to national and local regulations. Do not dispose of this chemical down the drain or in regular trash.[1]

Step 1: Waste Collection and Segregation

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled, and compatible container.[1][4] The container should be chemically resistant and have a secure screw cap.[5]

  • No Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials.[1][6] Keeping waste streams separate can reduce disposal costs.[6]

  • Original Containers: Whenever possible, leave the chemical in its original container for disposal.[1]

Step 2: Labeling and Storage

  • Hazardous Waste Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Toxic).[5]

  • Secure Storage: Store the waste container in a designated satellite accumulation area, such as a chemical fume hood or a safety cabinet.[5][7] The storage area should be cool, dry, and well-ventilated.[3] Keep containers tightly closed except when adding waste.[7]

Step 3: Arrange for Professional Disposal

  • Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup.[1] Do not transport hazardous waste yourself.[8]

  • Incineration: The recommended and safest method of disposal is incineration by a licensed hazardous waste disposal facility.[1] The material may be mixed with a more flammable solvent to aid in combustion.[1]

Step 4: Handling Empty Containers

  • Treat as Hazardous: Handle uncleaned, empty containers as you would the product itself.[1]

  • Triple Rinsing: An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent.[8][9] The rinsate must be collected and disposed of as hazardous waste.[8] For volatile organic solvents, the emptied container can be air-dried in a fume hood.[9]

  • Disposal of Rinsed Containers: Once properly decontaminated, deface the labels and dispose of the container as regular trash or recycling.[8][9]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValueReference
CAS Number1121-18-2
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Boiling Point176-179 °C
Density0.972 g/mL at 25 °C
Flash Point60 °C (140 °F)
Hazard ClassFlammable Liquid, Category 3; Acute Toxicity 4 (Oral)

Experimental Protocols

Currently, there are no widely established experimental protocols for the in-lab neutralization of this compound waste. The recommended and safest method of disposal is incineration by a licensed hazardous waste disposal facility.[1]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Generation of This compound Waste collect Collect waste in a designated, compatible container start->collect segregate Segregate from other incompatible waste streams collect->segregate label Label container with 'Hazardous Waste' and contents segregate->label store Store in a designated Satellite Accumulation Area label->store contact Contact EHS or licensed waste disposal company store->contact pickup Arrange for waste pickup and manifest contact->pickup end End: Proper Disposal (Incineration) pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-2-cyclohexen-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-2-cyclohexen-1-one

This guide provides crucial safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

Hazard Summary

This compound is a flammable liquid and vapor that is harmful if swallowed and can cause skin and eye irritation.[1][2][3] It is also very toxic to aquatic life with long-lasting effects. Proper handling and disposal are critical to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted for the specific procedures being performed to ensure the appropriate level of protection.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Chemical splash goggles or safety glasses. A face shield should be worn over goggles if there is a splash hazard.Must be compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Flame-retardant lab coat. Closed-toe shoes.Gloves must be inspected before use.[1] Lab coats should be fully buttoned, and shoes must cover the entire foot.[4]
Respiratory Protection NIOSH (US) or EN 149 (EU) approved respirator with an organic vapor cartridge.Required when working in poorly ventilated areas or when engineering controls (e.g., fume hood) are insufficient to maintain exposure below acceptable limits.[2][4][5]

Operational and Disposal Protocols

Step-by-Step Handling Procedure
  • Preparation:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[2][3]

    • Work within a certified chemical fume hood to ensure adequate ventilation.[3][4][6]

    • Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][3][4][7]

  • Handling the Chemical:

    • Use explosion-proof and non-sparking tools and equipment.[1][2][4][5][6]

    • Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge.[1][2][3][8]

    • Avoid direct contact with skin and eyes, and prevent inhalation of vapors or mists.[1][5][6][7]

    • Keep the container tightly sealed when not in use.[1][3][7][8][9]

  • Storage:

    • Store the chemical in a cool, dry, and well-ventilated area designated for flammable liquids.[3][5][7][8]

    • Keep containers tightly closed and upright to prevent leakage.[1][7]

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][5]

Emergency Spill Protocol
  • Immediate Response:

    • Evacuate all non-essential personnel from the spill area.[4][9]

    • Eliminate all ignition sources immediately.[4][6][10]

    • Ventilate the area of the spill.[4][9]

  • Containment and Cleanup:

    • Don appropriate PPE, including respiratory protection, before addressing the spill.[4][6][9]

    • Contain the spillage using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][2][9][10]

    • Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealed container labeled for hazardous waste disposal.[1][2][6][10]

Disposal Plan
  • All waste materials, including contaminated absorbents and empty containers, must be disposed of as hazardous waste.

  • Dispose of the chemical waste through a licensed and approved waste disposal facility.[2][5][10]

  • Do not allow the chemical or its waste to enter drains or the environment.[1][6]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation handling Handling prep->handling Proceed if safe storage Storage handling->storage After use spill Spill Occurs handling->spill disposal Waste Disposal handling->disposal Generate waste storage->handling Retrieve for use spill_response Spill Response spill->spill_response Emergency Protocol spill_response->disposal Collect waste end End of Process disposal->end

Caption: Workflow for handling and disposing of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.